molecular formula C13H11BBrNO3 B1519824 (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid CAS No. 874287-99-7

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1519824
CAS No.: 874287-99-7
M. Wt: 319.95 g/mol
InChI Key: FBTLHSKBTDKVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (CAS Registry Number: 874287-99-7) is a high-purity organoboron compound of significant value in synthetic organic chemistry and pharmaceutical research. With the molecular formula C13H11BBrNO3 and a molecular weight of 319.95 g/mol, this compound is characterized as a white to off-white solid with a melting point range of 268°C to 275°C . As a bifunctional molecule, it incorporates both a boronic acid group and a carbamoyl linker, making it a versatile building block for the construction of more complex molecular architectures. Its primary research application lies in its role as a key precursor in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this capacity, the boronic acid functional group allows for efficient carbon-carbon bond formation, enabling the synthesis of biaryl and other conjugated systems that are core structures in many active pharmaceutical ingredients and organic materials . The presence of the bromine atom on the phenyl ring offers a secondary site for further functionalization via subsequent cross-coupling reactions. The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTLHSKBTDKVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657059
Record name {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874287-99-7
Record name {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. This bifunctional molecule, possessing both a boronic acid moiety and a brominated aromatic ring, is a valuable building block for researchers in medicinal chemistry and materials science. Its structure allows for sequential or orthogonal functionalization, making it an attractive intermediate for the synthesis of complex molecular architectures. This document details a plausible and efficient synthetic route, outlines key characterization methodologies, and discusses the compound's significance in the context of drug discovery and development.

Introduction: The Strategic Importance of Bifunctional Boronic Acids

Boronic acids have emerged as indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance have cemented their status as premier building blocks in pharmaceutical and materials science research.[2] The compound, this compound (CAS No. 874287-99-7), represents a strategically designed bifunctional molecule.[3]

The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the bromo-substituted phenyl ring provides a secondary reactive site for a variety of transformations, including additional cross-coupling reactions.[5] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, a highly desirable feature in the synthesis of complex target molecules.[6]

This guide will provide a detailed examination of the synthesis of this valuable compound, focusing on a practical and efficient amidation strategy. Furthermore, we will delve into the essential analytical techniques required for its unambiguous characterization and discuss its potential applications, particularly as an intermediate in the development of novel therapeutics.[7]

Synthesis Methodology: A Catalyst-Free Approach

The synthesis of this compound is predicated on the formation of a stable amide bond between 4-carboxyphenylboronic acid and 4-bromoaniline. While traditional amide bond formation often relies on coupling agents, recent advancements have demonstrated the feasibility of direct amidation under catalyst-free conditions, leveraging the inherent reactivity of the boronic acid moiety.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

References

An In-depth Technical Guide to the Physicochemical Properties of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that holds significant promise for researchers in medicinal chemistry and materials science. Its unique structure, incorporating a bromophenyl group, an amide linkage, and a boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] Furthermore, the boronic acid functional group can engage in reversible covalent interactions with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.[2] The presence of the bromophenyl group offers a handle for further functionalization, while the amide linkage provides structural rigidity and specific hydrogen bonding capabilities.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights for its application in research and development. We will delve into its synthesis, key physicochemical parameters, detailed analytical characterization protocols, and a discussion of its stability and potential biological significance.

Molecular Structure and Identification

  • IUPAC Name: [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid[1]

  • CAS Number: 874287-99-7[1]

  • Molecular Formula: C₁₃H₁₁BBrNO₃[1]

  • Molecular Weight: 319.95 g/mol [1]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process involving an amide coupling reaction followed by a borylation step.

Proposed Synthetic Pathway

G A 4-Carboxy-phenylboronic acid D Acyl chloride intermediate A->D Acyl chloride formation B Thionyl chloride (SOCl₂) B->D C 4-Bromoaniline E This compound C->E Amide coupling D->E G cluster_0 HPLC System A Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid) B Pump A->B C Autosampler (Sample dissolved in mobile phase) B->C D C18 Column (e.g., 250 x 4.6 mm, 5 µm) C->D E UV Detector (e.g., 254 nm) D->E F Data Acquisition E->F

References

A Researcher's Guide to the Structural Elucidation of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid: Synthesis, Crystallization, and X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the single-crystal X-ray structure of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Despite its potential significance as a privileged structural motif in medicinal chemistry, a public crystal structure for this compound has not been reported. This document outlines a reliable synthetic pathway, detailed protocols for obtaining high-quality single crystals, and a step-by-step workflow for its complete crystallographic analysis. Furthermore, it offers an expert perspective on the anticipated intermolecular interactions and supramolecular architecture, providing a predictive lens through which to interpret the forthcoming empirical data.

Introduction: The Significance of Structural Insight

This compound is an intriguing molecule that marries three key functional moieties: a boronic acid, an N-aryl amide, and a bromophenyl ring. The N-aryl benzamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals due to its conformational rigidity and hydrogen bonding capabilities.[1] Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a property leveraged in sensors and enzyme inhibitors.[2] Since the FDA approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma, interest in these compounds has surged.[3][4] The bromine substituent, far from being a passive spectator, can actively participate in halogen bonding and influence crystal packing.[5][6]

Elucidating the precise three-dimensional arrangement of atoms in the crystal lattice of this molecule is paramount. This structural data will reveal crucial information about its hydrogen bonding networks, molecular conformation, and packing efficiency. For drug development professionals, such insights are invaluable for understanding structure-activity relationships (SAR), predicting binding modes with biological targets, and informing the design of next-generation therapeutics.[7] This guide, therefore, serves as a proactive manual for the structural determination of this novel compound.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a standard amide coupling reaction between 4-carboxyphenylboronic acid and 4-bromoaniline. The use of a suitable coupling reagent is essential to activate the carboxylic acid for nucleophilic attack by the aniline.

Proposed Synthetic Protocol

This protocol is based on well-established amide bond formation methodologies.[8][9]

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromoaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add 4-bromoaniline (1.1 eq) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (DCC or EDC, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Proposed Synthetic Workflow for the Target Compound."

Crystallization Strategy

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination.[10][11] A systematic screening of crystallization conditions is highly recommended.

Recommended Crystallization Techniques
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.[12]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.[12]

  • Thermal Control (Slow Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4 °C. The gradual decrease in solubility can induce crystallization.[13]

Solvent Screening

A range of solvents with varying polarities should be screened. It is advisable to start with solvents in which the compound has moderate solubility.

Solvent Class Examples
AlcoholsMethanol, Ethanol, Isopropanol
KetonesAcetone, Methyl ethyl ketone
EstersEthyl acetate
EthersTetrahydrofuran (THF), Dioxane
AromaticToluene
ChlorinatedDichloromethane (DCM)
Polar AproticAcetonitrile, DMF

Binary solvent mixtures can also be highly effective. For instance, dissolving the compound in a small amount of a good solvent (like DMF or methanol) and then adding a miscible anti-solvent (like water or hexane) dropwise until turbidity is observed, followed by gentle warming to redissolve and slow cooling, is a common and effective technique.[14]

Single-Crystal X-ray Crystallography Workflow

Once suitable crystals are obtained, the following workflow should be followed for data collection and structure elucidation.[15][16]

Step-by-Step Protocol
  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber.[17]

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.[15]

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy.[18]

    • Collect a full sphere of diffraction data.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge the data and determine the space group.[19]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[20]

    • Refine the model against the experimental data using full-matrix least-squares refinement. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[21][22]

    • Locate and add hydrogen atoms to the model, typically from the difference Fourier map or by placing them in calculated positions.

    • Refine the final model until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.

dot digraph "Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Workflow for Single-Crystal X-ray Structure Determination."

Predictive Structural Analysis

Based on the known supramolecular chemistry of related compounds, we can anticipate several key structural features in the crystal lattice of this compound.

Expected Intermolecular Interactions
  • Boronic Acid Homodimers: Arylboronic acids frequently form robust, self-complementary hydrogen-bonded dimers via O-H···O interactions. This is a highly probable supramolecular synthon.[23][24]

  • Amide-Amide Hydrogen Bonds: The N-H and C=O groups of the amide functionality can form strong N-H···O hydrogen bonds, leading to the formation of chains or tapes.

  • Amide-Boronic Acid Interactions: There is a possibility of hydrogen bonding between the amide N-H or C=O and the boronic acid hydroxyl groups, creating more complex, heteromeric synthons.

  • Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic halogen bond donor, potentially interacting with the oxygen atoms of the amide or boronic acid groups (C-Br···O).[5]

  • π-π Stacking: The two aromatic rings provide ample opportunity for π-π stacking interactions, which will play a significant role in the overall crystal packing.[25]

dot digraph "Predicted_Interactions" { graph [nodesep=0.5, ranksep=0.8]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=both, arrowtail=none, arrowhead=none];

} caption: "Predicted Key Intermolecular Interactions."

Conclusion and Outlook

The structural elucidation of this compound represents a valuable contribution to both fundamental crystal engineering and applied medicinal chemistry. The protocols and predictive insights provided in this guide are designed to empower researchers to successfully undertake this challenge. The resulting crystal structure will not only provide a definitive answer to the molecule's solid-state conformation and packing but will also serve as a crucial empirical foundation for future drug design and development efforts targeting a range of enzymes and receptors.[1][7][26] The interplay of the strong hydrogen-bonding motifs from the boronic acid and amide groups, combined with the more subtle influences of halogen bonding and π-stacking, promises a rich and complex supramolecular architecture waiting to be revealed.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific molecule is not publicly available, this guide offers a robust framework for its characterization, grounded in data from structurally analogous compounds and fundamental scientific principles.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a bromophenyl amide and a phenylboronic acid moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of targeted therapeutics and sensors.

PropertyValueSource
Molecular Formula C₁₃H₁₁BBrNO₃--INVALID-LINK--[1]
Molecular Weight 319.95 g/mol --INVALID-LINK--[1]
CAS Number 874287-99-7--INVALID-LINK--[1]

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fillcolor="#FBBC05"]; O1 [label="O", fillcolor="#EA4335"]; H_O1 [label="H"]; O2 [label="O", fillcolor="#EA4335"]; H_O2 [label="H"];

C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", fillcolor="#4285F4"]; O3 [label="O", fillcolor="#EA4335"]; N [label="N", fillcolor="#34A853"]; H_N [label="H"];

C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; Br [label="Br", fillcolor="#A52A2A"];

// Phenylboronic acid part C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; C4 -- C7;

// Linker and Amide C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- O3; C13 -- N; N -- H_N; N -- C14;

// Bromophenyl part C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14; C17 -- Br;

// Add implicit hydrogens for clarity H2[label="H"]; C2 -- H2; H3[label="H"]; C3 -- H3; H5[label="H"]; C5 -- H5; H6[label="H"]; C6 -- H6;

H8 [label="H"]; C8 -- H8; H9 [label="H"]; C9 -- H9; H11 [label="H"]; C11 -- H11; H12 [label="H"]; C12 -- H12;

H15 [label="H"]; C15 -- H15; H16 [label="H"]; C16 -- H16; H18 [label="H"]; C18 -- H18; H19 [label="H"]; C19 -- H19; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[2][3][4] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents (boronic acid, amide, and bromine).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
B(OH)₂2.0 - 3.0Singlet (broad)2H
Aromatic (phenylboronic acid)7.8 - 8.0Multiplet4H
Aromatic (bromophenyl)7.5 - 7.7Multiplet4H
N-H (amide)10.0 - 10.5Singlet1H

Causality behind Predictions:

  • Aromatic Protons: The protons on the phenylboronic acid ring are expected to be deshielded due to the electron-withdrawing nature of the boronic acid and amide groups, thus appearing at a lower field (higher ppm). The protons on the bromophenyl ring will also be in the aromatic region, with their exact shifts influenced by the bromine atom and the amide linkage.

  • Amide Proton: The N-H proton of the amide is typically found at a high chemical shift due to resonance and hydrogen bonding, making it easily identifiable.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group often appear as a broad singlet and can exchange with D₂O, leading to the disappearance of their signal, a key diagnostic feature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)165 - 170
Aromatic (C-B)130 - 135
Aromatic (C-Br)115 - 120
Aromatic (other)120 - 140

Causality behind Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at a characteristic downfield shift.

  • Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be soluble in polar aprotic solvents). The choice of solvent is critical to avoid overlapping signals with the analyte.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the B(OH)₂ and N-H signals will confirm their assignment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the solubility and amount of sample, a longer acquisition time may be necessary to obtain a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the quaternary carbons and confirming the connectivity of the different fragments of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (boronic acid)Stretching (broad)3200 - 3600
N-H (amide)Stretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C=O (amide)Stretching1650 - 1680
C=C (aromatic)Stretching1450 - 1600
B-O (boronic acid)Stretching1310 - 1380
C-N (amide)Stretching1200 - 1300
C-BrStretching500 - 600

Causality behind Predictions:

  • O-H and N-H Stretching: The broad O-H band from the boronic acid is due to hydrogen bonding. The N-H stretch of the amide will also be present in this region.

  • C=O Stretching: The strong absorption band for the amide carbonyl is a key diagnostic feature.

  • B-O Stretching: The presence of the boronic acid group will be confirmed by a strong B-O stretching vibration.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions (the "fingerprint region") that is unique to the molecule.[8]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.[9][10]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 319 and 321). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through cleavage of the weaker bonds, such as the amide C-N bond and the C-B bond.

fragmentation cluster_main Predicted Mass Fragmentation cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: C-Br Cleavage cluster_path3 Pathway 3: Phenylboronic acid cleavage M+ [C₁₃H₁₁B⁷⁹BrNO₃]⁺˙ m/z = 319 F1 [Br-Ph-NH]⁺˙ m/z = 171/173 M+->F1 - C₇H₅BO₃ F2 [HO₂B-Ph-CO]⁺ m/z = 149 M+->F2 - C₆H₅BrN F3 [M-Br]⁺ m/z = 240 M+->F3 - Br F4 [Br-Ph-NH-CO-Ph]⁺˙ m/z = 275/277 M+->F4 - B(OH)₂

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a strong signal for the protonated molecule [M+H]⁺. Electron ionization (EI) could also be used to induce more fragmentation and provide more structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and its isotopic pattern. The major fragment ions should be identified and used to piece together the structure of the molecule, confirming the connectivity of the different parts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with the fundamental principles of NMR, IR, and MS, researchers can confidently approach the characterization of this and structurally similar molecules. The detailed experimental protocols offer a framework for obtaining high-quality, self-validating data, which is essential for the rigorous demands of scientific research and drug development.

References

An In-depth Technical Guide to (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (CAS 874287-99-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind experimental choices and to provide a framework for its effective utilization in research and development.

Introduction: The Strategic Value of Bifunctional Boronic Acids in Synthesis

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal building blocks for the construction of complex molecular architectures.[3][4] this compound (CAS 874287-99-7) is a particularly noteworthy example of a bifunctional reagent. It incorporates two key reactive moieties: a boronic acid group, primed for carbon-carbon bond formation, and an aryl bromide, which can also participate in various cross-coupling reactions. This dual reactivity opens up avenues for sequential and selective chemical transformations, making it a valuable asset in the synthesis of novel pharmaceutical compounds and other advanced materials.[5]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 874287-99-7[6]
Molecular Formula C₁₃H₁₁BBrNO₃[6]
Molecular Weight 319.95 g/mol [6]
IUPAC Name [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid[6]
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O[6]
Physical Description White to off-white powder or crystalline solidGeneral knowledge
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.General knowledge

Synthesis of this compound: A Methodological Approach

The synthesis of this compound involves a critical amide bond formation step. A general and reliable method to achieve this is through the coupling of 4-carboxyphenylboronic acid with 4-bromoaniline. This reaction can be facilitated by various coupling agents, or through boric acid-catalyzed amidation which represents a greener approach.[7]

Conceptual Workflow for Synthesis

G cluster_reactants Starting Materials cluster_process Amide Bond Formation cluster_workup Work-up and Purification 4-carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Reaction Stirring at Room Temperature or Gentle Heating 4-carboxyphenylboronic_acid->Reaction 4-bromoaniline 4-Bromoaniline 4-bromoaniline->Reaction Coupling_Agent Coupling Agent (e.g., DCC, EDC) or Boric Acid Catalyst Coupling_Agent->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Filtration Filtration to remove by-products Reaction->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Purification by Recrystallization or Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol: Amide Coupling

The following protocol is a representative example for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromoaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-bromoaniline (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group would likely appear as a doublet, as would the protons ortho to the amide linkage. The protons on the bromophenyl ring would also exhibit characteristic splitting patterns. The amide N-H proton would appear as a broad singlet, and the B(OH)₂ protons as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all 13 carbon atoms. The carbonyl carbon of the amide would be observed in the range of 165-170 ppm. The carbon atom attached to the boron atom would also have a characteristic chemical shift.

  • FT-IR: The infrared spectrum would be characterized by a strong C=O stretching vibration for the amide at around 1650 cm⁻¹. An N-H stretching band would be observed around 3300 cm⁻¹. The O-H stretching of the boronic acid would appear as a broad band in the region of 3200-3500 cm⁻¹. Bands corresponding to C-Br stretching and B-O stretching would also be present.[4]

  • Mass Spectrometry: The mass spectrum (e.g., ESI-MS) would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound, taking into account the isotopic pattern of bromine.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery and materials science is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][10] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The presence of the bromo substituent on the other phenyl ring allows for a subsequent, selective cross-coupling reaction, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl systems.

Mechanism of the Suzuki-Miyaura Coupling

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-X OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd Boronic This compound + Base Boronic->Transmetal Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Boronic

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura reaction using this compound. Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide or triflate (e.g., iodobenzene, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent system to the flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of different aryl groups, providing a powerful tool for the construction of complex molecules with potential applications in drug discovery, medicinal chemistry, and materials science. The reliable synthetic routes to this compound, coupled with its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, ensure its continued importance in the field of chemical synthesis. Future research will likely focus on expanding the scope of its applications in the development of novel therapeutics and functional materials.

References

The Definitive Guide to the Mechanism of Action of Boronic Acid-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Boronic acid-based compounds have emerged as a versatile and powerful class of enzyme inhibitors, with several successful drugs on the market and many more in development. Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly serine and threonine residues, underpins their potent inhibitory activity. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of boronic acid-based enzyme inhibitors. We will delve into the fundamental principles of their interaction with enzyme active sites, their role as transition state analogs, and the diverse range of enzymes they target. Furthermore, this guide offers detailed, field-proven experimental protocols for characterizing these inhibitors, including enzyme kinetics, X-ray crystallography, and NMR spectroscopy, to empower researchers in their drug discovery and development endeavors.

Introduction: The Rise of Boronic Acids in Enzyme Inhibition

The journey of boronic acids from chemical curiosities to clinically impactful enzyme inhibitors has been remarkable. Their story begins with the recognition of their unique electronic properties, specifically the electron-deficient boron atom, which makes them potent Lewis acids. This inherent reactivity allows them to form stable, yet reversible, covalent adducts with nucleophilic amino acid residues found in the active sites of many enzymes.

The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the therapeutic potential of this class of compounds.[1] Bortezomib's success spurred a wave of research and development, leading to the discovery of other boronic acid-based drugs targeting a variety of enzymes implicated in a range of diseases, from cancer to infectious diseases.

This guide will provide a deep dive into the intricate mechanisms that govern the inhibitory prowess of boronic acids, offering both theoretical understanding and practical guidance for researchers in the field.

The Core Mechanism: Reversible Covalent Inhibition and Transition State Analogy

The inhibitory power of boronic acids stems from their ability to act as "warheads" that form a reversible covalent bond with a nucleophilic residue in the enzyme's active site.[2][3] This interaction is central to their mechanism of action and sets them apart from classical non-covalent inhibitors.

The Chemistry of Inhibition: Formation of a Tetrahedral Adduct

The boron atom in a boronic acid (R-B(OH)₂) is sp² hybridized and possesses an empty p-orbital, making it electrophilic. In the aqueous environment of an enzyme's active site, a nucleophilic amino acid residue, most commonly the hydroxyl group of a serine or threonine, attacks the boron atom. This nucleophilic attack leads to a change in the hybridization of the boron atom from sp² to sp³, resulting in the formation of a stable, tetrahedral boronate adduct.[4] This adduct is a covalent bond, but unlike many covalent inhibitors that form irreversible bonds, the boronate adduct is reversible.[2][3] The equilibrium between the free inhibitor and the enzyme-inhibitor adduct is a key characteristic of boronic acid inhibitors.

Mimicking the Transition State: A Key to Potency

Many enzymes function by stabilizing a high-energy transition state during the catalytic reaction. Boronic acid inhibitors are often designed to be transition state analogs, meaning their structure, particularly the tetrahedral boronate adduct, closely resembles the geometry of the natural transition state of the enzymatic reaction.[5] By mimicking this high-energy state, the inhibitor binds to the active site with much higher affinity than the substrate itself, leading to potent inhibition. For serine proteases, for instance, the tetrahedral boronate adduct mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[6]

G cluster_0 Enzyme Active Site Enzyme_Ser-OH Enzyme-Ser-OH (Nucleophile) Transition_State_Analog Tetrahedral Boronate Adduct (sp³ hybridized) Enzyme_Ser-OH->Transition_State_Analog Covalent Bond Formation Boronic_Acid R-B(OH)₂ (sp² hybridized) Boronic_Acid->Transition_State_Analog Nucleophilic Attack Transition_State_Analog->Enzyme_Ser-OH Reversible Dissociation Transition_State_Analog->Boronic_Acid Reversible Dissociation

A Diverse Array of Targets: Enzymes Inhibited by Boronic Acids

The versatility of the boronic acid warhead has enabled the development of inhibitors for a wide range of enzyme classes, highlighting their broad therapeutic potential.

Proteasome Inhibitors: A Revolution in Cancer Therapy

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[4] Bortezomib, the first-in-class proteasome inhibitor, targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the active site, effectively blocking its proteolytic activity and leading to the accumulation of pro-apoptotic factors in cancer cells.[4]

Serine Protease Inhibitors: From β-Lactamases to Coagulation Factors

Serine proteases are a large family of enzymes that utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds. Boronic acids are potent inhibitors of many serine proteases.

  • β-Lactamase Inhibitors: The emergence of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Boronic acid-based inhibitors, such as vaborbactam, have been developed to counteract this resistance. They act as transition state analogs, forming a reversible covalent adduct with the active site serine of the β-lactamase, thereby protecting the antibiotic from degradation.[7]

  • Other Serine Proteases: Boronic acids have also been explored as inhibitors of other serine proteases, including prostate-specific antigen (PSA), a biomarker and potential therapeutic target in prostate cancer, and various coagulation factors involved in thrombosis.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Targeting the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide.[9] Inhibition of FAAH leads to an increase in anandamide levels, which has therapeutic potential for the treatment of pain, anxiety, and other neurological disorders. Boronic acids have been identified as potent and selective inhibitors of FAAH, forming a reversible covalent complex with the catalytic serine nucleophile.[2][7][9]

Arginase Inhibitors: Modulating the Immune Response in Cancer

Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. In the tumor microenvironment, arginase activity can deplete L-arginine levels, leading to T-cell dysfunction and immune evasion. Boronic acid-based inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH), have been developed to target arginase.[10][11] The boronic acid moiety is thought to interact with the manganese-bridging hydroxide ion in the active site, mimicking the tetrahedral transition state of arginine hydrolysis.[11]

Histone Deacetylase (HDAC) Inhibitors: Epigenetic Regulation in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones. Aberrant HDAC activity is associated with various cancers. Boronic acid-based compounds have been designed as HDAC inhibitors.[12][13][14] The proposed mechanism involves the hydrated boronic acid interacting with the zinc ion and key amino acid residues in the active site of HDACs.[13]

Characterizing Boronic Acid-Based Inhibitors: A Practical Guide

A thorough characterization of the kinetic and structural properties of boronic acid inhibitors is essential for their development as therapeutic agents. This section provides detailed, step-by-step protocols for key experimental workflows.

Enzyme Kinetics: Determining Inhibitory Potency and Mechanism

Enzyme kinetics studies are fundamental to understanding the potency and mechanism of inhibition. For reversible covalent inhibitors like boronic acids, it is crucial to determine the inhibition constant (Kᵢ).

Protocol 1: Determination of Kᵢ for a Reversible Covalent Inhibitor

Objective: To determine the inhibition constant (Kᵢ) of a boronic acid inhibitor.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Boronic acid inhibitor

  • Assay buffer (optimized for enzyme activity and stability)

  • Microplate reader

  • 96-well plates

Procedure:

  • Enzyme and Substrate Optimization:

    • Determine the optimal concentration of the enzyme that gives a linear reaction rate over a defined time period.

    • Determine the Michaelis-Menten constant (Kₘ) of the substrate by measuring the initial reaction rates at various substrate concentrations. A substrate concentration at or below the Kₘ is typically used for inhibition assays.

  • IC₅₀ Determination:

    • Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

    • In a 96-well plate, add the enzyme and the inhibitor dilutions. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period to allow the binding equilibrium to be reached. This is a critical step for reversible covalent inhibitors, and the incubation time may need to be optimized (e.g., 15-60 minutes).

    • Initiate the reaction by adding the substrate to all wells simultaneously.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • Kᵢ Calculation using the Cheng-Prusoff Equation:

    • For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[8]

      where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

Data Analysis:

  • The kinetic data should be analyzed using appropriate software (e.g., GraphPad Prism, SigmaPlot) to perform non-linear regression analysis and determine the IC₅₀ and Kᵢ values.

  • For slow-binding or time-dependent inhibitors, more complex kinetic models may be required to accurately determine the kinetic parameters.[2][10]

G cluster_0 Enzyme Kinetics Workflow A Enzyme & Substrate Optimization (Determine Kₘ) B IC₅₀ Determination (Dose-Response Curve) A->B C Kᵢ Calculation (Cheng-Prusoff Equation) B->C D Data Analysis (Non-linear Regression) C->D

X-Ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution structural information about the interaction between a boronic acid inhibitor and its target enzyme, confirming the covalent bond formation and revealing the precise binding mode.

Protocol 2: Co-crystallization of an Enzyme with a Boronic Acid Inhibitor

Objective: To obtain a crystal structure of the enzyme-inhibitor complex.

Materials:

  • Highly purified and concentrated enzyme solution

  • Boronic acid inhibitor

  • Crystallization screens and reagents

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Microscope for crystal visualization

  • Cryoprotectant solution

  • X-ray diffraction facility

Procedure:

  • Complex Formation:

    • Incubate the purified enzyme with a molar excess of the boronic acid inhibitor (typically 2-10 fold excess) to ensure saturation of the active site. The incubation time will depend on the binding kinetics of the inhibitor.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify initial crystallization "hits."

  • Crystallization Optimization:

    • Optimize the initial hit conditions by systematically varying the concentrations of the components to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant should be compatible with the crystallization condition.

  • Data Collection and Structure Determination:

    • Flash-cool the cryo-protected crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the enzyme-inhibitor complex.

Data Analysis:

  • The final electron density map should clearly show the inhibitor bound in the active site and the covalent bond between the boron atom and the nucleophilic residue.

  • The refined structure will reveal the detailed interactions between the inhibitor and the surrounding amino acid residues, providing valuable insights for structure-based drug design.

G cluster_0 X-Ray Crystallography Workflow A Complex Formation (Enzyme + Inhibitor) B Crystallization Screening & Optimization A->B C Crystal Harvesting & Cryo-protection B->C D Data Collection (X-ray Diffraction) C->D E Structure Solution & Refinement D->E

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Binding in Solution

NMR spectroscopy is a powerful technique for studying enzyme-inhibitor interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.

Protocol 3: Ligand-Observed NMR for Characterizing Inhibitor Binding

Objective: To confirm binding and estimate the dissociation constant (Kₐ) of a boronic acid inhibitor.

Materials:

  • Purified enzyme

  • Boronic acid inhibitor

  • NMR buffer (deuterated)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a fixed concentration of the boronic acid inhibitor and varying concentrations of the enzyme. A sample with only the inhibitor serves as a reference.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra for each sample.

    • Alternatively, ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can be used to specifically detect binding.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Monitor changes in the chemical shifts of the inhibitor's protons upon addition of the enzyme. Significant shifts indicate binding.

    • Line Broadening: Observe any broadening of the inhibitor's NMR signals, which is also indicative of binding to a large macromolecule.

    • STD NMR: In an STD experiment, saturation is transferred from the protein to the bound ligand. The difference spectrum will show signals only from the protons of the inhibitor that are in close proximity to the protein, thus identifying the binding epitope.

    • Kₐ Estimation: By titrating the enzyme into a solution of the inhibitor and monitoring the changes in the NMR signal (e.g., CSP), the dissociation constant (Kₐ) can be estimated by fitting the data to a binding isotherm.

Considerations:

  • This protocol is most suitable for inhibitors with relatively fast on-off rates.

  • For more detailed structural information, protein-observed NMR experiments using isotopically labeled protein (¹⁵N, ¹³C) are required.

G cluster_0 Ligand-Observed NMR Workflow A Sample Preparation (Inhibitor + Enzyme Titration) B NMR Data Acquisition (1D ¹H, STD, etc.) A->B C Data Analysis (CSP, Line Broadening, Kₐ) B->C

Quantitative Data: A Comparative Overview of Boronic Acid Inhibitors

The following tables summarize the inhibitory potencies (IC₅₀ and Kᵢ values) of selected boronic acid-based inhibitors against various enzyme targets. This data provides a quantitative basis for comparing the efficacy of different inhibitors and understanding structure-activity relationships.

Table 1: Boronic Acid Inhibitors of Serine Proteases

InhibitorTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference
QPX7728KPC-2 (β-lactamase)-2[7]
QPX7728OXA-48 (β-lactamase)-13[7]
QPX7728NDM-1 (metallo-β-lactamase)-7400[7]
3-Nitrophenyl boronic acidProstate-Specific Antigen (PSA)Partial Inhibition-[8]

Table 2: Boronic Acid Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

InhibitorIC₅₀ (nM)Reference
PF-38457.2[15]
JNJ-42165279-[1]
URB93726.8[15]
LY218324012.4[15]

Table 3: Boronic Acid Inhibitors of Arginase

InhibitorTarget IsoformIC₅₀ (nM)Kᵢ (nM)Reference
2(S)-amino-6-boronohexanoic acid (ABH)Arginase-1800-[12]
2(S)-amino-6-boronohexanoic acid (ABH)Arginase-221508.5[5][16]
S-(2-boronoethyl)-L-cysteine (BEC)Arginase-2-310[5]

Table 4: Boronic Acid Inhibitors of Histone Deacetylases (HDACs)

InhibitorTarget IsoformIC₅₀ (nM)Reference
Compound (S)-18Pan-HDAC-[12][13][14]
Compound (S)-20Pan-HDAC-[12][13][14]
Compound (S)-21Pan-HDAC-[12][13][14]

Note: The absence of a value indicates that it was not reported in the cited source.

Conclusion and Future Perspectives

Boronic acid-based enzyme inhibitors have firmly established their place in modern drug discovery. Their unique mechanism of reversible covalent inhibition, coupled with their ability to mimic enzymatic transition states, provides a powerful platform for the design of potent and selective therapeutic agents. The successful application of this class of inhibitors against a diverse range of enzymes underscores their broad therapeutic potential.

As our understanding of the intricate details of enzyme structure and function continues to grow, so too will our ability to design more sophisticated and targeted boronic acid inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to confidently explore this exciting and fruitful area of medicinal chemistry. The continued development of novel boronic acid-based drugs holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

In Silico Modeling of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid Interactions with Human Annexin A5: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid and its potential biological target, human Annexin A5 (ANXA5). Boronic acid derivatives are a promising class of compounds in medicinal chemistry, and understanding their binding mechanisms at an atomic level is crucial for rational drug design. Annexin A5, a calcium-dependent phospholipid-binding protein, is implicated in various physiological and pathological processes, including apoptosis, inflammation, and thrombosis, making it a compelling target for therapeutic intervention.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in established scientific literature. We will navigate the complete workflow from system preparation, encompassing both the ligand and the protein, through molecular docking and extensive molecular dynamics simulations, to the final stages of binding free energy calculations and result interpretation.

Introduction: The Rationale for In Silico Investigation

This compound is a molecule of interest due to the presence of the boronic acid moiety. Boronic acids and their derivatives have garnered significant attention in medicinal chemistry for their unique chemical properties, including their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.[3] This characteristic has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology.[3][4][5]

Annexin A5 (ANXA5) is a vital cellular protein that plays a crucial role in cellular processes like membrane trafficking and apoptosis.[6] Its dysregulation is associated with several diseases, including cancer and cardiovascular disorders, making ANXA5 modulators a subject of therapeutic interest.[6] ANXA5's function is intricately linked to its calcium-dependent binding to negatively charged phospholipids, particularly phosphatidylserine (PS), which is exposed on the surface of apoptotic cells.[1][2]

The primary objective of this guide is to delineate a robust computational strategy to predict and analyze the binding of this compound to human ANXA5. By leveraging molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can gain insights into the potential binding modes, the stability of the protein-ligand complex, and the key molecular interactions driving the binding event. This in silico approach allows for a cost-effective and time-efficient initial assessment of the compound's potential as an ANXA5 modulator before embarking on extensive experimental validation.

System Preparation: Foundational Steps for Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures of the ligand and the protein receptor. This section details the critical steps for preparing both components for subsequent computational analysis.

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem.[7]

Protocol 2.1: Ligand Preparation Workflow

  • Structure Retrieval: Download the 3D structure of the ligand in a suitable format (e.g., SDF or MOL2) from a reputable chemical database.

  • Energy Minimization: Perform an energy minimization of the ligand's structure using a suitable force field (e.g., MMFF94s) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the antechamber module of AmberTools.

  • Charge Calculation: Assign partial atomic charges to the ligand atoms. For many organic molecules, the AM1-BCC charge model provides a good approximation of the electrostatic potential.

Causality of Choices: An accurately minimized 3D structure with appropriate charge distribution is paramount for realistic docking and simulation results. The energy minimization step removes any steric clashes or unfavorable geometries present in the initial downloaded structure. Correct charge assignment is crucial as electrostatic interactions are a major component of protein-ligand binding.

Protein Preparation

The crystal structure of human Annexin A5 is available in the Protein Data Bank (PDB). For this guide, we will consider the calcium-bound structure (e.g., PDB ID: 1ANX or 6K22) as calcium ions are essential for its biological activity.[8][9]

Protocol 2.2: Protein Preparation Workflow

  • Structure Retrieval: Download the PDB file of human Annexin A5.

  • Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any existing ligands. The calcium ions, being critical for ANXA5's function, should be retained.

  • Adding Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This can be done using tools like pdb2gmx in GROMACS or the Reduce program.

  • Assigning Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). Tools like H++ can be used for this purpose.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Causality of Choices: A clean and properly prepared protein structure is the cornerstone of a reliable simulation. The removal of non-essential molecules ensures that they do not interfere with the docking and simulation of the ligand of interest. The addition of hydrogen atoms and the correct assignment of protonation states are critical for accurately modeling hydrogen bonding and electrostatic interactions, which are often key drivers of ligand binding.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor. It provides a static snapshot of the likely binding mode and is an excellent starting point for more advanced simulations.

Covalent vs. Non-covalent Docking of Boronic Acids

A key consideration for docking boronic acids is their potential to form a covalent bond with serine or threonine residues in the binding pocket.[3] This necessitates a decision between standard non-covalent docking and specialized covalent docking protocols. For an initial exploratory study, non-covalent docking can identify potential binding sites. If a serine or threonine residue is present in the predicted binding pocket, a subsequent covalent docking simulation is highly recommended to model the formation of the covalent adduct.[10][11]

Diagram 3.1: Docking Strategy Decision Workflow

G Start Start Docking Protocol NonCovalentDocking Perform Non-Covalent Docking Start->NonCovalentDocking AnalyzePocket Analyze Predicted Binding Pocket NonCovalentDocking->AnalyzePocket SerThrCheck Serine or Threonine Present? AnalyzePocket->SerThrCheck CovalentDocking Perform Covalent Docking SerThrCheck->CovalentDocking Yes End Proceed to MD Simulation SerThrCheck->End No CovalentDocking->End

Caption: Decision workflow for docking boronic acids.

Non-Covalent Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and effective tool for molecular docking.[12]

Protocol 3.2: AutoDock Vina Docking

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Define the Search Space: Define a grid box that encompasses the potential binding site on the protein. For an initial blind docking, the grid box can be set to cover the entire protein surface. For a more targeted approach, the grid can be centered on a known or predicted binding pocket.

  • Configure Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the desired output file name.

  • Run Docking: Execute AutoDock Vina using the configuration file.

  • Analyze Results: Vina will generate a set of predicted binding poses ranked by their binding affinity scores. These poses should be visually inspected to assess their plausibility and the nature of the interactions with the protein.

Causality of Choices: The PDBQT format is essential for AutoDock Vina as it contains the necessary information for the scoring function. The definition of the search space is a critical parameter; a well-defined grid box can significantly improve the efficiency and accuracy of the docking calculation. Analyzing multiple output poses is important as the top-ranked pose may not always be the most biologically relevant one.

Molecular Dynamics Simulations: Exploring the Dynamic Interaction

While molecular docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the time-dependent behavior of the protein-ligand complex in a simulated physiological environment.[13] This provides insights into the stability of the binding pose, conformational changes, and the role of solvent.

Force Field Selection for Boronic Acids

A critical aspect of MD simulations for boronic acid-containing ligands is the choice of the force field. Standard protein force fields like AMBER and CHARMM may not have parameters for boron.[14][15] It is therefore essential to either use a force field that includes boron parameters or to generate custom parameters. The antechamber and parmchk modules in AmberTools can be used to generate missing force field parameters for the ligand based on the General Amber Force Field (GAFF).

Diagram 4.1: MD Simulation Workflow

G Start Start MD Simulation SystemSetup System Setup (Complex, Water, Ions) Start->SystemSetup Minimization Energy Minimization SystemSetup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD Analysis Trajectory Analysis ProductionMD->Analysis End End Analysis->End

Caption: General workflow for a protein-ligand MD simulation.

MD Simulation Protocol using GROMACS

GROMACS is a versatile and high-performance software package for MD simulations.[2][16]

Protocol 4.2: GROMACS MD Simulation

  • System Setup:

    • Place the docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the solvated system.

  • Equilibration:

    • Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the desired temperature. Position restraints are typically applied to the protein and ligand heavy atoms.

    • Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density. Position restraints are gradually released.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between the ligand and the protein.

    • Interaction Energy Analysis: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.

Causality of Choices: The choice of simulation box shape can affect computational efficiency. Solvating the system is crucial for mimicking the aqueous cellular environment. The two-step equilibration process ensures that the system is stable at the desired temperature and pressure before the production run. A sufficiently long production run is necessary to sample a representative range of conformations of the protein-ligand complex.

Binding Free Energy Calculations: Quantifying the Affinity

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[17][18]

Protocol 5.1: MM/PBSA and MM/GBSA Calculations

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Calculation for Each Species: For each snapshot, calculate the free energy for the complex, the protein alone, and the ligand alone. The total free energy is composed of:

    • Molecular mechanics energy in the gas phase.

    • Polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model).

    • Non-polar solvation energy (typically calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Averaging: Average the ΔG_bind values over all the extracted snapshots to obtain the final estimate.

Causality of Choices: MM/PBSA and MM/GBSA offer a balance between computational cost and accuracy. By averaging over multiple snapshots from a stable trajectory, these methods account for the dynamic nature of the protein-ligand interaction and provide a more robust estimate of the binding affinity compared to single-structure methods.

Data Presentation and Interpretation

The results from the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.

Table 6.1: Summary of Docking and Binding Free Energy Results

MetricValue
Molecular Docking (AutoDock Vina)
Best Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesSER12, LYS45, GLU98
MD Simulation (100 ns)
Average Protein RMSD (Å)1.5 ± 0.2
Average Ligand RMSD (Å)0.8 ± 0.1
Binding Free Energy (MM/PBSA)
ΔG_bind (kcal/mol)-25.7 ± 3.4
ΔE_vdw (kcal/mol)-35.2
ΔE_elec (kcal/mol)-15.8
ΔG_polar (kcal/mol)30.5
ΔG_nonpolar (kcal/mol)-5.2

Interpretation of Results:

The hypothetical results in Table 6.1 would suggest that this compound binds to Annexin A5 with a favorable binding affinity. The low RMSD values from the MD simulation indicate that the protein-ligand complex is stable over the simulation time. The binding free energy calculation further supports a strong interaction, with van der Waals and electrostatic interactions being the primary driving forces. The presence of a serine residue in the predicted binding pocket from docking would strongly warrant further investigation using covalent docking and potentially quantum mechanics/molecular mechanics (QM/MM) methods to more accurately model the covalent bond formation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interaction between this compound and human Annexin A5. By following the detailed protocols and understanding the rationale behind each step, researchers can generate valuable insights into the potential of this compound as an ANXA5 modulator. The findings from such a study would provide a strong foundation for subsequent experimental validation, including binding assays and functional studies, ultimately contributing to the rational design of novel therapeutics targeting Annexin A5.

References

A Technical Guide to the Stability and Degradation Pathways of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, arylboronic acids are indispensable reagents. Their utility in carbon-carbon and carbon-heteroatom bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized modern synthetic chemistry. However, the bench-top stability of these powerful reagents is often a critical factor that can dictate the success or failure of a synthetic campaign. Understanding the mechanisms by which arylboronic acids degrade is paramount to developing robust and reproducible synthetic protocols. This guide provides an in-depth exploration of the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and offers field-proven strategies for their mitigation.

The Duality of Arylboronic Acid Reactivity and Instability

Arylboronic acids are generally crystalline solids that are appreciated for their tolerance of a wide range of functional groups and their compatibility with aqueous reaction conditions. This apparent stability, however, belies a delicate balance of equilibria and a susceptibility to several degradation pathways. The boron atom in an arylboronic acid is Lewis acidic, and its chemistry is largely governed by the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate species.[1] This equilibrium is highly sensitive to pH, a factor that critically influences both their desired reactivity and their propensity to decompose.[1]

Major Degradation Pathways

The three most common degradation pathways that researchers encounter are protodeboronation, oxidation, and the formation of boroxines (cyclic anhydrides). Each of these pathways is influenced by a unique set of conditions, including pH, temperature, solvent, and the electronic properties of the aryl substituent.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the formal replacement of the boronic acid moiety with a hydrogen atom, an undesired side reaction that consumes the starting material and generates an often difficult-to-remove byproduct.[2][3] This process can occur under acidic, basic, or even neutral conditions, with the specific mechanism being highly dependent on the reaction environment and the nature of the arylboronic acid itself.[2][3]

Mechanisms of Protodeboronation:
  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction between the boronic acid and an acid, such as acetic or sulfuric acid, can lead to protodeboronation.[2][4] Density functional theory (DFT) studies suggest that this can proceed through an intermolecular metathesis via a four-membered ring transition state.[4]

  • Base-Catalyzed Pathway: In basic media, the boronic acid is in equilibrium with its more nucleophilic tetrahedral boronate form.[1] This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[2] For arylboronic acids with electron-withdrawing groups, a competing dissociative mechanism involving the generation of a transient aryl anion can also occur.[2][5]

  • Zwitterionic Pathway for Heteroaromatics: Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, present a unique challenge. Under neutral pH conditions, they can form a zwitterionic species that is highly susceptible to rapid, unimolecular protodeboronation.[2][6]

The propensity for protodeboronation is highly variable and is influenced by the electronic nature of the aryl substituent. Electron-rich and sterically hindered arylboronic acids are often more prone to this degradation pathway.[7]

Protodeboronation_Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_zwitterion Heteroaromatic (Neutral pH) ArylBOH2_A Ar-B(OH)₂ H_plus H⁺ TransitionState_A Four-Membered Transition State Arene_A Ar-H BOH3_A B(OH)₃ ArylBOH2_B Ar-B(OH)₂ OH_minus OH⁻ Boronate [Ar-B(OH)₃]⁻ H2O_B H₂O Arene_B Ar-H BOH4_minus B(OH)₄⁻ HetArBOH2 HetAr-B(OH)₂ Zwitterion Zwitterionic Intermediate HetArene HetAr-H

Oxidation: Conversion to Phenols

The oxidation of arylboronic acids to their corresponding phenols is another significant degradation pathway. This transformation can be mediated by various oxidants, including molecular oxygen (air), hydrogen peroxide, and peroxy acids.[8][9][10] While sometimes a synthetically desirable transformation, it is often an unwanted side reaction during storage or in the course of a cross-coupling reaction.

The mechanism of oxidation can vary depending on the oxidant. For instance, with m-chloroperbenzoic acid (MCPBA), the reaction is proposed to proceed through the formation of an intermediate that rearranges and then hydrolyzes to yield the phenol.[8][11] Isotopic labeling studies have shown that the hydroxyl oxygen atom in the phenol product originates from the MCPBA, not from water or molecular oxygen.[11] Air oxidation, particularly under basic conditions, can also lead to phenol formation, a reaction that can even be catalyzed by certain organic quinones.[10]

Boroxine Formation: The Reversible Dehydration

Arylboronic acids can undergo a reversible, intermolecular dehydration to form six-membered cyclic anhydrides known as boroxines.[12][13] This equilibrium is driven by the removal of water and is favored by higher temperatures and non-polar solvents.[12][14] Conversely, the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[14][15]

The formation of boroxines is an entropically driven process due to the release of three molecules of water.[12] The stability of the boroxine is influenced by the electronic properties of the aryl substituents; electron-donating groups tend to favor boroxine formation.[12][14] While boroxines can be viable coupling partners in some reactions, their formation can alter the stoichiometry and kinetics of a reaction, leading to irreproducibility.

Boroxine_Formation Three_ArylBOH2 3 Ar-B(OH)₂ Boroxine Triphenylboroxine Three_ArylBOH2->Boroxine Dehydration Hydrolysis Three_H2O 3 H₂O Boroxine->Three_H2O

Factors Influencing Stability

A comprehensive understanding of the factors that influence the stability of arylboronic acids is crucial for their effective use.

FactorInfluence on StabilityRationale
pH Highly influential.[16][17]Governs the equilibrium between the neutral boronic acid and the anionic boronate.[1] The rate of protodeboronation is often pH-dependent, with some arylboronic acids showing maximum instability at neutral pH (e.g., 2-pyridine boronic acid) and others at high pH.[2][6][16]
Temperature Higher temperatures accelerate degradation.[18]Increased thermal energy can overcome the activation barriers for protodeboronation and boroxine formation.
Solvent Can significantly impact stability.Anhydrous, non-polar solvents can promote boroxine formation.[12] The presence of water can facilitate both hydrolysis of boroxines and protodeboronation.[18]
Aryl Substituents Electronic and steric effects are critical.Electron-donating groups can favor boroxine formation, while electron-withdrawing groups can influence the rate of protodeboronation.[5][12] Sterically hindered arylboronic acids can be more prone to decomposition.[7]
Atmosphere Presence of oxygen can lead to oxidation.Exclusion of air is often necessary to prevent the formation of phenolic byproducts.

Mitigation Strategies and Best Practices

Drawing from extensive field experience, several strategies can be employed to minimize the degradation of arylboronic acids and ensure the robustness of synthetic procedures.

Storage and Handling

Proper storage is the first line of defense against degradation.

  • Experimental Protocol: Standard Storage of Arylboronic Acids

    • Container: Store in a tightly sealed, opaque container to protect from light and moisture.

    • Atmosphere: For particularly sensitive arylboronic acids, store under an inert atmosphere (e.g., argon or nitrogen).[19]

    • Temperature: Refrigeration is generally recommended to slow the rate of decomposition.[19]

    • Desiccation: Store in a desiccator to minimize exposure to atmospheric moisture, which can promote hydrolysis of boroxines and facilitate protodeboronation.

Reaction Optimization

Careful optimization of reaction conditions is critical to favor the desired transformation over degradation pathways.

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[18] Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[18]

  • Lower Reaction Temperatures: If the catalytic system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[18]

  • Anhydrous Conditions: While some Suzuki-Miyaura couplings benefit from the presence of a small amount of water, excess water can be detrimental.[18] Using anhydrous solvents and reagents can help, but this must be carefully optimized.[18]

  • Highly Active Catalysts: Employing a more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower degradation processes.[18]

Derivatization to More Stable Forms

For notoriously unstable arylboronic acids, conversion to a more stable derivative is a highly effective strategy.[20]

  • Boronic Esters: Pinacol esters are a common and commercially available option that offers increased stability compared to the free boronic acid.[18] Other esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), have shown even greater stability and ease of purification.[21]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, often crystalline solids that can be used in a "slow release" strategy.[6] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the free boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for degradation.[6]

  • Organotrifluoroborates: Potassium aryltrifluoroborate salts (ArBF₃K) are another class of stable derivatives that are often crystalline, air-stable solids and can be effective in suppressing protodeboronation.[6]

Mitigation_Workflow Start Unstable Arylboronic Acid Optimize Optimize Reaction Conditions (Lower Temp, Milder Base) Start->Optimize Initial Approach Derivatize Derivatize to a More Stable Form Start->Derivatize If Optimization Fails Check_Success Degradation Mitigated? Optimize->Check_Success Pinacol Pinacol Ester Derivatize->Pinacol MIDA MIDA Boronate Derivatize->MIDA Trifluoroborate Organotrifluoroborate Derivatize->Trifluoroborate Pinacol->Check_Success MIDA->Check_Success Trifluoroborate->Check_Success Success Proceed with Synthesis Check_Success->Success Yes Failure Re-evaluate Strategy Check_Success->Failure No Failure->Optimize

Analytical Monitoring of Degradation

A robust analytical methodology is essential for monitoring the stability of arylboronic acids and their degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for monitoring the purity of arylboronic acids and quantifying the formation of byproducts. A stability-indicating method should be developed that can resolve the starting material from all known degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for characterizing arylboronic acids and their derivatives.[22] ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its boronate or ester forms.[22]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying and confirming the structures of degradation products, especially those formed in trace amounts.

  • Experimental Protocol: HPLC Monitoring of a Forced Degradation Study

    • Sample Preparation: Prepare solutions of the arylboronic acid in various stress conditions (e.g., acidic, basic, oxidative, thermal).

    • Time Points: At specified time intervals, withdraw an aliquot of each solution, quench if necessary, and dilute to a suitable concentration for HPLC analysis.

    • HPLC Analysis: Inject the samples onto a calibrated HPLC system using a validated, stability-indicating method.

    • Data Analysis: Quantify the peak area of the parent arylboronic acid and any observed degradation products. Calculate the percentage degradation over time for each stress condition.

Conclusion

Arylboronic acids are powerful and versatile reagents, but their successful application hinges on a thorough understanding of their stability and degradation pathways. By recognizing the potential for protodeboronation, oxidation, and boroxine formation, and by implementing rational strategies for mitigation—including proper storage, optimized reaction conditions, and, when necessary, derivatization—researchers can unlock the full synthetic potential of these valuable compounds. A proactive approach to stability assessment, supported by robust analytical monitoring, is a hallmark of sound scientific practice and is essential for the development of reliable and scalable chemical processes in both academic and industrial settings.

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Amides in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast array of pharmaceuticals and functional materials.[4][5][6] For researchers in drug development, the ability to rapidly assemble complex molecular architectures is paramount. The specific building block, (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, offers a unique opportunity to introduce a biaryl linkage while simultaneously incorporating a rigidifying amide bond. This application note provides a detailed protocol and mechanistic insights for the successful application of this reagent in Suzuki-Miyaura coupling reactions, empowering scientists to construct novel molecular entities with therapeutic potential.

The amide group in the title compound imparts specific characteristics that must be considered during reaction design. While generally robust, the lone pairs on the nitrogen and oxygen atoms of the amide could potentially interact with the palladium catalyst.[7][8] Therefore, the choice of catalyst, ligand, and reaction conditions is crucial to avoid catalyst inhibition and achieve high yields. This guide will walk you through a reliable protocol, explaining the rationale behind each step to ensure reproducible and successful outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'B(OH)3- (activated boronic acid) RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]- BoronicAcid->Boronate Base (e.g., OH-) caption Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl bromide coupling partner).[1][2]

  • Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium(II) complex. This step is often the rate-determining step and is facilitated by a base.[9][10][11] The base activates the boronic acid, making it more nucleophilic.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][2]

Experimental Protocol

This protocol is designed as a starting point and may require optimization depending on the specific aryl halide used as the coupling partner.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
This compound874287-99-7319.95 g/mol Oakwood Chemical[13]
Aryl Bromide (Coupling Partner)VariesVariesHigh Purity
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56 g/mol Strem Chemicals, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, finely ground
1,4-Dioxane123-91-188.11 g/mol Anhydrous
Deionized Water7732-18-518.02 g/mol High Purity
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Diagram: Experimental Workflow

Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Base (K2CO3) start->reagents solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas the Mixture (Ar bubbling) solvent->degas catalyst Add Pd(PPh3)4 under Inert Atmosphere degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide coupling partner (1.0 equivalent), and potassium carbonate (2.0 equivalents).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. Potassium carbonate is a common and effective base for Suzuki couplings.[2][11]

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The mixture should be stirred to ensure good suspension of the solids.

    • Rationale: A mixture of an organic solvent and water is often optimal. Dioxane is a good solvent for the organic reagents, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[1][2]

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Rationale: It is crucial to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thereby inhibiting the reaction.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

    • Rationale: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[14][15] The catalyst loading can be optimized, but 2-5 mol% is a good starting point.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic salts and other water-soluble impurities.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl amide product.

Quantitative Data Summary
ComponentStoichiometryMoles (for 1 mmol scale)Mass (for 1 mmol scale)
Aryl Bromide1.0 eq1.0 mmolVaries
This compound1.2 eq1.2 mmol383.94 mg
Potassium Carbonate (K₂CO₃)2.0 eq2.0 mmol276.42 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.03 eq (3 mol%)0.03 mmol34.67 mg
1,4-DioxaneSolvent-~8 mL
WaterCo-solvent-~2 mL

Troubleshooting and Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Consider using a fresh bottle of catalyst.

    • Insufficient Base: The base can be consumed by acidic functionalities on the substrates. Ensure the base is anhydrous and finely powdered for better reactivity.

    • Low Temperature: Some less reactive aryl bromides may require higher temperatures or longer reaction times.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid is generally a good strategy.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is often promoted by excess water or acidic conditions.

  • Amide Group Considerations:

    • While the amide is generally stable under these conditions, highly forcing conditions (very high temperatures, strong bases) could potentially lead to hydrolysis. The recommended conditions are generally mild enough to avoid this.

    • The amide functionality may slightly alter the electronic properties of the boronic acid, but it is not expected to significantly inhibit the reaction with the chosen catalyst system. For particularly challenging couplings, catalysts with more electron-rich and bulky ligands (e.g., Buchwald-type ligands) could be explored.[14][16]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and direct route to novel biaryl amides. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can confidently employ this versatile building block in the synthesis of complex molecules for drug discovery and materials science. The provided protocol offers a robust starting point, and the principles discussed should empower users to optimize the reaction for their specific needs, accelerating the pace of innovation.

References

Application Notes and Protocols for (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Proteases and the Promise of Boronic Acid Inhibitors

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, including cancer, inflammatory diseases, and viral infections.[1][2] This makes them prime targets for therapeutic intervention.

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid belongs to a potent class of enzyme inhibitors that leverage the unique chemical properties of boron to achieve high-affinity binding and effective inhibition of serine proteases.[3][4] Unlike many conventional inhibitors, boronic acids act as transition-state analogs, forming a reversible covalent bond with the active site serine residue.[5][6][7] This guide provides an in-depth exploration of the mechanism, application, and characterization of this compound as a tool for researchers in basic science and drug development.

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory activity of this compound is rooted in its ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases.[5] The core of this interaction lies within the enzyme's catalytic triad, composed of serine, histidine, and aspartate residues.

The boron atom in its trigonal planar state is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. This results in the formation of a stable, tetrahedral boronate adduct.[7] The adjacent histidine residue of the catalytic triad facilitates this process by acting as a general base.[3][4] This covalent, yet reversible, complex effectively blocks substrate access to the active site, thereby inhibiting enzyme activity.[6]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser Serine (Ser195) -CH2-OH Adduct Ser-O-B(OH)2-R (Tetrahedral Intermediate) Ser->Adduct Nucleophilic Attack His Histidine (His57) -Im His->Ser Activates Serine Asp Aspartate (Asp102) -COO- Asp->His Orients Histidine Inhibitor This compound R-B(OH)2 Inhibitor->Adduct Binds to Active Site

Caption: Covalent inhibition of a serine protease by a boronic acid inhibitor.

Physicochemical Properties

A clear understanding of the inhibitor's properties is essential for accurate experimental design.

PropertyValueSource
Molecular Formula C13H11BBrNO3[8][9]
Molecular Weight 319.95 g/mol [8][9]
CAS Number 874287-99-7[8][9]
Appearance White to yellow powder or crystals[10]
Solubility Soluble in DMSO and methanolGeneral knowledge for this class of compounds

Experimental Protocols

Protocol 1: Determination of IC50 using an Absorbance-Based Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a critical measure of inhibitor potency. A chromogenic substrate is used, which releases a colored product upon cleavage by the serine protease.[11]

Rationale: This method provides a straightforward and robust way to quantify enzyme inhibition by measuring the rate of product formation, which is directly proportional to enzyme activity. The use of a 96-well plate format allows for high-throughput screening of multiple inhibitor concentrations.

Materials:

  • Serine protease of interest (e.g., Trypsin, Chymotrypsin)

  • This compound

  • Chromogenic substrate (e.g., BAPNA for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the serine protease in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.

  • Substrate Preparation: Prepare the chromogenic substrate solution in assay buffer at a concentration equal to its Km value for the specific enzyme.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 10 µL of assay buffer to control wells (no inhibitor).

    • Add 80 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]

G prep Prepare Reagents (Inhibitor, Enzyme, Substrate) plate Plate Inhibitor Dilutions & Controls prep->plate add_enzyme Add Enzyme & Pre-incubate plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read Kinetic Read (Absorbance) add_substrate->read analyze Calculate Velocities & Plot Dose-Response read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for IC50 determination using an absorbance-based assay.

Protocol 2: Selectivity Profiling Against a Panel of Proteases

Rationale: Assessing the selectivity of an inhibitor is paramount in drug development to minimize off-target effects.[13][14] This protocol describes how to test this compound against a panel of related and unrelated proteases to determine its specificity.

Materials:

  • This compound

  • Primary target serine protease

  • Panel of other proteases (e.g., other serine proteases like elastase, other protease classes like cysteine or metalloproteases)

  • Specific chromogenic or fluorogenic substrates for each protease in the panel[15][16]

  • Appropriate assay buffers for each enzyme

  • 96-well microplates (black plates for fluorescent assays)

  • Microplate reader (with fluorescence capability if needed)

Procedure:

  • Inhibitor and Enzyme Preparation: Prepare stock solutions of the inhibitor and each protease as described in Protocol 1.

  • Assay Execution: For each protease in the panel, perform the IC50 determination assay as detailed in Protocol 1, using the specific substrate and optimal buffer conditions for that enzyme.

  • Data Analysis:

    • Calculate the IC50 value for the inhibitor against each protease.

    • Compare the IC50 values to determine the selectivity profile. A significantly higher IC50 value for off-target proteases indicates good selectivity.

Example Selectivity Data:

ProteaseClassSubstrateIC50 (nM)
Trypsin (Target) Serine BAPNA 50
ChymotrypsinSerineSuc-AAPF-pNA1,200
ElastaseSerineSuc-AAA-pNA> 10,000
PapainCysteineZ-FR-AMC> 50,000
MMP-2MetalloMca-PLGL-Dpa-AR-NH2> 50,000
Protocol 3: In-Cell Serine Protease Activity Assay

Rationale: Evaluating inhibitor activity within a cellular context is a crucial step to confirm cell permeability and efficacy in a more physiologically relevant environment.[17] This protocol utilizes a cell-permeant, fluorescently labeled inhibitor to assess intracellular target engagement.[18]

Materials:

  • Cell line of interest expressing the target serine protease

  • This compound (unlabeled)

  • Cell-permeant fluorescently labeled serine protease inhibitor probe (e.g., FAM-Phe-CMK)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.[19]

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours) in complete medium. Include a vehicle control (DMSO).

  • Fluorescent Probe Labeling:

    • Remove the medium containing the test inhibitor.

    • Add the cell-permeant fluorescent probe (at its recommended concentration) to all wells and incubate for 1 hour under normal culture conditions. This probe will covalently bind to active serine proteases that were not blocked by the test inhibitor.[18]

  • Wash and Fix:

    • Gently wash the cells twice with PBS to remove any unbound fluorescent probe.

    • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells and capture images. A reduction in fluorescence intensity in the wells treated with the test inhibitor indicates successful target engagement.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity. A shift in the fluorescence peak to the left in treated cells compared to the control demonstrates inhibition.

G plate_cells Plate Cells in 96-well Plate treat_inhibitor Treat with This compound plate_cells->treat_inhibitor add_probe Add Fluorescent Activity Probe treat_inhibitor->add_probe wash Wash to Remove Unbound Probe add_probe->wash analyze Analyze Fluorescence (Microscopy or Flow Cytometry) wash->analyze result Reduced Fluorescence = Target Engagement analyze->result

Caption: Workflow for assessing in-cell target engagement.

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.

  • Time-Dependent Inhibition: Boronic acids can exhibit time-dependent inhibition.[6] The pre-incubation step is crucial for achieving equilibrium between the enzyme and inhibitor.

  • Substrate Concentration: For accurate Ki determination (not detailed here, but a logical next step), substrate concentrations should be varied around the Km value to determine the mode of inhibition.[11]

  • Cellular Toxicity: When performing in-cell assays, it is essential to conduct a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed effects are due to specific enzyme inhibition and not general toxicity.[20][21]

Conclusion

This compound is a valuable research tool for studying the function and therapeutic potential of serine proteases. Its reversible covalent mechanism of action provides potent and often selective inhibition. By following the detailed protocols provided in these application notes, researchers can accurately characterize its potency, selectivity, and cellular activity, thereby advancing our understanding of serine protease biology and facilitating the development of novel therapeutics.

References

Application Notes: A Protocol for Palladium-Catalyzed Cross-Coupling with Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on executing this reaction with a focus on navigating the challenges presented by functionalized arylboronic acids. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into overcoming common obstacles such as protodeboronation and steric hindrance, and provide robust, step-by-step protocols for various substrate classes.

Introduction: The Power and Challenge of Suzuki-Miyaura Coupling

The palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudohalide has become one of the most utilized reactions in synthetic organic chemistry.[1] Its popularity stems from the commercial availability of a vast array of boronic acids, the relatively low toxicity of boron-containing byproducts, and its remarkable tolerance for a wide range of functional groups.[4][5]

The core components of a typical Suzuki-Miyaura reaction are:

  • Nucleophile: An arylboronic acid, boronic ester, or trifluoroborate salt.[1]

  • Electrophile: An aryl or vinyl halide (I, Br, Cl) or pseudohalide (OTf, OTs).[1]

  • Catalyst: A palladium source, often a Pd(0) or Pd(II) precatalyst, combined with a stabilizing ligand.[1][6]

  • Base: An inorganic or organic base is essential for the activation of the boronic acid.[1][7]

  • Solvent: Typically a polar aprotic solvent, often with a small amount of water.[1]

While powerful, the reaction is not without its complexities. The electronic and steric nature of functional groups on the arylboronic acid can dramatically influence reaction outcomes, leading to low yields or complete failure. Understanding these influences is paramount to successful protocol development.

The Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. The reactivity trend for the halide is generally I > Br > OTf >> Cl.[4] Electron-withdrawing groups on the aryl halide facilitate this step, while electron-donating groups can make it more challenging.[4]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[2][7][10] This step is often the rate-limiting step, especially for electron-deficient or sterically hindered boronic acids.[4][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)-X Lₙ OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation [R²B(OH)₃]⁻ PdII_Diorgano R¹-Pd(II)-R² Lₙ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²B(OH)₂ + Base Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetalation Activation Troubleshooting_Workflow Start Low Yield Observed CheckSM Starting Materials Consumed? Start->CheckSM NoConsumption No: Catalyst Inactive CheckSM->NoConsumption No YesConsumption Yes CheckSM->YesConsumption Yes SideProducts Major Side Products Observed? Deboronation Protodeboronation? SideProducts->Deboronation Yes Homocoupling Homocoupling? SideProducts->Homocoupling Yes Other Other Decomposition SideProducts->Other Yes Solution_Catalyst Check catalyst/ligand quality. Ensure inert atmosphere. Increase temperature/loading. NoConsumption->Solution_Catalyst YesConsumption->SideProducts Solution_Deboronation Use milder base (K₃PO₄, KF). Use anhydrous conditions. Switch to boronic ester (BPin). Deboronation->Solution_Deboronation Solution_Homocoupling Thoroughly degas solvent. Ensure O₂-free atmosphere. Homocoupling->Solution_Homocoupling Solution_Other Lower reaction temperature. Screen different solvent/ligand. Other->Solution_Other

References

Application Notes and Protocols: Synthesis of Biaryl Compounds via Suzuki Reaction with (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of novel biaryl compounds utilizing a Suzuki-Miyaura cross-coupling reaction. Specifically, it details the reaction between (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid and various aryl halides. Biaryl scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3] This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, scientifically-backed explanations for experimental choices, and robust, validated methodologies.

Introduction: The Significance of Biaryl Moieties and the Suzuki-Miyaura Reaction

Biaryl structures are privileged motifs found in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] Their unique conformational properties and ability to engage in specific molecular interactions make them crucial building blocks in the design of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of substituted biphenyls.[4][5]

First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction offers several advantages over other cross-coupling methods, including mild reaction conditions, high functional group tolerance, the use of readily available and less toxic boronic acids, and the generation of environmentally benign by-products.[4][6] These features make the Suzuki reaction highly amenable to the complexities of pharmaceutical synthesis.[4][7]

The specific focus of this application note is the use of This compound , a bifunctional reagent that allows for the introduction of a complex side chain while participating in the C-C bond formation. The presence of the amide linkage and the bromo-substituent on the secondary phenyl ring offers opportunities for further diversification, making it a valuable synthon for creating libraries of potential drug candidates.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 trans-Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation ArPd(II)Ar'L2 di-Aryl-Pd(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2 Aryl_Halide Ar-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 (Boronic Acid) Boronic_Acid->Transmetalation Activated by Base Base Base (e.g., K2CO3) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[4] The reactivity of the halide follows the trend I > Br > Cl.[8] For aryl bromides, this step is generally efficient.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (Ar') is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10] The choice of base is therefore critical and can significantly influence reaction outcomes.[10]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Experimental Design and Optimization

The success of the Suzuki reaction is highly dependent on the careful selection of several key parameters.

Reagents and Materials
  • This compound (CAS: 874287-99-7)[11][12]

  • Aryl Halide (e.g., 4-chloroacetophenone, 2-bromopyridine, etc.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts)[13]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[10]

  • Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O)[14]

  • Inert Gas (Argon or Nitrogen)

Note on Boronic Acid Quality: Commercially available boronic acids can contain inactive anhydride trimers (boroximes). For optimal results, it is recommended to recrystallize the boronic acid from water before use to ensure it is in its active, monomeric form.[15]

Catalyst and Ligand Selection

The choice of palladium source and associated ligands is crucial, especially when dealing with challenging substrates (e.g., electron-rich or sterically hindered aryl chlorides).[16][17]

Catalyst / PrecatalystLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄ TriphenylphosphineAryl iodides and bromidesReadily available, effective for many standard couplings.[13]
Pd(dppf)Cl₂ dppfAryl bromides and chlorides, heteroarylsRobust, versatile, good for challenging couplings.[13]
Pd₂(dba)₃ Buchwald Ligands (e.g., SPhos, XPhos)Aryl chlorides, sterically hindered substratesHighly active, allows for lower catalyst loadings and milder reaction temperatures.[16][18]
Pd(OAc)₂ P(t-Bu)₃ or PCy₃Aryl bromides, chlorides, and triflatesOften used with bulky, electron-rich phosphine ligands for high activity.[19]

For the coupling with this compound, Pd(dppf)Cl₂ is a reliable starting point due to its broad functional group tolerance and effectiveness with aryl bromides.[13]

The Critical Role of the Base

The base plays multiple roles in the catalytic cycle, but its primary function is to activate the boronic acid to form a more reactive boronate species, thereby facilitating transmetalation.[10][20]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is a stronger base and can be beneficial for less reactive coupling partners.[21]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base often employed in anhydrous conditions or for challenging couplings where other bases fail.[16][21]

  • Hydroxides (NaOH, KOH): Strong bases, but their high nucleophilicity can sometimes lead to side reactions.

  • Fluorides (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.[21]

For this protocol, an inorganic base like K₂CO₃ or K₃PO₄ is recommended. The presence of a small amount of water is often beneficial as it helps to dissolve the inorganic base and promotes the formation of the active boronate.[14]

Detailed Experimental Protocol

This protocol provides a general procedure that should be optimized for each specific aryl halide coupling partner.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to a flame-dried Schlenk flask. B 2. Seal the flask and purge with inert gas (Ar or N2) for 15-20 minutes. A->B C 3. Add the Palladium Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) under a positive pressure of inert gas. B->C D 4. Add degassed solvent (e.g., Dioxane/H2O 4:1) via syringe. C->D E 5. Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS until consumption of the limiting reagent. E->F G 7. Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. F->G H 8. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo. G->H I 9. Purify the crude product by flash column chromatography on silica gel. H->I

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.[22]

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum and thoroughly purge the system with argon or nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane and Water) via syringe. Ensure solvents are properly degassed by sparging with an inert gas or by using the freeze-pump-thaw technique.[14]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[22]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[5][21]

Safety and Handling Precautions

  • Reagents: Palladium catalysts can be irritants. Aryl boronic acids and halides should be handled with care.[5] Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Solvents: Solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

  • Exothermic Potential: While generally well-behaved on a lab scale, Suzuki reactions can be exothermic, especially with highly reactive substrates or upon catalyst addition.[23][24] For scale-up operations, a thorough thermal hazard assessment is crucial to prevent runaway reactions.[25][26]

  • Inert Gas: Handle inert gases according to standard laboratory procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves, at all times.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[21]2. Insufficiently strong or insoluble base.[21]3. Low reaction temperature.1. Use a fresh catalyst or a more active precatalyst (e.g., a Buchwald G3/G4 precatalyst).[18] Ensure rigorous degassing.[14]2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[21]3. Increase the reaction temperature in increments.
Protodeboronation (Loss of Boronic Acid) 1. Harsh basic conditions.2. Extended reaction time at high temperature.1. Use a milder base (e.g., KF).2. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) for the reaction.[8][27]
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing Pd(0) to Pd(II).[27]2. Inefficient oxidative addition step.1. Improve degassing of solvents and the reaction vessel.[28]2. Use a more electron-rich, bulky ligand to facilitate oxidative addition.[28]
Dehalogenation of Aryl Halide 1. Presence of a hydrogen source.2. Side reaction pathways.1. Ensure solvents are anhydrous if the protocol requires it.2. Re-optimize ligand and base combination.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective tool for the synthesis of biaryl compounds, which are of high value in drug discovery and development.[29] The protocol detailed herein for the use of this compound provides a robust and adaptable starting point for researchers. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, scientists can effectively troubleshoot and optimize conditions to access a diverse range of novel molecular architectures.

References

Application Note & Protocols: High-Throughput Screening of Boronic Acid Libraries for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Boronic Acids in Enzyme Inhibition

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast chemical space explored, boronic acids and their derivatives have emerged as a privileged class of compounds, particularly for targeting enzymes with a nucleophilic serine or threonine residue in their active site, such as serine proteases.[1][2] Unlike traditional non-covalent inhibitors, boronic acids possess a unique mechanism of action. The electrophilic boron atom can form a reversible, covalent tetrahedral adduct with the hydroxyl group of the catalytic serine or threonine.[3][4][5] This interaction mimics the high-energy transition state of the natural enzymatic reaction, leading to potent inhibition.[6][7] The reversibility of this covalent bond is a key advantage, potentially reducing off-target effects associated with irreversible inhibitors.

The clinical success of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has validated the therapeutic potential of boronic acids and spurred widespread interest in screening boronic acid-based libraries against various enzyme targets.[8][9][10] High-Throughput Screening (HTS) provides the necessary platform to efficiently interrogate large libraries of these compounds to identify novel therapeutic leads.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for boronic acid libraries. We will delve into the critical aspects of assay development, the screening workflow, and the essential process of hit validation, providing both the theoretical rationale and practical, step-by-step protocols.

Section 1: The Foundation—Assay Development for HTS

The success of any HTS campaign hinges on a robust, sensitive, and reliable assay. For enzyme inhibitor screening, fluorescence-based methods are often preferred due to their high sensitivity, wide dynamic range, and amenability to miniaturization.[13][14][15]

Choosing the Right Assay Format

The choice of assay format is dictated by the enzyme target and the available instrumentation. For proteases, which are common targets for boronic acids, Förster Resonance Energy Transfer (FRET) assays are a popular choice.[13][16] In a typical FRET assay, a peptide substrate is synthesized with a fluorophore and a quencher on opposite sides of the enzyme's cleavage site. In the intact state, the quencher dampens the fluorophore's signal. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[16]

Table 1: Comparison of Common HTS Assay Formats for Enzyme Inhibition

Assay FormatPrincipleProsCons
Fluorescence Intensity (FI) Measures the change in fluorescence of a substrate or product.Simple, cost-effective.Prone to interference from fluorescent library compounds.
FRET Measures the change in energy transfer between a donor and acceptor fluorophore upon substrate cleavage.High signal-to-background ratio; ratiometric signal reduces artifacts.[13]Substrate synthesis can be expensive; potential for compound interference with fluorophores.
Fluorescence Polarization (FP) Measures the change in rotational speed (polarization) of a fluorescently labeled substrate upon cleavage.[17]Homogeneous (no-wash) format; less prone to color-quenching artifacts.Lower signal window than FRET; requires a small fluorescent product.
Luminescence Measures light produced by an enzymatic reaction (e.g., ATP depletion/ADP formation for kinases).Extremely high sensitivity; minimal background interference.Often requires coupled-enzyme systems which can be complex.[18]
Critical Optimization Parameters

Before initiating a full-scale screen, the assay must be rigorously optimized to ensure it can reliably identify true inhibitors.

  • Enzyme and Substrate Concentrations: The Michaelis-Menten constant (Kₘ) for the substrate should be determined. For competitive inhibitors, running the assay at a substrate concentration equal to or below the Kₘ increases the assay's sensitivity.[19] The enzyme concentration should be optimized to produce a linear reaction rate within the desired assay timeframe and generate a robust signal.

  • Buffer Conditions: pH, ionic strength, and the inclusion of detergents (e.g., Triton X-100 or Tween-20) can significantly impact enzyme activity and stability. Detergents are also crucial for mitigating the non-specific aggregation of library compounds, a common source of false positives.[20]

  • DMSO Tolerance: Library compounds are typically stored in Dimethyl Sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.5-1.0%), as it can affect enzyme activity.

  • Assay Quality Assessment (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[21] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[22]

Section 2: The High-Throughput Screening Workflow

The HTS process is a systematic workflow designed to test thousands of compounds efficiently. It can be broken down into three main phases: the primary screen, data analysis, and hit selection.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Hit Selection Lib Boronic Acid Library Plating Assay Assay-Ready Plate Preparation Lib->Assay Acoustic Dispensing or Pin Tool EnzymeAdd Dispense Enzyme Solution Assay->EnzymeAdd Incubate1 Pre-incubation (Enzyme + Inhibitor) EnzymeAdd->Incubate1 SubstrateAdd Dispense Substrate Solution Incubate1->SubstrateAdd Incubate2 Kinetic Incubation SubstrateAdd->Incubate2 Read Read Plates (e.g., Fluorescence) Incubate2->Read Data Raw Data Normalization Read->Data Calc Calculate % Inhibition Data->Calc Hits Identify Primary Hits (Based on Threshold) Calc->Hits

Figure 1: High-Throughput Screening (HTS) workflow for identifying boronic acid enzyme inhibitors.
Primary Screen

In the primary screen, the entire boronic acid library is tested at a single, high concentration (typically 10-20 µM). The goal is to identify any compound that causes a significant reduction in enzyme activity. This is a qualitative "yes/no" screen designed to cast a wide net and minimize the chance of missing active compounds.

Data Analysis and Hit Identification

Raw data from the plate reader is first normalized against control wells on each plate:

  • Positive Control (0% Inhibition): Enzyme + Substrate + DMSO (no compound)

  • Negative Control (100% Inhibition): Enzyme + Substrate + a known potent inhibitor (or no enzyme)

The percent inhibition for each library compound is then calculated:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

A "hit" is defined as any compound exhibiting inhibition above a certain threshold, typically 3 standard deviations from the mean of the positive controls, or a fixed cutoff (e.g., >50% inhibition).[12]

Section 3: The Hit Validation Cascade: From "Hit" to "Lead"

A primary hit from an HTS campaign is not a confirmed inhibitor.[20] It is merely a starting point that requires rigorous validation to eliminate false positives and artifacts. A multi-step validation cascade is essential to build confidence in the selected hits before committing significant resources to medicinal chemistry efforts.[23]

Validation_Cascade cluster_0 Hit Validation Funnel Primary Primary HTS Hits (~1-3% of Library) Confirm Hit Confirmation (Fresh Compound Re-test) Primary->Confirm Dose Dose-Response (IC50) (Potency Determination) Confirm->Dose Ortho Orthogonal & Counter-Screens (Rule out Artifacts) Dose->Ortho MoI Mechanism of Inhibition (MoI) & Selectivity Profiling Ortho->MoI Validated Validated Hits MoI->Validated

Figure 2: A typical hit validation cascade to triage primary HTS hits into confirmed, validated leads.
Hit Confirmation and Potency Determination

The first step is to re-test the primary hits, preferably using a freshly sourced or re-synthesized sample of the compound to rule out library storage issues.[24] Compounds that re-confirm their activity are then tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Orthogonal and Counter-Screens

This is a critical step to identify and eliminate false positives.[20]

  • Orthogonal Assays: The IC₅₀ of the hit is re-determined using a different assay technology (e.g., testing a hit from a FRET assay in an FP or LC-MS based assay).[25] True inhibitors should be active regardless of the detection method.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components. For a FRET assay, a counter-screen would involve testing the compound's effect on the fluorescent signal in the absence of the enzyme.

  • Promiscuity and Aggregation: Compounds may be tested against unrelated enzymes to check for selectivity. Assays can also be run with varying concentrations of detergent to identify non-specific aggregators, whose apparent potency is often highly sensitive to detergent levels.[20]

Table 2: Example Hit Triage and Validation Data

Compound IDPrimary Screen (% Inhibition @ 10µM)Confirmation (% Inhibition @ 10µM)IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Triage Decision
BA-00175.278.91.21.5Advance
BA-00268.18.3> 50N/ADiscard (False Positive)
BA-00389.591.00.5> 50Discard (Assay Artifact)
BA-00455.458.18.79.1Advance (Lower Potency)

Section 4: Protocols

Protocol 1: General Fluorescence-Based Enzyme Inhibition Assay (384-well format)

This protocol describes a generic single-point screen using a FRET-based substrate for a model serine protease.

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 100 nL of each compound from the boronic acid library stock plates (10 mM in 100% DMSO) into the wells of a 384-well, low-volume, black assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.

  • Control Wells: Add 100 nL of 100% DMSO to columns 23 (Positive Control) and 24 (Negative Control).

  • Enzyme Preparation: Prepare a 2X enzyme solution (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Enzyme Addition: Dispense 5 µL of the 2X enzyme solution into all wells from columns 1-23. To the negative control wells (column 24), add 5 µL of assay buffer without enzyme.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme. This step is particularly important for time-dependent or covalent inhibitors.[17]

  • Substrate Preparation: Prepare a 2X substrate solution (e.g., 2 µM final concentration, at Kₘ) in assay buffer.

  • Reaction Initiation: Dispense 5 µL of the 2X substrate solution to all wells of the plate.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair. Read the fluorescence signal every 60 seconds for 20-30 minutes at room temperature.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each compound as described in Section 2.2.

Protocol 2: IC₅₀ Determination

This protocol is for generating a 10-point dose-response curve for confirmed hits.

  • Serial Dilution: In a separate source plate, create a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 10 mM).

  • Compound Plating: Transfer 100 nL of each concentration of the hit compounds into triplicate wells of a 384-well assay plate. Include positive (DMSO only) and negative (no enzyme) controls.

  • Assay Execution: Follow steps 3-8 from Protocol 1.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Conclusion

Screening boronic acid libraries offers a powerful strategy for discovering novel, potent, and potentially covalent-reversible enzyme inhibitors for a range of therapeutic targets. The success of such a campaign is not merely in the execution of the primary screen but is built upon a foundation of meticulous assay development and a rigorous, multi-step hit validation cascade. By understanding the unique mechanism of boronic acids and employing the systematic protocols and workflows outlined in this guide, researchers can effectively navigate the complexities of HTS to identify high-quality, validated hits worthy of advancement into lead optimization programs.

References

Application Notes & Protocols: Development of Boronic Acid-Based Sensors for Saccharide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Saccharides are fundamental to a vast array of biological processes, from cellular metabolism and energy storage to cell-cell recognition and immune responses.[1] Consequently, the ability to accurately detect and quantify specific saccharides is of paramount importance in biomedical research, clinical diagnostics, and drug development. While enzyme-based sensors are widely used, particularly for glucose monitoring, they can be limited by their inherent instability, sensitivity to temperature and pH, and cost.[2] Boronic acid-based chemical sensors have emerged as a robust and versatile alternative, offering long-term stability and tunable recognition properties.[3][4]

This guide provides an in-depth exploration of the principles, design strategies, and practical protocols for developing boronic acid-based sensors for saccharide detection. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for their specific applications.

Fundamental Principles: The Boronic Acid-Diol Interaction

The functionality of these sensors is rooted in the unique ability of boronic acids to form reversible covalent bonds with compounds containing cis-1,2 or cis-1,3 diols, a structural motif ubiquitous in saccharides.[1][5]

Mechanism of Interaction:

A boronic acid exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form.[6] The interaction with a diol, such as that on a saccharide molecule, results in the formation of a stable five- or six-membered cyclic boronate ester.[5][7] This binding event is highly dependent on pH. In alkaline aqueous solutions, the equilibrium favors the more reactive tetrahedral boronate anion, which enhances the binding affinity for diols.[8][9] The formation of the boronate ester complex alters the electronic and structural properties of the boronic acid moiety, a change that can be transduced into a measurable signal.[10]

The binding kinetics are typically rapid, with equilibrium often reached within seconds, making these sensors suitable for real-time monitoring applications.[6]

G cluster_0 Unbound State (Aqueous Solution) cluster_1 Bound State (with Saccharide) B_trig Trigonal Boronic Acid (R-B(OH)₂) sp² hybridized B_tetra Tetrahedral Boronate (R-B(OH)₃⁻) sp³ hybridized B_trig->B_tetra + OH⁻ - H₂O E_trig Trigonal Boronate Ester (Neutral) B_trig->E_trig + Diol - 2H₂O E_tetra Tetrahedral Boronate Ester (Anionic) B_tetra->E_tetra + Diol - 2H₂O E_trig->E_tetra + OH⁻ diol Saccharide (cis-Diol)

Caption: Boronic acid-diol binding equilibrium.

Sensor Design and Synthesis Strategies

A boronic acid-based sensor is a modular system comprising two key components: the recognition moiety (the boronic acid) and the signaling moiety (the transducer). The intelligent design and coupling of these components are critical for achieving high sensitivity and selectivity.

The Recognition Moiety: Tuning Boronic Acid Reactivity

For biological applications, a primary challenge is that the optimal binding pH for many simple phenylboronic acids (PBA) is alkaline (pKa ~9), whereas physiological pH is ~7.4.[5] To overcome this, the Lewis acidity of the boron center must be increased to lower its pKa. This is a crucial design consideration for ensuring sensor efficacy in biological media.

Strategies to Lower pKa:

  • Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluoro, cyano) to the phenyl ring pulls electron density away from the boron atom, increasing its acidity and lowering the pKa.[11]

  • Intramolecular B-N Coordination: Placing an amine group in the ortho position to the boronic acid creates an intramolecular dative bond between the nitrogen and boron atoms.[1][12] This pre-organizes the boron center into a more tetrahedral geometry, facilitating saccharide binding at neutral pH. This design is a cornerstone of many modern fluorescent sensors.[13][14]

The Signaling Moiety: Transduction Mechanisms

The binding of a saccharide must be converted into an observable signal. Fluorescent reporters are most common due to their high sensitivity.[15]

Common Signaling Mechanisms:

  • Photoinduced Electron Transfer (PET): This is a widely used mechanism for "turn-on" fluorescent sensors.[5] In the unbound state, a tertiary amine (often the one used for B-N coordination) is positioned close to a fluorophore (e.g., anthracene). The lone pair of electrons on the nitrogen quenches the fluorescence of the excited fluorophore. Upon saccharide binding, the B-N interaction strengthens, which engages the nitrogen's lone pair, inhibiting the PET process and "turning on" fluorescence.[1][14]

  • Internal Charge Transfer (ICT): In ICT-based sensors, the boronic acid is part of a donor-pi-acceptor electronic system. Saccharide binding alters the electron-donating or -accepting ability of the boronic acid group, leading to a shift in the emission wavelength (a color change).

  • Aggregation-Induced Emission (AIE): AIE-based sensors utilize fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation.[8] The binding of saccharides can modulate the aggregation state of the sensor molecules, leading to a significant change in fluorescence intensity.[8]

PET cluster_off OFF State (No Saccharide) cluster_on ON State (Saccharide Bound) Fluorophore (Excited) Fluorophore (Excited) Fluorophore (Ground) Fluorophore (Ground) Fluorophore (Excited)->Fluorophore (Ground) Fluorescence Quenched PET Photoinduced Electron Transfer PET->Fluorophore (Excited) Amine Lone Pair Amine Lone Pair Amine Lone Pair->PET Fluorophore_S (Excited) Fluorophore (Excited) Fluorophore_S (Ground) Fluorophore (Ground) Fluorophore_S (Excited)->Fluorophore_S (Ground) Fluorescence ON No_PET PET Inhibited (N lone pair engaged in B-N bond) Light (Excitation) Light (Excitation) Light (Excitation)->Fluorophore (Excited) Light (Excitation)->Fluorophore_S (Excited)

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Achieving Selectivity: Mono- vs. Di-boronic Acids

A significant challenge in saccharide sensing is differentiating between structurally similar molecules.[8]

  • Monoboronic Acids: Simple phenylboronic acid sensors typically exhibit the highest affinity for fructose.[5] This is because fructose has a higher proportion of the furanose form in solution, which presents a cis-diol in an ideal conformation for binding.[16]

  • Diboronic Acids: To achieve selectivity for glucose, which is crucial for diabetes monitoring, sensors incorporating two boronic acid units have been developed.[1][16] By carefully designing the linker connecting the two boronic acid moieties, a "molecular cleft" is created that is complementary to the multiple hydroxyl groups of a single glucose molecule (specifically, the α-glucofuranose form).[5][16] This multivalent interaction significantly enhances both the affinity and selectivity for glucose over other monosaccharides.[1]

Application Protocols

The following protocols provide a generalized framework for the synthesis, characterization, and application of a fluorescent boronic acid sensor.

Protocol 1: Synthesis of an Anthracene-Based PET Sensor

This protocol outlines the synthesis of a representative o-(aminomethyl)phenylboronic acid sensor coupled to an anthracene fluorophore, a classic design for PET-based glucose sensing.[13][17]

Materials:

  • (2-(Bromomethyl)phenyl)boronic acid pinacol ester

  • 9-(Methylaminomethyl)anthracene

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 9-(methylaminomethyl)anthracene (1.0 eq) and (2-(bromomethyl)phenyl)boronic acid pinacol ester (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the mixture at room temperature for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Pinacol-Protected Intermediate): Purify the crude product by silica gel column chromatography to isolate the pinacol-protected sensor.

  • Deprotection: Dissolve the purified intermediate in a mixture of acetone and 1M HCl. Stir at room temperature for 4-6 hours. Causality: The acidic conditions hydrolyze the pinacol protecting group, yielding the free boronic acid.

  • Final Isolation: Neutralize the solution carefully with NaOH. Extract the final product with an appropriate organic solvent. Concentrate the solvent to yield the final sensor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Reactants (Anthracene-amine + Boronic Ester-bromide) step1 Dissolve in DMF Add DIPEA start->step1 step2 Stir 24-48h at RT under N₂ step1->step2 step3 Aqueous Workup (Extraction) step2->step3 step4 Column Chromatography step3->step4 step5 Acidic Hydrolysis (Deprotection) step4->step5 step6 Neutralization & Final Extraction step5->step6 end Final Sensor Product step6->end char Characterization (NMR, HRMS) end->char

References

Application Notes and Protocols for (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Boronic Acid Derivative

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a bespoke chemical entity poised to make significant contributions to the field of advanced materials.[1][2] Its unique molecular architecture, characterized by a trifecta of functional domains—a boronic acid moiety, an amide linkage, and a brominated aromatic ring—offers a versatile platform for the rational design of sophisticated materials.

The boronic acid group is a well-established functional unit renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[3][4] This dynamic interaction is the cornerstone of its utility in creating stimuli-responsive materials, such as self-healing polymers and hydrogels, as well as highly selective sensors.[5][6][7][8] The central amide linkage introduces the capacity for hydrogen bonding, a powerful tool for directing supramolecular assembly and enhancing the mechanical properties of polymeric systems. Finally, the bromophenyl ring serves a dual purpose: it can be used as a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, and its electron-withdrawing nature can modulate the electronic properties of the molecule, influencing its performance in applications like organic electronics.

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis and utilization of this compound in the development of cutting-edge materials. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to empower users to adapt and innovate.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₁BBrNO₃[1]
Molecular Weight 319.95 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
CAS Number 874287-99-7[1][2]

Protocol 1: Synthesis of this compound

This protocol outlines a common and effective method for the synthesis of the title compound, proceeding through an amide coupling reaction followed by a Miyaura borylation.

Workflow Diagram

cluster_synthesis Synthesis Workflow start Start Materials: 4-aminophenylboronic acid pinacol ester 4-bromobenzoyl chloride step1 Amide Coupling: Dissolve reactants in an appropriate solvent (e.g., DCM) Add a non-nucleophilic base (e.g., triethylamine) Stir at room temperature start->step1 Step 1 step2 Work-up and Purification: Wash with dilute acid and brine Dry over anhydrous sulfate Purify by column chromatography step1->step2 Step 2 step3 Deprotection of Boronic Acid: Hydrolyze the pinacol ester with an acid (e.g., HCl) in a biphasic solvent system (e.g., acetone/water) step2->step3 Step 3 step4 Isolation of Final Product: Extract into an organic solvent Dry and concentrate to yield the final product step3->step4 Step 4 end This compound step4->end

Caption: Synthesis of the target molecule via amide coupling and deprotection.

Materials and Reagents
  • 4-Aminophenylboronic acid pinacol ester

  • 4-Bromobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Acetone

  • Deionized water

Procedure
  • Amide Coupling:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid pinacol ester (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with the addition of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected intermediate.

  • Deprotection:

    • Dissolve the purified pinacol ester intermediate in a mixture of acetone and 1 M HCl.

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC indicates complete conversion.

    • Remove the acetone under reduced pressure.

  • Isolation:

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Application 1: Fluorescent Sensing of Monosaccharides

The boronic acid moiety of the title compound can reversibly bind with cis-diols present in monosaccharides, leading to a change in the fluorescence properties of a nearby fluorophore. This protocol describes the use of this compound in conjunction with a fluorescent dye in an indicator displacement assay for the detection of fructose.

Principle of Detection

cluster_sensing Indicator Displacement Assay boronic_acid This compound complex Boronic Acid-ARS Complex (Fluorescence Quenched) boronic_acid->complex dye Alizarin Red S (ARS) (Fluorescent Dye with cis-diols) dye->complex fructose_complex Boronic Acid-Fructose Complex complex->fructose_complex Addition of Fructose free_dye Free ARS (Fluorescence Restored) complex->free_dye Displacement fructose Fructose (Analyte with cis-diols) fructose->fructose_complex

Caption: Mechanism of fructose detection via fluorescence restoration.

Materials and Reagents
  • This compound

  • Alizarin Red S (ARS)

  • D-Fructose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Alizarin Red S in deionized water.

    • Prepare a 1 M stock solution of D-fructose in deionized water.

  • Assay Preparation:

    • In a microcentrifuge tube, prepare the sensor complex by mixing the boronic acid stock solution and the ARS stock solution in PBS (pH 7.4) to final concentrations of 100 µM and 50 µM, respectively. The final volume should be adjusted with PBS.

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • Fructose Titration:

    • Prepare a serial dilution of the fructose stock solution in PBS.

    • In a 96-well black microplate, add the sensor complex to each well.

    • Add varying concentrations of the diluted fructose solutions to the wells. Include a control well with only the sensor complex and PBS.

    • Incubate the plate at room temperature for 15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader. For Alizarin Red S, typical excitation and emission wavelengths are around 485 nm and 590 nm, respectively. These may need to be optimized.

Expected Results and Data Analysis
Fructose Concentration (mM)Fluorescence Intensity (a.u.)
0Low
1Increased
5Further Increased
10High
20Plateau

The fluorescence intensity is expected to increase with increasing fructose concentration as the ARS is displaced from the boronic acid. A plot of fluorescence intensity versus fructose concentration can be used to determine the detection range and sensitivity of the sensor system.

Application 2: Self-Healing Supramolecular Polymer

This protocol details the synthesis of a self-healing polymer network utilizing the dynamic covalent chemistry of the boronic acid group and the hydrogen bonding capabilities of the amide linkage in this compound as a crosslinker for a diol-containing polymer.

Self-Healing Mechanism

cluster_healing Self-Healing Polymer Network polymer Diol-containing Polymer (e.g., Poly(vinyl alcohol)) network Crosslinked Polymer Network (Boronic Ester and H-bonds) polymer->network crosslinker This compound crosslinker->network damage Mechanical Damage (Broken Bonds) network->damage Damage healed Healed Network (Reversible Bond Formation) damage->healed Self-Healing (Re-formation of bonds)

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions for Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving aryl bromides. Aryl bromides are workhorse substrates in cross-coupling, offering a favorable balance between reactivity and stability.[1] However, achieving high yields and purity requires careful consideration of various reaction parameters. This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to empower you in your synthetic endeavors.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses the most common challenges encountered during the Suzuki-Miyaura coupling of aryl bromides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Scenario 1: Low or No Product Yield

Q: I am observing low or no conversion of my aryl bromide. Where should I start my investigation?

A: Low conversion is a frequent issue that can typically be traced back to one or more key components of the catalytic system or the reaction conditions. A systematic approach is essential for diagnosis.

First, determine if your starting material is being consumed. If it is not, the issue likely lies with the initial activation of the catalytic cycle, specifically the oxidative addition step. If the starting material is consumed but the desired product is absent, the problem may be catalyst decomposition or the prevalence of side reactions.

// Path if SM is not consumed no_sm_consumed [label="NO", shape=plaintext]; check_catalyst [label="Problem with Oxidative Addition\n or Catalyst Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="1. Verify Pd(0) source or precatalyst activation.\n2. Use more electron-rich, bulky ligands\n (e.g., Buchwald type) for electron-rich Ar-Br.\n3. Increase temperature.", style=filled, fillcolor="#FFFFFF", shape=note];

// Path if SM is consumed yes_sm_consumed [label="YES", shape=plaintext]; check_side_reactions [label="Catalyst is Active, but...\nProblem with Subsequent Steps\nor Catalyst Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_side_reactions [label="1. Check for side products (Homocoupling, Deboronation).\n2. Verify base and solvent system are optimal.\n3. Ensure rigorous exclusion of oxygen.", style=filled, fillcolor="#FFFFFF", shape=note];

start -> sm_consumed; sm_consumed -> no_sm_consumed [headlabel=""]; no_sm_consumed -> check_catalyst [style=invis, len=0.1]; sm_consumed -> check_catalyst [label=" No", arrowhead=none]; check_catalyst -> solution_catalyst;

sm_consumed -> yes_sm_consumed [headlabel=""]; yes_sm_consumed -> check_side_reactions [style=invis, len=0.1]; sm_consumed -> check_side_reactions [label=" Yes"]; check_side_reactions -> solution_side_reactions; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I select the right catalyst and ligand for my specific aryl bromide?

A2: The choice is dictated by the electronic and steric properties of your substrate. A "one-size-fits-all" approach is rarely optimal.

Aryl Bromide TypeRecommended Ligand ClassExample LigandsRationale
Electron-Neutral/Poor Simple TriarylphosphinesPPh₃, P(p-tol)₃Oxidative addition is relatively fast; these ligands are cost-effective and sufficient.
Electron-Rich Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands)SPhos, XPhos, RuPhosThe electron-donating nature of the aryl bromide slows oxidative addition. [2][3]These electron-rich ligands accelerate this rate-limiting step. [3]
Sterically Hindered (ortho-substituted) Bulky, Electron-Rich Dialkylbiaryl PhosphinesXPhos, tBuXPhosThe steric bulk of the ligand promotes the final reductive elimination step and can overcome the hindrance of the substrate. [4]
Heteroaromatic Specialized Buchwald Ligands or N-Heterocyclic Carbenes (NHCs)SPhos, BrettPhos, PEPPSI-IPrHeteroatoms can coordinate to the palladium and interfere with catalysis. These ligands are designed to be effective in these more complex systems.

Q3: Which base and solvent combination should I start with?

A3: A robust starting point for many aryl bromides is K₂CO₃ or K₃PO₄ as the base in a Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture at 80-100 °C.

BaseRelative StrengthCommon SolventsNotes
Na₂CO₃ / K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, THF/H₂OA good general-purpose, cost-effective choice for unactivated and activated aryl bromides. [1]
K₃PO₄ StrongDioxane, Toluene, THF (often with H₂O)Very effective for challenging couplings, including those with hindered substrates. [1]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective but more expensive. Often used when other bases fail, particularly with electron-rich systems. [5]
KF MildTHFUseful for substrates with base-sensitive functional groups, as it is a milder base. [6]
General Experimental Protocol

This protocol provides a generalized procedure for a typical Suzuki-Miyaura coupling reaction. Always perform a risk assessment before starting any new experiment.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed organic solvent and degassed water via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 mol% relative to Pd) to the stirring mixture under a positive flow of inert gas. If using a precatalyst, add it directly (1-5 mol%).

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

This guide provides a foundational framework for optimizing your Suzuki-Miyaura reactions. Remember that each substrate pairing is unique, and systematic screening of the parameters discussed here is the key to success.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura reaction. Our goal is to move beyond simple checklists and provide a deeper understanding of the causality behind common experimental failures and successes.

Section 1: Understanding the Fundamentals - The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding each step helps pinpoint where a reaction might be failing.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[2] Electron-rich ligands on the palladium catalyst can promote this step, which is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[1]

  • Transmetalation : The organic group from the organoboron species (R²) is transferred to the palladium(II) complex. This step is critical and requires activation of the boronic acid by a base.[2][3] The base forms a more nucleophilic boronate species, which facilitates the transfer of the R² group to the palladium center.[2][4]

  • Reductive Elimination : The two coupled organic fragments (R¹-R²) are expelled from the palladium complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] Bulky ligands can promote this final step.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(R¹)X Pd0->OxAdd + R¹-X Transmetal Transmetalation Intermediate L₂Pd(II)(R¹)R² OxAdd->Transmetal + [R²B(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination Transmetal->Product_center Product R¹-R² RX Electrophile (R¹-X) RX->OxAdd Boronic Organoboron + Base (R²B(OH)₂ + Base → [R²B(OH)₃]⁻) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Troubleshooting Low Yield or No Reaction

This is one of the most common issues encountered. A systematic approach is crucial to diagnose the root cause.

Q1: My reaction shows very low conversion or fails completely. What are the first things I should check?

A1: When a reaction fails, begin by verifying the integrity of your setup and reagents, as these are the most frequent sources of error.

  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[5][6] Incomplete removal of air can lead to catalyst deactivation through oxidation.

    • Solution: Ensure your reaction vessel is properly sealed and that solvents and the reaction mixture have been thoroughly degassed. Standard techniques include bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or using several "freeze-pump-thaw" cycles.[5][7] Always maintain a positive pressure of inert gas throughout the reaction.[8]

  • Reagent Quality & Stability:

    • Boronic Acids: These reagents can degrade over time, especially when exposed to air and moisture.[1] They can dehydrate to form cyclic boroxine trimers, which may have different reactivity or solubility.[8] Electron-deficient or some heteroaryl boronic acids are particularly prone to decomposition.[1][5]

      • Solution: Use fresh, high-purity boronic acids. If degradation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt, which can provide a "slow-release" of the active species during the reaction.[5][9]

    • Aryl Halides: The reactivity order is generally I > Br > OTf >> Cl.[1][5] Aryl chlorides are notoriously less reactive and require highly active catalyst systems.[5]

    • Catalyst/Ligand: Palladium catalysts can degrade, and phosphine ligands are susceptible to oxidation.[5]

      • Solution: Use fresh catalyst and ligands stored under an inert atmosphere. Consider using air-stable palladium precatalysts (e.g., Buchwald precatalysts), which are designed to generate the active Pd(0) species cleanly and efficiently in situ.[1]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly to avoid hydration.[5]

Q2: I've confirmed my reagents and setup are good, but the reaction is still sluggish. How do I optimize the core reaction parameters?

A2: If the basics are covered, the issue likely lies in the specific combination of catalyst, ligand, base, and solvent for your particular substrates.

The Catalyst System (Palladium Source & Ligand)

The ligand is not just a spectator; it stabilizes the palladium center and modulates its reactivity.

  • Cause: An inappropriate ligand can lead to a slow or stalled reaction. For challenging substrates (e.g., sterically hindered partners or unreactive aryl chlorides), a simple ligand like triphenylphosphine (PPh₃) may be insufficient.

  • Expert Insight:

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) accelerate the oxidative addition step, which is crucial for less reactive electrophiles like aryl chlorides.[1]

    • Bulky ligands (e.g., SPhos, XPhos, RuPhos) promote the final reductive elimination step, preventing catalyst decomposition and increasing turnover.[1][7] These are often effective for sterically demanding substrates.

  • Solution: Screen a panel of ligands. For many modern applications, specialized biarylphosphine ligands (Buchwald ligands) or NHC ligands offer superior performance over generic ones.

Ligand TypeExample(s)Key CharacteristicTypical Application
Simple Phosphines PPh₃, P(o-tol)₃General purposeSimple, unhindered aryl bromides/iodides
Bulky, Electron-Rich Alkylphosphines P(t-Bu)₃Very electron-richActivation of aryl chlorides
Bulky Biarylphosphines (Buchwald) SPhos, XPhos, RuPhosBulky and electron-richSterically hindered substrates, aryl chlorides, high turnover
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, bulkyHighly active for challenging couplings
Ferrocenylphosphines dppfBidentate, robustGeneral, good for electron-rich and -poor substrates
The Base

The base is essential for activating the boronic acid for transmetalation.[2][3] Its strength and solubility are critical factors.

  • Cause: The chosen base may be too weak to facilitate transmetalation efficiently, or it may be poorly soluble in the reaction solvent.

  • Expert Insight:

    • Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate anion (R-B(OH)₃⁻), which is the active species in the transmetalation step.[4] Stronger bases can enhance the rate of this step.[10]

    • Solubility: For the base to be effective, it must have some solubility in the reaction medium. This is why mixed solvent systems including water are common, as they help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1][7]

  • Solution: If a reaction is slow, switching to a stronger or more soluble base can help. However, be aware that very strong bases can promote side reactions (see Section 3).

BaseStrengthCommon SolventsNotes
KF MildDioxane, THFEffective for base-sensitive functional groups.[3]
K₂CO₃, Na₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OVery common, general-purpose bases.[7]
K₃PO₄ StrongDioxane, TolueneOften used for challenging couplings, including aryl chlorides.[5]
Cs₂CO₃ StrongDioxane, THF, TolueneHighly effective due to its solubility in organic solvents and the beneficial effect of the large cesium cation.[5][11]
KOtBu Very StrongDME, TolueneCan dramatically accelerate reactions but may promote side reactions.[10]
The Solvent

The solvent influences reagent solubility and can affect the stability and reactivity of catalytic intermediates.[12][13]

  • Cause: Poor choice of solvent can lead to low solubility of reagents or an unfavorable reaction rate.

  • Expert Insight: Polar aprotic solvents (e.g., DMF, dioxane) are common.[1] The use of a co-solvent, typically water, is often necessary to dissolve the inorganic base.[1] However, the solvent can also play a more complex role; for instance, in certain systems, polar solvents can alter the selectivity of the reaction.[12][14]

  • Solution: A combination of an organic solvent like 1,4-dioxane, THF, or toluene with water is a robust starting point.[1][7] For specific applications, screening different solvents may be necessary.

Section 3: Troubleshooting Common Side Reactions

Even when the main reaction proceeds, side products can significantly lower the yield and complicate purification.

Q3: I am observing a significant amount of a symmetrical biaryl derived from my boronic acid. What is this, and how can I prevent it?

A3: This side product results from the homocoupling of your boronic acid. It is a common issue, particularly when using Pd(II) precatalysts or in the presence of oxygen.[1][6]

  • Underlying Causes:

    • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[6][15]

    • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can react directly with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[1][6] This process also serves to generate the active Pd(0) catalyst.

  • Solutions to Minimize Homocoupling:

    • Rigorous Oxygen Exclusion: This is the most critical step. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.[6][16]

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst that rapidly generates Pd(0) can minimize the concentration of reactive Pd(II) species at the start of the reaction.[8]

    • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its concentration low, favoring the desired cross-coupling pathway over homocoupling.[17]

Q4: My mass spectrum shows a byproduct corresponding to my starting material where the boronic acid group has been replaced by a hydrogen. What is happening?

A4: You are observing protodeboronation (or protodeborylation), a major decomposition pathway for boronic acids.[5][9] In this reaction, the carbon-boron bond is cleaved by a proton source.

  • Underlying Causes:

    • Presence of a Proton Source: Water is often the primary proton source, especially under basic conditions.[9][17]

    • Base and Temperature: The reaction conditions greatly influence the rate of protodeboronation. Stronger bases and higher temperatures can accelerate this undesired side reaction.[8][17][18]

    • Substrate Electronics: Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly susceptible to protodeboronation.[1][5]

    • Catalyst Effects: Paradoxically, some bulky phosphine ligands used to facilitate difficult cross-couplings can also increase the rate of palladium-catalyzed protodeboronation.[19]

  • Solutions to Minimize Protodeboronation:

    • Use Milder Conditions: Employ the mildest base and lowest temperature that still allow for an efficient cross-coupling reaction.[5][8]

    • Use More Stable Boron Reagents: This is a highly effective strategy. Converting the boronic acid to a more stable derivative like a MIDA boronate or a potassium organotrifluoroborate can protect it from premature decomposition.[5][9] These reagents often provide a slow release of the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[9][20]

    • Anhydrous Conditions: While many protocols use water, switching to anhydrous conditions with a suitable base (like CsF or KF) can sometimes suppress protodeboronation if water is the main culprit.[5]

Troubleshooting_Workflow Start Reaction Problem: Low Yield / Side Products Check_Basics Step 1: Verify Fundamentals - Inert Atmosphere? - Reagent Purity/Stability? - Correct Stoichiometry? Start->Check_Basics Low_Yield Issue: Low Reactivity Check_Basics->Low_Yield Basics OK Side_Products Issue: Side Products Observed Check_Basics->Side_Products Basics OK Optimize_Catalyst Optimize Catalyst System: - Screen Ligands (Bulky/Electron-Rich) - Use Pre-catalyst Low_Yield->Optimize_Catalyst Yes Homocoupling Side Product: Homocoupling (R²-R²) Side_Products->Homocoupling Biaryl (R²-R²) Protodeboronation Side Product: Protodeboronation (R²-H) Side_Products->Protodeboronation Hydrodeboronation (R²-H) Optimize_Base Optimize Base: - Increase Strength (e.g., K₃PO₄, Cs₂CO₃) - Check Solubility Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent/Temp: - Screen Solvents - Increase Temperature Optimize_Base->Optimize_Solvent Solve_Homocoupling Solution: - Rigorous Degassing - Use Pd(0) Source - Controlled Addition of Boronic Acid Homocoupling->Solve_Homocoupling Solve_Protodeboronation Solution: - Use Milder Base/Temp - Use Stable Boron Reagent (MIDA, Trifluoroborate) Protodeboronation->Solve_Protodeboronation

References

Technical Support Center: Purification of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: The Nature of this compound

This compound is a moderately polar, amphoteric molecule. Its purification is often complicated by the presence of both an acidic boronic acid group and a weakly acidic amide proton. This dual nature, combined with its potential for forming highly polar boroxines (anhydrides), makes standard purification techniques like silica gel chromatography challenging.[1]

Common Impurities Encountered:

  • Starting Materials: Unreacted 4-aminophenylboronic acid or 4-bromobenzoyl chloride.

  • Hydrolysis Products: 4-carboxy-phenylboronic acid (from hydrolysis of the amide) or 4-bromobenzoic acid (from hydrolysis of 4-bromobenzoyl chloride).

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.

  • Boroxines: Cyclic trimers of the boronic acid formed upon dehydration.[2]

  • Salts: Inorganic salts from the reaction workup (e.g., triethylamine hydrochloride).

Purification Strategy Decision Matrix

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The following flowchart provides a decision-making framework to guide you through the selection process.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) main_impurity Identify Main Impurity start->main_impurity starting_materials Unreacted Starting Materials (4-aminophenylboronic acid, 4-bromobenzoyl chloride) main_impurity->starting_materials Yes polar_impurities Highly Polar Impurities (Salts, boroxines) main_impurity->polar_impurities Yes nonpolar_impurities Non-polar to Moderately Polar Impurities main_impurity->nonpolar_impurities No acid_base_extraction Acid-Base Extraction starting_materials->acid_base_extraction recrystallization Recrystallization / Trituration polar_impurities->recrystallization chromatography Column Chromatography nonpolar_impurities->chromatography final_product Pure Product acid_base_extraction->final_product recrystallization->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an intractable oil or gum. How can I solidify it for further purification?

A1: Oiling out is a common problem with boronic acids. Here are a few strategies to induce solidification:

  • Trituration: This is often the most effective first step. Suspend the crude oil in a non-polar solvent in which the product is poorly soluble, such as hexanes, diethyl ether, or a mixture of the two.[3] Stir vigorously or use a sonicator to break up the oil. The desired product will often precipitate as a solid, while more soluble impurities remain in the solvent.

  • Solvent Evaporation with an Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystallization.

  • Freezing: In some cases, dissolving the oil in a minimal amount of a suitable solvent and placing it in a freezer can induce crystallization.[4]

Q2: I'm seeing significant streaking on my silica gel TLC plate, and my column chromatography is giving poor separation.

A2: This is a classic issue with boronic acids on silica gel due to their polarity and ability to interact strongly with the acidic silanol groups on the silica surface.[1]

  • Deactivate the Silica: Pre-treating your silica gel with a small amount of a modifier can improve separation. You can either incorporate a small percentage of acetic acid or triethylamine into your eluent system or prepare a slurry of silica gel with the modified eluent before packing the column.[3]

  • Use an Alternative Stationary Phase: If silica gel fails, consider using a less acidic stationary phase like neutral alumina.[3] For highly polar compounds, reverse-phase chromatography (C18) may be a viable, albeit more expensive, option for small-scale purifications.

  • Convert to a Boronate Ester: For particularly challenging separations, you can temporarily protect the boronic acid as a less polar boronate ester (e.g., a pinacol ester).[5] These esters are generally more amenable to silica gel chromatography. The boronic acid can then be regenerated by hydrolysis.

Q3: My yield is low after an aqueous workup. Where is my product going?

A3: The amphoteric nature of your product means it can be soluble in both acidic and basic aqueous layers, leading to losses during extraction.

  • Precise pH Control: The boronic acid group is acidic (pKa ~9), while the amide N-H is very weakly acidic (pKa >17). During an acid-base extraction, it's crucial to carefully control the pH. When washing with a base to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) to avoid deprotonating the boronic acid and partitioning your product into the aqueous layer.[6][7] When washing with an acid to remove basic impurities, use a dilute acid (e.g., 1M HCl).

  • Back-Extraction: After separating the aqueous and organic layers, it is good practice to re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can sometimes "salt out" dissolved organic product back into the organic layer.

Q4: My final product shows the presence of a trimeric anhydride (boroxine) by NMR. How can I remove it?

A4: Boroxines form through the dehydration of boronic acids and are often in equilibrium with the monomeric form in solution.

  • Recrystallization from a Hydrous Solvent System: Recrystallizing from a solvent mixture containing a small amount of water can help to hydrolyze the boroxine back to the desired boronic acid.[2] A mixture of ethanol and water or acetone and water can be effective.

  • Aqueous Workup: Dissolving the crude product in an organic solvent and washing with water can often break up the boroxine.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing impurities with significantly different solubility profiles from the desired product.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures like ethanol/water or ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude product and heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Basic Wash (to remove acidic impurities): Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.

  • Acidic Wash (to remove basic impurities): Add an equal volume of 1M hydrochloric acid to the separatory funnel. Shake and separate the layers as before.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid or base.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography with Modified Silica

This method is suitable for separating compounds with close polarities when recrystallization and extraction are ineffective.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point for this compound would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone).[3] Add about 0.5% acetic acid to the eluent to suppress the ionization of the boronic acid and reduce streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Comparative Summary of Purification Methods

MethodAdvantagesDisadvantagesBest For Removing
Recrystallization Scalable, can yield very pure material, relatively inexpensive.Requires the product to be a solid, solvent screening can be time-consuming, potential for product loss in the mother liquor.Impurities with different solubility profiles.
Acid-Base Extraction Fast, effective for removing acidic/basic impurities, good for large scales.Risk of product loss if pH is not carefully controlled, may not remove neutral impurities.[6][7]Unreacted starting materials, acidic or basic byproducts.
Column Chromatography Can separate complex mixtures, applicable to a wide range of compounds.Can be tedious, may lead to product decomposition on silica, not easily scalable, can be expensive (solvents, stationary phase).[1]Impurities with similar polarity to the product.

Conclusion

The purification of this compound requires a thoughtful approach that considers the molecule's unique chemical properties. By understanding the potential impurities and the principles behind each purification technique, you can effectively troubleshoot challenges and obtain a product of high purity. This guide provides the foundational knowledge and practical protocols to navigate the complexities of purifying this valuable compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boronic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their boronic acid synthesis from the bench to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to navigate the complexities of scale-up. We will explore common pitfalls, troubleshoot effectively, and ensure your process is robust, safe, and scalable.

Section 1: Reaction-Specific Troubleshooting Guides

The two most prevalent methods for boronic acid synthesis at scale are the Suzuki-Miyaura coupling pathway (typically for borylation of aryl halides) and the lithiation-borylation of aromatic or heteroaromatic compounds. Each presents a unique set of challenges when moving from grams to kilograms.

Suzuki-Miyaura Coupling and Miyaura Borylation Scale-Up

While powerful, these palladium-catalyzed reactions are notorious for their sensitivity to scale-dependent variables.[1]

FAQ: Why are my reaction rates and yields inconsistent upon scale-up?

This is a common issue stemming from several factors that change dramatically from a round-bottom flask to a multi-hundred-liter reactor.

  • Mixing and Mass Transfer: Inadequate stirring in a large vessel can lead to localized "hot spots" or areas of poor reagent distribution, causing inconsistencies in reaction kinetics.[2] The transition through slurry states during the reaction and crystallization phases is particularly sensitive to stirring efficiency.[2]

  • Temperature Control: Maintaining a consistent internal temperature is critical. On a large scale, exothermic or endothermic events are harder to manage. For instance, a process optimized at the boiling point of a solvent system may require a pressure vessel at higher altitudes to maintain the necessary temperature.[1][2]

  • Oxygen Sensitivity: While many pre-catalysts are air-stable, the active palladium species generated in situ is highly sensitive to oxygen. Inadequate inerting of a large reactor headspace can lead to catalyst deactivation and the formation of homocoupling byproducts.[3]

  • Catalyst and Reagent Quality: The quality of reagents, especially the palladium catalyst and the diboron species, can lead to variable conversions. Some Miyaura borylation processes have been found to be inconsistent and sensitive to catalyst quality.[4]

Troubleshooting Steps:

  • Characterize Mixing: Work with a chemical engineer to understand the mixing dynamics of your reactor. Adjust impeller speed and type if necessary.

  • Implement Robust Temperature Control: Utilize jacketed reactors with precise temperature control systems. For highly exothermic reactions, consider semi-batch or continuous-flow processing.

  • Ensure Strict Anaerobic Conditions: Employ rigorous degassing protocols for solvents and aqueous bases. Use multiple purge/backfill cycles with an inert gas like nitrogen or argon and maintain a positive pressure throughout the process.

  • Qualify Reagent Lots: Test different batches of catalysts and reagents at the lab scale to ensure consistency before use in the plant.

FAQ: My final product has unacceptably high levels of residual palladium. How can I remove it effectively at scale?

Palladium is a major concern for APIs due to its toxicity and potential to interfere with downstream chemistry.[5] Levels in the final product are often required to be in the low ppm range.

  • The Challenge: Palladium can exist in various forms (colloidal, soluble species) at the end of a reaction, making a single removal method ineffective. High initial palladium levels (sometimes thousands of ppm) are common post-reaction.[5]

Solution: Metal Scavenging A multi-pronged approach is often necessary.

  • Initial Aqueous Washes: Acidic or basic washes can remove some palladium species. A treatment with aqueous sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to reduce palladium levels significantly.[5]

  • Activated Carbon: While broadly effective for color and some organic impurities, activated carbon can also adsorb a significant amount of palladium.[6]

  • Thiol-Based Silica Scavengers: Functionalized silica gels, such as SiliaMetS® Thiol, are highly effective at binding palladium.[6] They can be stirred with the product solution as a slurry and then filtered off.

Protocol: Palladium Scavenging at Scale [6]

  • Post-Workup: After the initial reaction workup and phase separations, dissolve the crude product in a suitable organic solvent (e.g., 2-MeTHF).

  • Activated Carbon Treatment (Optional): Add activated charcoal (e.g., 5-10 wt%) to the solution and stir at ambient or slightly elevated temperature for 2-4 hours to remove color and some impurities. Filter through a pad of celite.

  • Scavenger Addition: To the filtered solution, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, 5-10 wt%).

  • Scavenging: Stir the slurry at ambient temperature or slightly elevated (e.g., 40-60 °C) for 12-16 hours. Reaction kinetics should be monitored by taking samples and analyzing for palladium content via ICP-MS.

  • Filtration: Filter the mixture through a celite pad to remove the scavenger. Wash the pad with fresh solvent.

  • Crystallization: Concentrate the filtrate and proceed with the final crystallization of the purified product.

Scavenger TypeTypical Loading (wt%)TemperatureProsCons
Activated Carbon 5 - 10%20 - 40 °CInexpensive, removes colorCan adsorb product, may not reach low ppm levels alone
Thiol-Silica Gels 5 - 10%20 - 60 °CHigh efficiency, can reach very low Pd levelsHigher cost
Aqueous NaHSO₃ 20% aq. solution60 - 80 °CCost-effective initial reductionRequires additional aqueous workup

Table 1: Comparison of common palladium scavenging agents.

Lithiation-Borylation Scale-Up

This pathway avoids palladium but introduces challenges related to highly reactive organometallic intermediates and cryogenic temperatures.

FAQ: How do I manage the highly exothermic nature of lithiation reactions at scale?

Directed ortho-metalation or halogen-metal exchange using reagents like n-butyllithium (n-BuLi) can be highly exothermic.[7] Failure to control the temperature can lead to dangerous thermal runaways and significant byproduct formation.

Causality: The reaction enthalpy is released very quickly. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation significantly less efficient.

Mitigation Strategies:

  • Controlled Addition: The lithiating agent must be added slowly and sub-surface to ensure rapid mixing and heat transfer to the reactor jacket.

  • Cryogenic Cooling: These reactions are typically run at very low temperatures (e.g., -78 °C). Ensure your plant has the cooling capacity to maintain these temperatures throughout the addition.[7]

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is critical for a proper safety assessment.[8]

  • Consider Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their extremely high surface-area-to-volume ratio, allowing for rapid and safe execution of highly exothermic reactions, often at higher temperatures than in batch.[9][10]

Workflow: Thermal Hazard Assessment

A Lab Scale Reaction B Differential Scanning Calorimetry (DSC) A->B C Reaction Calorimetry (RC1/ARC) A->C E Determine Onset Temperature (T_onset) B->E D Quantify Heat of Reaction (ΔHr) C->D F Assess Thermal Risk D->F E->F G Safe to Scale F->G Low Risk H Implement Controls (e.g., slow addition, flow) F->H Manageable Risk I Re-evaluate or Re-design F->I High Risk H->G

Caption: Workflow for assessing thermal hazards before scale-up.

FAQ: My lithiation-borylation reaction suffers from low yields due to side reactions. What's happening?

The primary culprits are often protodeboronation (loss of the boron group) and reaction with atmospheric components.

  • Proton Sources: The organolithium intermediate is extremely basic and will react with any available proton source, including water, alcohols, or even acidic C-H bonds on other molecules. This leads to the formation of the undesired protodeboronated byproduct.[11]

  • Air/Moisture: Strict anhydrous and anaerobic conditions are mandatory. Any ingress of moisture will quench the organolithium, while oxygen can lead to oxidative side products.[12]

Troubleshooting:

  • Rigorous Drying: Ensure all glassware, solvents, and reagents are scrupulously dried. Solvents should be of anhydrous grade.

  • Inert Atmosphere: As with Suzuki couplings, maintain a robust inert atmosphere throughout the process.

  • Temperature Control: Adding the lithiating agent at too high a temperature can increase the rate of side reactions. Maintain the recommended cryogenic temperatures.[12]

Section 2: General Process Challenges and Solutions

Purification and Crystallization

This is arguably the most significant challenge in boronic acid manufacturing. Column chromatography is rarely a viable option at scale.[7]

FAQ: My boronic acid is difficult to purify. What are my options besides chromatography?

Several chemical modification techniques can be employed for non-chromatographic purification.

  • Boroxine Formation and Reversal: Boronic acids readily dehydrate to form cyclic trimers called boroxines.[13] This equilibrium can be manipulated. Sometimes the boroxine is more crystalline and can be selectively precipitated. The pure boronic acid can then be regenerated by stirring the boroxine in a mixture of a hydrous solvent like diethyl ether and water.

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted to boronate salts with a base.[14][15] This allows for their separation from non-acidic impurities via aqueous extraction.

    Basic Protocol:

    • Dissolve the crude product in an organic solvent (e.g., EtOAc, Et₂O).

    • Extract with an aqueous base (e.g., 1M NaOH) to move the boronic acid into the aqueous layer.[16]

    • Wash the aqueous layer with fresh organic solvent to remove neutral impurities.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure boronic acid.[14]

    • Filter and dry the purified product.

  • Diethanolamine Adduct Formation: Many boronic acids form stable, crystalline adducts with diethanolamine.[17][18] These adducts often have excellent crystallization properties, allowing for efficient purification. The boronic acid can be liberated from the adduct by treatment with acid. This is particularly useful for peptide boronic acids or those that are amorphous or unstable.[17]

Workflow: Purification Strategy Selection

node2 node2 Start Crude Boronic Acid Is_Solid Is the crude a solid? Start->Is_Solid Acidic_Impurities Are major impurities non-acidic? Is_Solid->Acidic_Impurities No Crystalline Is the product crystalline? Is_Solid->Crystalline Yes Amorphous_Unstable Is the product amorphous or unstable? Acidic_Impurities->Amorphous_Unstable No AcidBase Use Acid-Base Extraction Acidic_Impurities->AcidBase Yes Crystalline->Amorphous_Unstable No Recrystallize Attempt Recrystallization Crystalline->Recrystallize Yes DEA_Adduct Form Diethanolamine Adduct Amorphous_Unstable->DEA_Adduct Yes End Pure Boronic Acid Recrystallize->End AcidBase->End DEA_Adduct->End

Caption: Decision tree for selecting a scalable purification strategy.

Impurity Profiling and Control

Understanding what your impurities are is the first step to controlling them.

FAQ: What are common impurities and how do I detect them?
  • Boroxines: The cyclic trimer anhydride. Best detected by ¹¹B NMR, where the trigonal boronic acid appears around δ 25-35 ppm and the tetrahedral boroxine is shifted upfield to δ 15-25 ppm.[13]

  • Protodeboronation Products: The arene/heteroarene resulting from the loss of the B(OH)₂ group. Detected by HPLC, GC-MS, and ¹H NMR.[13]

  • Homocoupling Products: Biaryl species formed during Suzuki-Miyaura reactions. Detected by HPLC and LC-MS.[13]

  • Starting Materials & Reagents: Unreacted aryl halides or diboron reagents.

  • Potentially Genotoxic Impurities (PGIs): Some boronic acids themselves have tested positive in the Ames assay and are considered Class 2 impurities under ICH M7 guidelines.[11][19] This requires strict control to low ppm levels in the final API.

Impurity TypePrimary Analytical Method(s)Notes
Boroxine ¹¹B NMRProvides quantitative ratio of acid to anhydride.[13]
Protodeboronation HPLC, GC-MSGC-MS is excellent for volatile arenes.[19]
Homocoupling HPLC, LC-MSEasily identified by mass.
Residual Palladium ICP-MSThe standard for trace metal quantification.[19]
Boronic Acid as PGI LC-MS/MS, GC-MSOften requires derivatization for trace analysis.[19][20]

Table 2: Analytical methods for key boronic acid impurities.

Section 3: Process Safety

Safety is paramount during scale-up. The risks associated with handling large quantities of hazardous materials cannot be overstated.

FAQ: How do I ensure the safety of my process at scale?
  • Comprehensive Hazard Analysis: Before any scale-up, conduct a thorough process hazard analysis (PHA). This involves identifying potential hazards (e.g., thermal runaway, gas evolution, toxic reagents) and ensuring control measures are in place.[8]

  • Engineering Controls: Use appropriate engineering controls like closed systems for pyrophoric reagents, scrubbers for toxic off-gases, and adequate ventilation.[21]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the correct PPE.

  • Emergency Planning: Have a clear, well-rehearsed emergency plan in place for scenarios like fires, spills, or thermal runaways.

A particularly hazardous scenario can arise during reductions using boron trifluoride etherate and triethylsilane, which can generate highly reactive, flammable, and toxic diborane gas in situ.[22] Such processes require specialized equipment and containment strategies to ensure the gas is sequestered safely.[22] Always consult with process safety professionals when designing and scaling up reactions with known, significant hazards.

References

Minimizing side product formation in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products. By understanding the mechanistic origin of these impurities, you can rationally design your experiments to maximize yield and purity.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, its complexity can lead to undesired side reactions that complicate purification and reduce yields.[1] This guide addresses the most common challenges in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Troubleshooting Guide: Common Side Reactions

This section is organized by the type of side product observed in your reaction mixture. Identify the primary impurity to navigate to the relevant troubleshooting section.

Section 1: Protodeboronation of the Organoboron Reagent

This is one of the most frequently encountered side reactions, where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[3]

Q1: I'm observing a significant amount of the arene/alkene derived from my boronic acid (e.g., benzene from phenylboronic acid). What is happening?

A: You are observing protodeboronation (or protodeborylation). This is the protonolysis of the carbon-boron bond, effectively destroying your nucleophilic partner.[3] The reaction is highly dependent on the substrate and reaction conditions. It can be catalyzed by acid, base, or even certain metal salts.[3][4] Heteroaryl boronic acids, especially those with nitrogen atoms like 2-pyridylboronic acid, are notoriously susceptible to this decomposition pathway.[1][4][5]

The general mechanism involves the attack of a proton source (often water) on the boronic acid, leading to the formation of the corresponding hydrocarbon and boric acid. The reaction pH is a critical factor influencing the rate and mechanism of this undesired process.[3]

Q2: How can I minimize protodeboronation by optimizing my reaction conditions?

A: Since protodeboronation is often faster than the desired cross-coupling, the key is to accelerate the productive catalytic cycle relative to this decomposition pathway.

  • Choice of Base: Strong bases can accelerate protodeboronation.[5] Switching from strong hydroxides (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) is a highly effective strategy.[5][6][7]

  • Temperature Control: Higher temperatures can accelerate protodeboronation.[5][8] If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60–80 °C or even room temperature) can significantly suppress this side reaction.[5][9]

  • Anhydrous Conditions: While Suzuki couplings often benefit from a small amount of water, excess water provides the proton source for protodeboronation.[5] Using anhydrous solvents can help, but finding the optimal, minimal amount of water is often key.

  • Use a Highly Active Catalyst: A more efficient catalyst will speed up the transmetalation step, allowing the desired cross-coupling to outcompete the slower protodeboronation pathway.[3][5] Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective at lower temperatures and catalyst loadings.[1][2]

Q3: My boronic acid is still degrading. When should I switch to a boronic ester or other derivative?

A: If optimizing conditions fails, modifying the boron reagent is the most robust solution. Boronate esters offer significantly enhanced stability compared to their corresponding boronic acids.[10]

  • Pinacol Esters: These are the most common choice. They are generally stable, often crystalline solids that are easy to handle and can be purified by chromatography.[1][5][10]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable derivatives. They participate in the reaction via a "slow-release" mechanism, where the MIDA group is hydrolyzed under the reaction conditions to gradually release the free boronic acid.[3][5][11] This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition while still allowing the productive reaction to proceed.[3][4][11][12]

  • Organotrifluoroborates (R-BF₃K): These salts are also highly stable and release the active boronic acid under basic conditions.

Boron ReagentStabilityReactivityHandlingWhen to Use
Boronic Acid Low to ModerateHighCan be difficult; may require storage under inert gas.For simple, stable aryl or vinyl partners.
Pinacol Boronate Ester HighModerate to HighEasy; often stable crystalline solids.For moderately unstable boronic acids (e.g., many heteroaryls).[5]
MIDA Boronate Ester Very High"Slow-Release"Easy; stable crystalline solids.For extremely unstable boronic acids (e.g., 2-pyridyl).[3][5]

Q4: Can you provide a starting protocol for using a more stable boronate ester to couple with an aryl bromide?

A: Certainly. This general protocol is a robust starting point for many substrates.

Protocol 1: Suzuki Coupling Using a Boronic Acid Pinacol Ester
  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), the boronic acid pinacol ester (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a pre-formed precatalyst like SPhos G3 Pd precatalyst (1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, with 2-5% v/v degassed water) via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 2: Homocoupling of the Organoboron Reagent

This side reaction leads to the formation of a symmetrical biaryl (R-R) from two molecules of the organoboron reagent (R-B(OH)₂).

Q1: My main byproduct is a symmetrical biaryl from my organoboron reagent. What causes this?

A: This is homocoupling . The primary cause is the presence of molecular oxygen (O₂) or an excess of Pd(II) species in the reaction mixture.[1][13][14][15] The mechanism involves the reaction of two molecules of the boronic acid with a Pd(II) species, which is then reduced to the active Pd(0) catalyst.[1] While this process can help initiate the catalytic cycle if you start with a Pd(II) salt like Pd(OAc)₂, it becomes a yield-lowering side reaction if it continues unchecked.[1]

Homocoupling_Mechanism cluster_main Homocoupling Pathway 2 R-B(OH)2 2 R-B(OH)2 Pd(II) Pd(II) 2 R-B(OH)2->Pd(II) + R-R R-R Pd(II)->R-R  Transmetalation x2  Reductive Elimination O2 O₂ (promotes) Pd(0) Pd(0) R-R->Pd(0) +

Caption: The Pd(II)-mediated homocoupling pathway.

Q2: What are the best practices to prevent homocoupling?

A: The key is to minimize the concentration of both oxygen and free Pd(II) species.

  • Rigorous Degassing: This is the most critical step.[13][14] Deoxygenate your solvent(s) thoroughly before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[16] Assembling the reaction under a positive pressure of inert gas is mandatory.

  • Use Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of initial Pd(II) available for homocoupling compared to using Pd(II) salts like Pd(OAc)₂ or PdCl₂.[17] Modern, air-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI type) are designed to cleanly and efficiently generate the active Pd(0) species in situ, minimizing unwanted side reactions.[1]

  • Pre-stirring the Reaction: Some practitioners advocate for pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid.[14] This allows the catalyst to enter the primary catalytic cycle via oxidative addition with the aryl halide, reducing its availability for homocoupling with the subsequently added boronic acid.

  • Add a Mild Reductant: In some industrial processes, a mild reducing agent like potassium formate has been added to scavenge residual Pd(II) without interfering with the catalytic cycle.[13][18]

Section 3: Hydrodehalogenation of the Electrophile

This side reaction involves the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H), removing the electrophilic handle for the coupling.

Q1: My starting aryl halide is being converted back to the arene. Why does this happen?

A: You are observing hydrodehalogenation . This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[16] This Pd-H intermediate can then react with the organopalladium halide complex (Ar-Pd-X) in a reductive elimination pathway that yields the arene (Ar-H) instead of the desired cross-coupled product.[16]

Sources of the hydride can include:

  • Bases (especially those with β-hydrogens like alkoxides or amines).

  • Solvents (e.g., alcohols).

  • Trace water.

  • The organoboron reagent itself under certain conditions.

Q2: How can I suppress hydrodehalogenation? Which reaction parameters are most critical?

A: Minimizing the formation and influence of Pd-H species is the goal.

  • Ligand Choice: Bulky, electron-rich phosphine ligands often accelerate the rate of reductive elimination of the desired product, which can help it outcompete the dehalogenation pathway.[2] Ligands like SPhos or tBuXPhos are often good choices.[19]

  • Base Selection: Use of inorganic bases that cannot act as hydride donors is preferred. K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent choices.[16] Avoid using bases like sodium ethoxide if dehalogenation is a problem.

  • Substrate Reactivity Order: The tendency for dehalogenation often follows the order of halide reactivity in oxidative addition: I > Br > Cl.[16][20] If you are using an aryl iodide and observing significant dehalogenation, switching to the corresponding aryl bromide or chloride (which may require a more active catalyst) can solve the problem.[20]

Q3: Are certain substrates more prone to this side reaction?

A: Yes. Electron-deficient aryl halides and N-heterocyclic halides (e.g., bromopyridines, chloroimidazoles) are particularly susceptible to hydrodehalogenation.[16][20] For N-H containing heterocycles like indoles or pyrroles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress this side reaction.[16]

Caption: A logical workflow for troubleshooting common side reactions.

General FAQs

Q: My reaction is sluggish and I see a mix of side products. Where should I start troubleshooting?

A: When a reaction is generally performing poorly, it's best to return to first principles.

  • Catalyst Activity: Is your catalyst active? The formation of palladium black indicates catalyst decomposition. This can be caused by temperatures that are too high or ligands that are not robust enough. Consider switching to a more stable precatalyst or ligand.[1]

  • Oxidative Addition: This is the first step of the cycle. For less reactive electrophiles like aryl chlorides, this step can be slow. Using a more electron-rich, bulky ligand (like those developed by Buchwald or Fu) or increasing the temperature may be necessary.[21][22]

  • Transmetalation: This step is often rate-limiting. Ensure your base is appropriate for activating the boronic acid.[21][22] As discussed, if protodeboronation is competing, the concentration of active boron species may be too low.

A systematic screening of reaction parameters (ligand, base, solvent, temperature) is the most effective approach.[23]

Q: I'm seeing palladium black precipitate. What does this mean and how can I prevent it?

A: The formation of palladium black (insoluble, bulk Pd(0) metal) indicates that your catalyst is agglomerating and precipitating out of solution, effectively stopping the catalytic cycle.[1] This is often caused by:

  • High Temperatures: The catalyst system may not be stable at the temperature you are using.[9]

  • Inefficient Ligands: The ligand's role is to stabilize the soluble, monomeric Pd(0) species.[1][2] If the ligand is not binding strongly enough or is degrading, the palladium will precipitate.

  • Incorrect Stoichiometry: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to agglomeration.

To prevent it:

  • Lower the reaction temperature.

  • Switch to a more robust ligand, particularly a bulky phosphine or an N-heterocyclic carbene (NHC).

  • Ensure you are using the correct Pd:ligand ratio, typically 1:1 to 1:2 for bidentate and monodentate ligands, respectively.

References

Technical Support Center: Solvent Effects on Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of solvent selection in Suzuki-Miyaura coupling reactions. As a cornerstone of modern synthetic chemistry, the Suzuki coupling's efficiency is profoundly influenced by the reaction environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding the critical role of the solvent.

The Foundational Role of the Solvent in the Suzuki Catalytic Cycle

The solvent in a Suzuki coupling is not merely an inert medium; it is an active participant that influences every step of the catalytic cycle.[2][3] Its properties dictate the solubility of reagents, modulate the activity of the palladium catalyst, and can even alter the reaction pathway and selectivity.[3][4] A successful reaction hinges on a solvent system that can effectively dissolve the organohalide, the organoboron species, and the inorganic base, all while stabilizing the active catalytic species.

The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The solvent's impact is felt across all three.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_notes Solvent Influence Points Pd0 Pd(0)L_n OxAdd Oxidative Addition R-X RPdX R-Pd(II)L_n-X Pd0->note3 OxAdd->RPdX Solvent influences rate & selectivity Transmetalation Transmetalation R'-B(OR)₂ + Base RPdR R-Pd(II)L_n-R' RPdX->note1 Transmetalation->RPdR Aqueous co-solvent often crucial RPdR->Pd0 Catalyst Turnover RedElim Reductive Elimination RPdR->note2 Product R-R' RedElim->Product OxAdd_helper->OxAdd Transmetalation_helper->Transmetalation RedElim_helper->RedElim

Caption: The Suzuki catalytic cycle with key points of solvent influence.

  • Oxidative Addition : The polarity of the solvent can significantly affect the rate of this step. Polar solvents may stabilize the polar transition states involved, particularly with challenging substrates like aryl chlorides or triflates.[3][6] However, solvent coordination to the palladium center can sometimes invert selectivity.[7][8]

  • Transmetalation : This is often the rate-determining step and is highly sensitive to the solvent system. The presence of water is frequently crucial.[3] It facilitates the interaction between the inorganic base and the organoboron species, which is necessary for the transfer of the organic group to the palladium center.[9][10]

  • Reductive Elimination : The solvent can influence the rate of product formation and catalyst turnover. Solvents that coordinate too strongly to the palladium complex can slow down this final step.[11]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during Suzuki coupling reactions, with a focus on solvent-related causes and solutions.

Category 1: Low or No Product Yield

Q1: My reaction has stalled, and I'm seeing mostly starting material. My reagents are soluble. What solvent issue could be at play?

A1: This is a classic symptom of poor catalyst activity or inhibition, where the solvent plays a subtle but critical role.

  • Causality:

    • Insufficient Polarity for Base Dissolution: Many common bases (e.g., K₂CO₃, K₃PO₄) have very low solubility in purely organic, non-polar solvents like toluene or THF.[1] If the base is not sufficiently dissolved or activated, the crucial transmetalation step cannot occur, stalling the catalytic cycle.[12]

    • Lack of Protic Co-Solvent: The transmetalation step often requires a protic co-solvent, most commonly water.[3] Water can hydrolyze the boronic acid to the active boronate species and helps mediate its transfer to the palladium complex.[9][10] A completely anhydrous system, while sometimes necessary for sensitive substrates, can completely shut down the reaction.

    • Overly Coordinating Solvent: Highly polar aprotic solvents like DMF or DMSO can sometimes coordinate too strongly to the palladium catalyst. This can stabilize the catalyst in an off-cycle state or hinder the reductive elimination step, effectively slowing the reaction to a halt.[2]

  • Troubleshooting Steps:

    • Introduce a Co-Solvent: The most common and effective solution is to switch to a biphasic system. For a reaction in Toluene, THF, or Dioxane, add a small amount of water (e.g., a 10:1 or 5:1 organic:water ratio).[13][14] This often dramatically increases the reaction rate by improving base solubility and facilitating transmetalation.

    • Switch to a More Polar Solvent System: If a single-phase system is desired, consider switching to a solvent mixture like EtOH/water or using a more polar solvent like DMF.[14] Be aware that changing solvent polarity so drastically can affect other parameters.

    • Re-evaluate Your Base/Solvent Combination: Ensure your chosen base is compatible with your solvent. For example, if you must run an anhydrous reaction, consider using a more soluble organic base like an amine or a fluoride source (e.g., CsF, KF) which can be more effective in aprotic solvents.[1]

Q2: I'm getting a good yield, but the reaction is extremely slow. How can the solvent help me increase the rate?

A2: A slow reaction rate, assuming the catalyst is active, points to a kinetic bottleneck. The solvent choice is key to overcoming this.

  • Causality: The energy barriers of the catalytic steps, especially oxidative addition and transmetalation, are influenced by the solvent. A non-optimal solvent can lead to high activation energies. For electron-rich aryl chlorides, for instance, oxidative addition is slow and may require a more polar environment to stabilize the transition state.[6]

  • Troubleshooting Steps:

    • Increase Polarity: Move from a non-polar solvent (Toluene, Hexane) to a more polar one (THF, Dioxane). If that is insufficient, a polar aprotic solvent (DMF, NMP) may be required.[1][5] This can accelerate the oxidative addition step.

    • Consider Solvent Mixtures: A mixture of a non-polar solvent with a polar aprotic one (e.g., Toluene/DMF) can sometimes provide the right balance of solubility and reactivity.

    • Check Water Content: As mentioned in Q1, ensuring a small amount of water is present in systems with inorganic bases is often the simplest way to accelerate a sluggish transmetalation step.[3][13]

Category 2: Side Reactions and Impurity Formation

Q3: My main side product is from protodeboronation of my boronic acid. How is the solvent involved?

A3: Protodeboronation (replacement of the B(OH)₂ group with a hydrogen) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids. The solvent system is a primary contributor.

  • Causality: This side reaction is often promoted by the presence of water and a base, especially at elevated temperatures.[15] Protic solvents, like alcohols, can also serve as a proton source. If the rate of the desired Suzuki coupling is slow, the boronic acid has more time to decompose via this pathway.

  • Troubleshooting Steps:

    • Minimize Water Content: While some water is often necessary, excess water can exacerbate the problem. Try reducing the water ratio in your biphasic system.

    • Switch to an Aprotic Solvent: If possible, move the reaction to a polar aprotic solvent like DMF or an ether like dioxane, which cannot act as proton donors.[16] You may need to use a base that is more soluble in these conditions.

    • Use Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation and can often be coupled under anhydrous conditions.[15]

    • Accelerate the Main Reaction: Often, the best way to prevent a side reaction is to make the desired reaction run faster. Revisit the points in Q2 to accelerate the coupling, giving the boronic acid less time to decompose.

Q4: I am observing homocoupling of my organohalide or boronic acid. Can the solvent influence this?

A4: Yes, while catalyst and ligand choice are primary factors in homocoupling, the solvent can play a role by influencing catalyst stability and reaction kinetics.

  • Causality: Homocoupling can arise from catalyst decomposition (formation of Pd black) or from side reactions in the catalytic cycle. Solvents that poorly solubilize the catalyst or intermediates can lead to aggregation and decomposition.

  • Troubleshooting Steps:

    • Improve Catalyst Solubility: Switch to a solvent that better solubilizes your palladium precatalyst and ligand. Aromatic solvents like toluene are often good for common phosphine-ligated catalysts.[2]

    • Degas Thoroughly: While not strictly a solvent property, dissolved oxygen can promote homocoupling. Ensure your solvent is properly degassed before use, regardless of which one you choose.

    • Modify Solvent Polarity: Adjusting the solvent may alter the relative rates of the desired cross-coupling versus the undesired homocoupling pathways. There is no universal rule, so this must be determined empirically by screening a few alternatives (e.g., comparing Toluene vs. Dioxane vs. DMF).

Practical Guide: Solvent Selection and Optimization

Choosing the right solvent from the outset can save significant time and resources. This workflow provides a structured approach to solvent screening.

Troubleshooting_Workflow start Start: New Suzuki Reaction initial_choice Initial Solvent Choice: Toluene/H₂O or Dioxane/H₂O with K₂CO₃ or K₃PO₄ start->initial_choice run_rxn Run Small-Scale Test Reaction initial_choice->run_rxn check_yield Problem with Yield or Purity? run_rxn->check_yield solubility_issue Poor Reagent Solubility? check_yield->solubility_issue Yes optimize Reaction OK. Proceed to Optimization/Scale-up check_yield->optimize No no_problem No yes_problem Yes switch_polar Switch to Polar Aprotic: DMF or NMP (Consider base change) solubility_issue->switch_polar Yes side_reactions Side Reactions Observed? (e.g., Protodeboronation) solubility_issue->side_reactions No yes_solubility Yes no_solubility No switch_polar->run_rxn reduce_protic Reduce Protic Solvent (H₂O) or Switch to Anhydrous System (e.g., Dioxane with CsF) side_reactions->reduce_protic Yes slow_rate Reaction Too Slow? side_reactions->slow_rate No yes_side Yes no_side No reduce_protic->run_rxn slow_rate->switch_polar Yes (Increase Polarity) slow_rate->optimize yes_slow Yes

Caption: A decision-tree workflow for troubleshooting Suzuki coupling solvents.

Table 1: Properties of Common Solvents for Suzuki Coupling
SolventDielectric Constant (ε)TypeBoiling Point (°C)Common Use Cases & Considerations
Toluene 2.4Non-polar Aprotic111Good general-purpose solvent, especially for catalysts with phosphine ligands. Often requires an aqueous co-solvent for the base.[5][17]
Tetrahydrofuran (THF) 7.5Polar Aprotic66Common ether solvent. Lower boiling point can be a limitation. Prone to peroxide formation.[1][5]
1,4-Dioxane 2.3Non-polar Aprotic101High boiling point ether, often effective where THF fails. Environmental and safety concerns are high.[1][18]
N,N-Dimethylformamide (DMF) 38.0Polar Aprotic153Excellent dissolving power for polar substrates and salts. High boiling point. Can promote protodeboronation and may coordinate to Pd.[1][3]
Ethanol/Water VariablePolar Protic~80-100"Green" solvent system, excellent for dissolving inorganic bases. Can cause protodeboronation with sensitive substrates.[13][14]
2-MeTHF 6.2Polar Aprotic80A greener alternative to THF with a higher boiling point and better stability.[18]
Protocol: General Procedure for Solvent Screening

This protocol outlines a parallel screening approach to efficiently identify a suitable solvent system.

Objective: To determine the optimal solvent for the coupling of Aryl-X with Aryl'-B(OH)₂.

Materials:

  • Aryl-X (1.0 equiv)

  • Aryl'-B(OH)₂ (1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvents to be screened (e.g., Toluene, Dioxane, DMF, EtOH)

  • Deionized Water (degassed)

  • Internal standard (e.g., dodecane) for GC/LC analysis

  • Reaction vials with stir bars

Procedure:

  • Preparation: In separate, labeled reaction vials, add Aryl-X (e.g., 0.1 mmol), Aryl'-B(OH)₂ (0.15 mmol), the base (0.2 mmol), the palladium precatalyst (0.002 mmol), and a stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition:

    • To vials for biphasic screening, add the organic solvent (e.g., Toluene, 1.0 mL) and degassed water (e.g., 0.2 mL).

    • To vials for single-phase screening, add the solvent (e.g., DMF, 1.2 mL).

  • Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a suitable solvent (e.g., ethyl acetate), dilute, and analyze by TLC, GC, or LC-MS to determine the conversion to product and identify any major side products.

  • Analysis: Compare the results across all solvent systems. The ideal solvent will provide high conversion to the desired product with minimal side reactions in the shortest amount of time.

This structured approach allows for direct comparison and informed decision-making, paving the way for a robust and efficient Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to Aryl-Aryl Bond Formation: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Motif

The biaryl structural motif is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, natural products, agrochemicals, and advanced materials underscores the critical importance of efficient and reliable methods for its construction.[1][2][3] The journey to synthesize these structures has evolved dramatically from the early days of chemistry. While classical methods like the Ullmann reaction—the copper-mediated coupling of two aryl halides—laid the groundwork over a century ago, they were often plagued by harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][4][5]

The advent of transition-metal catalysis revolutionized the field, providing milder, more efficient, and highly selective pathways to form aryl-aryl bonds.[3] Today, researchers are presented with a diverse toolkit of catalytic systems, each with its own set of strengths, weaknesses, and operational nuances. The choice of catalyst is no longer arbitrary; it is a strategic decision that directly impacts yield, substrate scope, functional group tolerance, cost, and environmental footprint.

This guide provides a head-to-head comparison of the primary classes of catalysts employed for aryl-aryl bond formation. We will delve into the mechanistic underpinnings of palladium, copper, and nickel-based systems, and explore emerging frontiers in iron and photoredox catalysis. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal catalyst for their specific synthetic challenge.

The Workhorse: Palladium-Catalyzed Cross-Coupling

Palladium complexes are unequivocally the most widely used and versatile catalysts for aryl-aryl bond formation.[6] Their success stems from a well-understood and predictable catalytic cycle, high functional group tolerance, and the continuous development of sophisticated ligands that push the boundaries of their reactivity.[6][7]

Key Reactions & Mechanistic Overview

The majority of palladium-catalyzed reactions operate through a Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[10]

  • Transmetalation: The aryl group from a second organometallic reagent (e.g., an organoboron, -tin, or -zinc compound) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple to form the desired biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The most prominent named reaction for aryl-aryl bond formation is the Suzuki-Miyaura Coupling , which couples an aryl halide with an arylboronic acid or ester.[10][11] Its popularity is due to the mild reaction conditions and the low toxicity and high stability of the boronic acid reagents.

Suzuki_Coupling_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Ar¹)X (Oxidative Adduct) pd0->pd_complex1 Oxidative Addition ar1_x Ar¹-X ar2_by2 Ar²-B(OR)₂ pd_complex2 L₂Pd(II)(Ar¹)Ar² (Transmetalated Complex) ar1_ar2 Ar¹-Ar² (Product) pd_complex1->pd_complex2 Transmetalation (+ Base) pd_complex2->ar1_ar2 Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

While the Buchwald-Hartwig Amination forms C-N bonds, its development has been pivotal in advancing palladium catalyst technology.[12][13] The ligands created for this reaction are often highly effective for C-C couplings. The mechanism is analogous, involving oxidative addition followed by coordination of the amine, deprotonation by a base, and reductive elimination.[14][15][16]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) pd_complex1 LPd(II)(Ar)X (Oxidative Adduct) pd0->pd_complex1 Oxidative Addition ar_x Ar-X r2nh R₂NH pd_complex2 [LPd(II)(Ar)(NHR₂)]⁺X⁻ ar_nr2 Ar-NR₂ (Product) pd_complex1->pd_complex2 Amine Coordination pd_complex3 LPd(II)(Ar)(NR₂) (Amido Complex) pd_complex2->pd_complex3 Deprotonation (+ Base) pd_complex3->ar_nr2 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The Decisive Role of Ligands

The evolution of palladium catalysis is a story of ligand innovation. Early catalysts relied on simple phosphines like PPh₃, but modern challenges require more sophisticated solutions.[7]

  • Bulky, Electron-Rich Phosphines: Ligands such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are game-changers.[17] Their large steric footprint promotes the formation of monoligated, highly reactive 12-electron Pd(0) species, while their strong electron-donating ability accelerates both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[7][17]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SIPr) are powerful sigma-donors that form very stable bonds with palladium.[9] This stability prevents catalyst decomposition at high temperatures and makes them highly effective for coupling unreactive substrates.[18][19]

  • Bidentate Phosphines: Ligands like dppf and XantPhos have a defined "bite angle" that influences the geometry and reactivity of the palladium center.[20] XantPhos, with its wide bite angle, is particularly adept at promoting reductive elimination.

The Classical Alternative: Copper-Catalyzed Coupling

Copper was the first transition metal used for aryl-aryl bond formation in the Ullmann reaction.[2][5] While historically demanding, modern protocols have revitalized copper catalysis as a cost-effective alternative to palladium.

Mechanism: A Departure from the Pd Cycle

The mechanism of the Ullmann reaction is still debated but is distinct from the palladium cycle. It does not typically proceed through a simple oxidative addition/reductive elimination pathway with Cu(0) and Cu(II).[2] Modern ligand-assisted versions are thought to involve Cu(I)/Cu(III) intermediates.[21] A plausible pathway involves:

  • Formation of a Cu(I)-aryl species.

  • Oxidative addition of the second aryl halide to form a transient Cu(III) intermediate.

  • Reductive elimination to forge the aryl-aryl bond and regenerate a Cu(I) species.[5][21]

Ullmann_Coupling_Cycle cluster_cycle cu1 L-Cu(I)-X cu_complex1 L-Cu(I)-Ar¹ cu1->cu_complex1 Initial Coupling or Transmetalation ar1_x Ar¹-X ar2_x Ar²-X cu_complex2 L-Cu(III)(Ar¹)(Ar²)X (Oxidative Adduct) ar1_ar2 Ar¹-Ar² (Product) cu_complex1->cu_complex2 Oxidative Addition cu_complex2->ar1_ar2 Reductive Elimination

Caption: A plausible catalytic cycle for a modern Ullmann cross-coupling.

The Rising Contender: Nickel-Catalyzed Coupling

Nickel is an earth-abundant, cost-effective alternative to palladium that has gained significant traction. It is particularly potent for activating challenging C-Cl, C-F, and C-O bonds.

Mechanism: A Blend of Pathways

Nickel can operate through a Ni(0)/Ni(II) cycle analogous to palladium. However, its lower redox potential makes single-electron transfer (SET) pathways much more accessible.[6] This can lead to radical intermediates, offering complementary reactivity and sometimes different selectivity compared to palladium. This unique reactivity makes nickel a prime partner for dual catalytic systems, such as photoredox/nickel catalysis, which can forge aryl-aryl bonds under exceptionally mild conditions.[22][23][24]

Emerging Frontiers: Iron and Photoredox Catalysis

  • Iron Catalysis: As the cheapest and most benign first-row transition metal, iron is a highly attractive "green" catalyst.[25] Iron-catalyzed cross-couplings, often involving Grignard or organomanganese reagents, are effective but can be limited by lower functional group tolerance and a complex, sensitive mechanism that is still being actively investigated.[26][27][28]

  • Photoredox Catalysis: This approach uses visible light to initiate a reaction by generating radical intermediates from aryl halides via single-electron transfer.[29][30] While it can stand alone for certain transformations, its true power is often realized in dual catalytic systems where a photocatalyst (like an iridium or ruthenium complex) generates the key radical, which is then captured by a nickel or copper co-catalyst to complete the cross-coupling cycle.[22][24] This synergistic approach enables reactions that are difficult or impossible using traditional thermal methods.

Head-to-Head Performance Comparison

Table 1: General Catalyst Characteristics
FeaturePalladium (Pd)Copper (Cu)Nickel (Ni)Iron (Fe)
Relative Cost HighLowLowVery Low
Toxicity ModerateLow-ModerateModerateVery Low
Typical Mechanism Pd(0)/Pd(II) CycleCu(I)/Cu(III) or otherNi(0)/Ni(II) & SET/RadicalComplex, often radical
Functional Group Tolerance Very HighModerate-HighHighModerate
Substrate Scope Very BroadBroad (esp. C-N/C-O)Broad (excels with Ar-Cl)More Substrate Specific
Typical Conditions Mild (RT to 120 °C)Often requires heatMild to moderateVariable
Table 2: Substrate Reactivity Comparison
Aryl Electrophile (Ar-X)PalladiumNickelCopperIron
Ar-I ExcellentExcellentGoodGood
Ar-Br ExcellentExcellentGoodModerate
Ar-Cl Good (requires strong ligands)ExcellentPoorModerate
Ar-OTf ExcellentGoodN/APoor
Ar-F Very ChallengingPossibleN/AN/A

Experimental Protocols: A Practical Guide

The success of a cross-coupling reaction is critically dependent on rigorous experimental technique. The following protocols provide a validated starting point for two of the most common and powerful transformations.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

Causality: This protocol uses a Pd₂(dba)₃/SPhos system. Pd₂(dba)₃ is a stable air-stable source of Pd(0), and the bulky, electron-rich SPhos ligand is chosen to accelerate the oxidative addition of the aryl bromide and ensure efficient reductive elimination. K₃PO₄ is a moderately strong base effective in a two-phase toluene/water system, which helps to activate the boronic acid for transmetalation. Rigorous degassing is essential because dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

Workflow:

Suzuki_Workflow start Assemble Reactants in Flask degas Seal, Evacuate & Backfill with Inert Gas (3x) start->degas add_solvents Add Degassed Solvents (Toluene, Water) degas->add_solvents heat Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Dilute & Extract monitor->workup purify Purify by Chromatography workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %).

  • Degassing: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

Causality: This protocol uses a palladium precatalyst and a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[13] The base is critical for deprotonating the amine (or the amine-Pd complex) to form the palladium-amido species, which is necessary for the final C-N bond-forming reductive elimination.[13][15] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and the catalyst. As with the Suzuki coupling, maintaining an inert atmosphere is paramount.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried vial or flask inside a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv).[31]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Heat the mixture in a heating block to the desired temperature (e.g., 100-120 °C) with stirring for the required time (4-24 h).[31]

  • Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[31]

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.

Conclusion and Strategic Catalyst Selection

The choice of catalyst for aryl-aryl bond formation is a multi-factorial decision guided by the specific demands of the synthesis.

  • For maximum reliability and functional group tolerance , palladium catalysis remains the gold standard. The vast array of commercially available ligands and precatalysts provides solutions for nearly any substrate combination.[6]

  • When cost is a primary driver and for specific C-N/C-O couplings , modern copper-catalyzed Ullmann protocols offer an excellent, sustainable alternative.[2]

  • For challenging, unreactive electrophiles like aryl chlorides or for exploring novel reactivity , nickel catalysis provides a powerful and economical option.

  • When pushing the boundaries of green chemistry or seeking unconventional bond disconnections , iron and photoredox/dual catalysis systems represent the cutting edge of the field.

The future of aryl-aryl bond formation will likely focus on further developing catalysts based on earth-abundant metals and expanding the scope of direct C-H arylation, which eliminates the need for pre-functionalization of one of the coupling partners, thereby improving atom economy and streamlining synthetic routes.[3][32][33] By understanding the fundamental principles and comparative performance of the available catalytic tools, researchers can continue to build molecular complexity with ever-increasing efficiency and precision.

References

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Boronic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Boronic Acid Warhead

Boronic acid-based inhibitors have emerged as a powerful class of therapeutics, most notably exemplified by the success of proteasome inhibitors in oncology.[1][2][3] Their efficacy stems from the unique electrophilic nature of the boron atom, which forms a reversible covalent bond with the catalytic serine or threonine residues in the active site of target enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][5] This mechanism confers high potency, but also presents a significant drug development challenge: off-target reactivity.

The same chemical reactivity that makes boronic acids effective can lead to interactions with unintended enzymes, particularly the large family of serine proteases that regulate a vast array of physiological processes.[1][6] Such cross-reactivity can result in undesirable side effects, as seen with the peripheral neuropathy associated with first-generation proteasome inhibitors, which has been linked to off-target inhibition of non-proteasomal serine proteases.[2][6] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not merely a regulatory checkbox but a critical component of developing safer, more effective boronic acid-based drugs.

This guide provides a comparative framework for designing and executing a robust cross-reactivity profiling plan. We will compare key methodologies, explain the rationale behind their use, and provide actionable protocols and data interpretation insights for researchers in the field.

The Off-Target Landscape: Common Suspects for Boronic Acid Binders

Before embarking on a screening campaign, it is crucial to understand the likely off-targets. Due to their mechanism, boronic acids primarily target enzymes with a nucleophilic serine or threonine in their active site. The most prominent families include:

  • Serine Proteases: This vast superfamily is involved in digestion, blood coagulation, immunity, and more. Key members to consider for profiling include trypsin, chymotrypsin, elastase, thrombin, cathepsins (e.g., Cathepsin G, A), and chymase.[6]

  • Threonine Proteases: The primary on-target class for inhibitors like bortezomib is the proteasome, whose catalytic sites are composed of N-terminal threonine residues.[1][3]

  • Other Serine Hydrolases: This broader group includes lipases and esterases that also utilize a catalytic serine.

A well-designed screening panel should therefore include a diverse set of these enzymes to preemptively identify potential liabilities. Commercial services offer broad panels that can be an excellent starting point for any new chemical entity.[7][8][9]

Comparative Strategies for Profiling Selectivity

There is no single "best" method for assessing cross-reactivity. A multi-pronged approach, integrating biochemical, cell-based, and proteomic techniques, provides the most comprehensive and biologically relevant picture of an inhibitor's selectivity.

dot```dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for the competitive ABPP experiment.

Results Interpretation: The resulting fluorescent gel would show numerous bands, each representing an active serine hydrolase labeled by the probe. In the DMSO lane, all bands are bright. In the BoroStat-A lane, the bands corresponding to the proteasome, Cathepsin G, Chymase, and HtrA2/Omi would appear significantly dimmer, confirming engagement of these targets in a complex mixture. For BoroStat-B, only the proteasome band would show a significant decrease in fluorescence, visually and powerfully demonstrating its superior selectivity in a native proteome.

Experimental Protocols

Protocol 1: Biochemical Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical 96-well plate-based assay to determine the IC50 value of an inhibitor against a purified serine protease.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Purified recombinant human protease (e.g., Cathepsin G).

  • Fluorogenic Substrate: Specific peptide substrate for the target enzyme conjugated to a fluorophore (e.g., AMC).

  • Test Inhibitor (BoroStat compound) and Control Inhibitor.

  • DMSO.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.

  • Assay Plate Setup:

    • To appropriate wells, add 2 µL of the serially diluted inhibitor or DMSO (for 0% inhibition control).

    • Add 88 µL of Assay Buffer to all wells.

    • Add 5 µL of a 20X stock of the purified enzyme to all wells (final concentration typically 1-5 nM, must be optimized).

  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at room temperature. This step is critical for reversible covalent inhibitors like boronic acids to allow them to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 5 µL of a 20X stock of the fluorogenic substrate to all wells. The final substrate concentration should be at or below its Km value.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence signal (e.g., Ex/Em = 360/460 nm for AMC) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Activity-Based Protein Profiling (Gel-Based)

This protocol provides a workflow for visualizing the target profile of an inhibitor in a cell lysate.

Materials:

  • Cell Lysate: Prepare from a relevant cell line by sonication or Dounce homogenization in a lysis buffer (e.g., PBS) without detergents. Determine protein concentration via BCA or Bradford assay.

  • Test Inhibitor (BoroStat compound).

  • Activity-Based Probe: e.g., FP-Rhodamine (Fluorophosphonate-Rhodamine) for serine hydrolases.

  • 4X SDS-PAGE Loading Buffer.

  • Tris-Glycine Gels, running buffer, and electrophoresis equipment.

  • Fluorescent gel scanner.

Procedure:

  • Lysate Preparation: Adjust the cell lysate to a final concentration of 1 mg/mL protein in PBS.

  • Inhibitor Incubation: In separate microcentrifuge tubes, aliquot 50 µL of the adjusted lysate. Add 1 µL of inhibitor stock (e.g., at 50X final concentration) or DMSO (control). Vortex gently and incubate for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of a 50X stock of FP-Rhodamine probe (e.g., final concentration 1 µM). Vortex gently and incubate for another 30 minutes at 37°C.

  • Quench and Denature: Stop the reaction by adding 17 µL of 4X SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20 µL of each sample onto a polyacrylamide gel (e.g., 12%). Run the gel according to standard procedures until the dye front reaches the bottom.

  • Visualization:

    • Without fixing or staining, carefully remove the gel from the cassette.

    • Scan the gel on a fluorescent scanner using the appropriate channel for rhodamine (e.g., Cy3 channel).

  • Data Analysis:

    • Compare the band patterns between the DMSO control and inhibitor-treated lanes.

    • A reduction in the intensity of a specific band in an inhibitor-treated lane indicates that the inhibitor has engaged that protein target, preventing it from being labeled by the FP-Rhodamine probe. Densitometry can be used to quantify the percent inhibition for specific bands.

Conclusion and Authoritative Recommendations

The development of boronic acid inhibitors requires a proactive and rigorous approach to selectivity profiling. Relying on a single method is insufficient to de-risk a development candidate. As Senior Application Scientists, we recommend a tiered strategy that leverages the strengths of orthogonal approaches:

  • Start Broad: Utilize biochemical panels against a wide range of serine, threonine, and cysteine proteases to establish a foundational selectivity profile and guide initial SAR.

  • Confirm in Context: Validate significant off-target hits from biochemical screens using targeted cell-based assays to confirm cellular engagement and potential functional consequences.

  • Go Global and Unbiased: Employ competitive chemoproteomics (ABPP) as the definitive tool to identify the full spectrum of targets in a native biological system. This method is unparalleled for uncovering unexpected off-targets that may be missed by hypothesis-driven panel screening.

By integrating these comparative strategies, researchers can build a comprehensive "Selectivity Compass" for their boronic acid inhibitors, enabling data-driven decisions to advance compounds with the highest probability of clinical success and the lowest risk of off-target toxicity.

References

Boronic Acids Versus Boronic Esters in Cross-Coupling: A Practical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds. Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed transformation is a cornerstone in both academic discovery and the industrial production of pharmaceuticals and advanced materials.[1][2][3] Central to this reaction are organoboron reagents, with boronic acids and their corresponding esters being the most prominent coupling partners.

The choice between using a boronic acid or a boronic ester is a critical decision for any researcher, influencing reaction efficiency, reproducibility, and overall synthetic strategy. This guide offers an in-depth comparison, moving beyond simple definitions to explore the mechanistic nuances and practical considerations that govern their performance. We aim to provide the causal insights and experimental grounding necessary for scientists to make informed, strategic decisions at the bench.

The Reactivity vs. Stability Trade-Off: A Fundamental Dichotomy

The core difference between boronic acids and boronic esters can be summarized as a trade-off between reactivity and stability.[4][5]

  • Boronic Acids (RB(OH)₂): Generally, boronic acids are the more reactive species in Suzuki-Miyaura couplings.[4][6][7] Their Lewis acidity facilitates the crucial transmetalation step of the catalytic cycle.[4] However, this heightened reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and protodeboronation (the undesired cleavage of the C-B bond), particularly under the aqueous basic conditions often employed in the reaction.[4][8] They can also undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.

  • Boronic Esters (RB(OR)₂): Boronic esters, especially the widely used pinacol esters, offer substantially greater stability.[4][5][9][10] The diol-derived protecting group shields the electron-deficient boron center, making the esters less prone to protodeboronation and oxidation.[9] This robustness means they are often crystalline, benchtop-stable solids that can be easily purified by column chromatography and stored for long periods without degradation.[4][5][11] This stability is a significant advantage in multi-step syntheses or when preparing compound libraries. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[4]

Mechanistic Insights: The Path to Transmetalation

The key step involving the boron reagent in the Suzuki-Miyaura cycle is transmetalation, where the organic group is transferred from boron to the palladium catalyst.

  • Activation by Base: For a successful transmetalation, the organoboron compound must be activated. For boronic acids, a base (like K₂CO₃ or K₃PO₄) reacts with the hydroxyl groups to form a more nucleophilic tetrahedral boronate species ([RB(OH)₃]⁻), which is the active species in the transmetalation.[12]

  • The Role of Boronic Esters: It was once widely believed that boronic esters must first hydrolyze back to the corresponding boronic acid in situ to participate in the reaction.[4] However, extensive mechanistic studies have revealed that boronic esters can and do transmetalate directly without prior hydrolysis.[1][13][14] The reaction still requires a base to form an analogous tetrahedral boronate intermediate, but the ester remains intact during the transfer to palladium. Depending on the specific ester, this direct pathway can sometimes lead to significant rate enhancements.[1][13][14]

Caption: Activation of boronic acids and esters to form nucleophilic 'ate' complexes for the transmetalation step.

Quantitative Performance Comparison

The following table summarizes typical differences observed in a generic Suzuki-Miyaura coupling reaction. Actual results are highly dependent on the specific substrates, catalyst, and conditions used.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale
Reaction Time Typically shorter[4][5]Typically longer[4]Boronic acids are intrinsically more reactive and form the active boronate species more readily.
Reagent Stability Lower; sensitive to air, moisture, and heat. Prone to protodeboronation.[4][6]High; often benchtop-stable solids, suitable for long-term storage.[4][9][10]The pinacol group provides steric protection and reduces the Lewis acidity of the boron center.
Purity & Handling Can be difficult to purify; may contain boroxine anhydrides.[5]Easier to purify by chromatography; generally high purity.[5][11]Esters are less polar and not prone to oligomerization, simplifying handling and purification.
Typical Yield Can be high, but may be reduced by reagent decomposition.[5]Often more reproducible and can provide higher isolated yields due to higher purity.[5]The stability of the ester prevents loss of starting material before or during the reaction.

Field-Proven Experimental Protocols

The following are generalized, self-validating protocols that serve as excellent starting points for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture like toluene/water (4:1) or dioxane/water is common.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80–100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic ester (1.2–1.5 equiv), and a stronger base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos) or use a pre-formed catalyst complex.

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., dioxane, THF, or 2-MeTHF).

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80–110 °C) and monitor the reaction progress. Reaction times may be longer than with boronic acids.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by column chromatography.

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision between a boronic acid and a boronic ester is dictated by the specific demands of the synthesis. There is no single "better" reagent; the choice is a strategic one based on a clear understanding of their respective strengths.

Choose a boronic acid when:

  • Maximizing reaction rate is the primary goal.[4]

  • The specific boronic acid is known to be stable.

  • Cost is a significant factor, as boronic acids are often less expensive.

  • The reaction conditions can be carefully controlled to minimize decomposition.

Choose a boronic ester (e.g., pinacol or MIDA ester) when:

  • Stability, ease of handling, and long-term storage are critical. [4][10]

  • The corresponding boronic acid is unstable or prone to protodeboronation (common with many heteroaryl boronic acids).[1]

  • High purity of the boron reagent is essential for achieving a clean reaction profile and reproducible results.[5][10]

  • The synthesis is part of a multi-step sequence or an automated workflow where reagent robustness is paramount.[4]

By weighing the fundamental trade-off between reactivity and stability, researchers can effectively harness the power of both boronic acids and esters, optimizing their path to the target molecule with greater precision and success.

References

A Senior Application Scientist's Guide to Strategic Building Block Selection: Benchmarking (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Phenylboronic acids and their derivatives are foundational to this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides an in-depth analysis of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, a multifunctional building block, and benchmarks it against other relevant alternatives to inform rational synthetic design.

Deconstructing the Building Block: A Multifunctional Platform

This compound is not a simple arylboronic acid. Its structure is a composite of three key functional motifs, each conferring distinct reactivity and utility:

  • The Phenylboronic Acid Moiety: This is the workhorse for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[2] The boronic acid group is relatively stable, though it can be prone to side reactions like protodeboronation under certain conditions.[3]

  • The (4-Bromophenyl) Amide Group: This portion of the molecule introduces several key features. The amide bond provides structural rigidity and hydrogen bonding capabilities, which can be crucial for biological activity. The terminal bromophenyl group serves as a secondary reactive handle, itself amenable to a subsequent Suzuki-Miyaura coupling or other palladium-catalyzed reactions. This dual reactivity allows for the sequential construction of complex biaryl or poly-aryl systems.

  • The para-Substitution Pattern: The 1,4-substitution on both phenyl rings minimizes steric hindrance around the reactive sites (the boronic acid and the bromine atom), which can contribute to more efficient cross-coupling reactions compared to more sterically encumbered ortho-substituted analogues.

The Primary Application: Constructing Biaryl Scaffolds via Suzuki-Miyaura Coupling

The principal application of this compound is in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[4] The general workflow for a Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)₂ Base Pd(II)_Biaryl Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Against Alternative Building Blocks

The choice of a boronic acid building block is dictated by the specific synthetic goal, including desired functionality, stability, and reactivity.[5] Here, we compare this compound to several classes of alternatives.

Comparison with Simpler Phenylboronic Acids

For the synthesis of a simple biaryl structure without the need for an additional reactive handle, simpler building blocks are often more cost-effective and can lead to cleaner reactions with fewer potential side products.

Building BlockStructureKey Features & Considerations
This compound Structure of this compoundMultifunctional; allows for sequential couplings. The amide group can influence solubility and electronic properties.
4-Bromophenylboronic acid Structure of 4-Bromophenylboronic acidSimple, commercially available building block for introducing a bromophenyl group.[6]
4-Carbamoylphenylboronic acid Structure of 4-Carbamoylphenylboronic acidIntroduces a primary amide, which can be a key pharmacophore.[7]
4-(Methylcarbamoyl)phenylboronic acid Structure of 4-(Methylcarbamoyl)phenylboronic acidIntroduces a secondary amide, altering the hydrogen bonding profile compared to a primary amide.[8]
Comparison with More Stable Boronic Acid Surrogates

Free boronic acids can be susceptible to decomposition pathways such as protodeboronation and the formation of boroxine anhydrides, which can impact reaction efficiency and reproducibility.[9][10] For challenging couplings or for use in automated synthesis platforms, more stable surrogates are often employed.

Boron Reagent ClassGeneral StructureAdvantagesDisadvantages
Boronic Acids R-B(OH)₂Generally good reactivity; widely available.Prone to protodeboronation and boroxine formation.[3]
Potassium Organotrifluoroborates [R-BF₃]KCrystalline, air- and moisture-stable solids.[9]Require specific conditions for activation (hydrolysis to the boronic acid in situ).
MIDA Boronates General Structure of MIDA BoronatesExceptionally stable; compatible with silica gel chromatography, simplifying purification.[5][9]The MIDA group must be cleaved under basic or acidic conditions to release the active boronic acid.[3]

The decision to use a boronic acid, a trifluoroborate, or a MIDA boronate derivative of the (4-((4-Bromophenyl)carbamoyl)phenyl) scaffold would depend on the specific requirements of the synthetic step. For a robust, high-yielding reaction in a complex synthesis, a MIDA boronate might be the superior choice despite the additional deprotection step.

Boron_Reagents cluster_stability Reagent Stability cluster_reactivity Direct Reactivity in Coupling Boronic_Acid Boronic Acid R-B(OH)₂ Lower Stability Trifluoroborate Trifluoroborate [R-BF₃]K High Stability MIDA_Boronate MIDA Boronate R-B(MIDA) Highest Stability Boronic_Acid_R Boronic Acid R-B(OH)₂ High MIDA_Boronate_R MIDA Boronate R-B(MIDA) Requires Activation Trifluoroborate_R Trifluoroborate [R-BF₃]K Requires Activation

Figure 2: Conceptual comparison of stability and direct reactivity for different boron reagents.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general, representative protocol for the use of a phenylboronic acid building block in a Suzuki-Miyaura coupling. Note: This is a generalized procedure and must be optimized for specific substrates.

Objective: To couple this compound with a generic aryl halide (e.g., 1-iodo-4-nitrobenzene).

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 1-iodo-4-nitrobenzene) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion and Strategic Recommendations

This compound is a highly valuable, multifunctional building block for the synthesis of complex organic molecules. Its key advantage lies in the presence of two distinct, orthogonally reactive sites—the boronic acid and the aryl bromide—allowing for a stepwise and controlled construction of poly-aryl systems.

Recommendations for Selection:

  • For simple biaryl synthesis: A less complex, monofunctional boronic acid such as 4-bromophenylboronic acid or 4-carbamoylphenylboronic acid may be more appropriate and economical.

  • For sequential, multi-component synthesis: this compound is an excellent choice, enabling a primary Suzuki coupling followed by a secondary coupling at the bromide position.

  • For challenging substrates or high-throughput synthesis: Consider the use of more stable surrogates like MIDA boronates or potassium trifluoroborates to improve reproducibility and minimize decomposition.[9]

Ultimately, the optimal building block is the one that balances reactivity, stability, functionality, and cost for the specific synthetic challenge at hand. A thorough understanding of the properties of each alternative, as outlined in this guide, is essential for making an informed and strategic decision.

References

A Senior Application Scientist's Guide to Structure-Activity Relationships in Boronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing boronic acid inhibitors, a pivotal class of molecules in modern drug discovery. Boronic acids have garnered significant attention due to their unique ability to form reversible covalent bonds with the active site residues of key enzymatic targets, particularly serine and threonine proteases.[1][2] This property has been successfully exploited in the development of potent therapeutics, most notably in oncology and infectious diseases.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and biological activity. We will explore the fundamental principles of boronic acid chemistry, delve into the SAR of prominent inhibitor classes, and provide detailed, field-proven experimental protocols for their characterization.

The Boronic Acid Pharmacophore: A Reversible Covalent Warhead

The cornerstone of boronic acid inhibitors is the boronic acid moiety (-B(OH)₂). The boron atom, with its empty p-orbital, acts as a Lewis acid, making it susceptible to nucleophilic attack by the hydroxyl groups of serine or threonine residues within an enzyme's active site.[1][4] This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis.[1][5] This reversible covalent mechanism offers a distinct advantage over irreversible inhibitors by reducing the potential for off-target toxicity.[6]

The potency and selectivity of boronic acid inhibitors are not solely dictated by the boronic acid group itself but are intricately modulated by the surrounding chemical scaffold. The subsequent sections will dissect the SAR of two major classes of boronic acid inhibitors: proteasome inhibitors and serine protease inhibitors.

Structure-Activity Relationships of Boronic Acid Proteasome Inhibitors

The proteasome, a multi-catalytic protease complex, is a validated target in oncology, particularly for multiple myeloma.[7] Boronic acid-based proteasome inhibitors, such as the FDA-approved drugs bortezomib and ixazomib, have revolutionized the treatment landscape for this disease.

The general structure of these inhibitors consists of a peptide-like backbone that directs the molecule to the proteasome's active sites, and the boronic acid "warhead" that forms the covalent bond with the catalytic N-terminal threonine residue.

Key SAR Insights for Dipeptidyl Boronic Acid Proteasome Inhibitors:
  • P1 Position: The residue at the P1 position, immediately adjacent to the boronic acid, plays a crucial role in determining potency. Large hydrophobic residues, such as leucine or phenylalanine, are generally preferred as they fit well into the S1 pocket of the chymotrypsin-like (β5) subunit of the proteasome.

  • P2 Position: The P2 position contributes to both potency and selectivity. In bortezomib, a pyrazine-capped phenylalanine at P2 enhances interactions with the S2 pocket. Modifications at this position can modulate the inhibitor's activity against other proteasomal subunits (trypsin-like β2 and caspase-like β1).[8]

  • N-terminal Cap: The N-terminal capping group is critical for cell permeability and overall pharmacokinetic properties. The pyrazinoyl group in bortezomib, for instance, contributes to its stability and oral bioavailability.

The following diagram illustrates the general workflow for evaluating the SAR of novel boronic acid proteasome inhibitors.

Caption: Workflow for SAR analysis of boronic acid proteasome inhibitors.

Comparative Performance of Boronic Acid Proteasome Inhibitors:

The table below summarizes the inhibitory potency of bortezomib and a selection of its analogs against the chymotrypsin-like (β5) activity of the 20S proteasome.

InhibitorP1 ResidueP2 ResidueN-terminal CapIC₅₀ (nM) for β5Reference
Bortezomib LeucinePhenylalaninePyrazinoyl7[7]
Analog 1 PhenylalaninePhenylalaninePyrazinoyl15[7]
Analog 2 LeucineAlaninePyrazinoyl50[7]
Analog 3 LeucinePhenylalanineAcetyl120[7]

Data presented are representative and compiled from various sources.

Structure-Activity Relationships of Boronic Acid Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acid inhibitors have been developed to target various serine proteases with high potency and selectivity.[9]

Key SAR Insights for Peptidyl Boronic Acid Serine Protease Inhibitors:
  • P1 Position: Similar to proteasome inhibitors, the P1 residue is a primary determinant of selectivity. The chemical nature of the P1 side chain should complement the S1 binding pocket of the target protease. For example, inhibitors of chymotrypsin-like proteases often feature large hydrophobic P1 residues.[4][9]

  • Peptide Backbone: The length and composition of the peptide backbone are crucial for establishing specific interactions with the enzyme's active site cleft. Extending the peptide chain from a dipeptide to a tri- or tetrapeptide can significantly enhance potency and selectivity by engaging additional subsites (S2, S3, S4).[9]

  • Stereochemistry: The stereochemistry of the amino acid residues and the boron atom is critical. For most serine proteases, L-amino acids are preferred in the peptide backbone.

The following diagram illustrates the mechanism of reversible covalent inhibition of a serine protease by a boronic acid inhibitor.

Serine_Protease_Inhibition Mechanism of Serine Protease Inhibition by Boronic Acid E_S Enzyme (Ser-OH) + Inhibitor (R-B(OH)2) E_I_noncov Non-covalent Complex [E...I] E_S->E_I_noncov k_on E_I_noncov->E_S k_off E_I_cov Covalent Tetrahedral Adduct [E-O-B(OH)2-R] E_I_noncov->E_I_cov k_form E_I_cov->E_I_noncov k_rev

Caption: Reversible covalent inhibition of a serine protease.

Comparative Performance of Boronic Acid Serine Protease Inhibitors:

The table below presents the inhibition constants (Kᵢ) of a peptidyl boronic acid inhibitor against prostate-specific antigen (PSA) and other serine proteases, highlighting its selectivity.[9]

ProteaseKᵢ (nM)
Prostate-Specific Antigen (PSA) 65
Chymotrypsin 3900
Trypsin > 100,000
Dipeptidyl Peptidase 4 (DPP-4) > 100,000
Elastase > 100,000

Data is from a specific study on a lead PSA inhibitor.[9]

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for key experiments used in the SAR analysis of boronic acid inhibitors.

Proteasome Inhibition Assay (Fluorogenic Substrate)

Rationale: This assay directly measures the enzymatic activity of the proteasome and is the primary method for determining the inhibitory potency (IC₅₀) of a compound. The use of a fluorogenic substrate provides a sensitive and quantitative readout.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

    • 20S Human Proteasome: Prepare a stock solution in assay buffer. The final concentration in the assay is typically 1-5 nM.

    • Fluorogenic Substrate: (e.g., Suc-LLVY-AMC for chymotrypsin-like activity). Prepare a stock solution in DMSO. The final concentration is typically 10-20 µM.

    • Boronic Acid Inhibitor: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer.

    • Add 1 µL of the serially diluted inhibitor to the appropriate wells. Include a DMSO control (no inhibitor).

    • Add 25 µL of the 20S proteasome solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Rationale: This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. It provides a measure of the compound's ability to kill or inhibit the proliferation of cancer cells, which is a crucial parameter for therapeutic potential.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., RPMI-8226 for multiple myeloma) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into a 96-well clear microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of the boronic acid inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

X-ray Crystallography of Protein-Inhibitor Complex

Rationale: This technique provides atomic-level structural information on how the inhibitor binds to its target enzyme. This is invaluable for understanding the molecular basis of SAR and for guiding further rational drug design.

Protocol (General Overview):

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target enzyme.

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified protein with the boronic acid inhibitor and set up crystallization trials under various conditions (e.g., hanging drop or sitting drop vapor diffusion).

    • Soaking: Grow crystals of the apo-enzyme first and then soak them in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem (e.g., by molecular replacement using a known structure).

    • Build an atomic model of the protein-inhibitor complex into the resulting electron density map.

    • Refine the model to improve its agreement with the experimental data.

Conclusion and Future Perspectives

The study of structure-activity relationships in boronic acid inhibitors has been a highly fruitful area of research, leading to the development of life-saving medicines. The principles outlined in this guide, from understanding the fundamental chemistry of the boronic acid pharmacophore to the application of rigorous experimental methodologies, provide a framework for the continued discovery and optimization of this important class of therapeutic agents.

Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and overcome drug resistance.[6][10] The exploration of novel scaffolds and the application of advanced computational methods will undoubtedly accelerate the design of next-generation boronic acid inhibitors with enhanced therapeutic profiles. The versatility of the boronic acid moiety ensures that it will remain a valuable tool in the medicinal chemist's arsenal for years to come.

References

A Researcher's Guide to Kinetic Studies of Arylboronic Acid Hydrolysis: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of arylboronic acids is paramount. These versatile compounds are foundational in numerous synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is intrinsically linked to their stability, with hydrolysis representing a critical degradation pathway that can impact reaction efficiency and product purity.[1][2][3] This guide provides an in-depth comparison of methodologies for studying the kinetics of arylboronic acid hydrolysis, offering experimental insights and data to inform your research and development endeavors.

The "Why": Understanding the Imperative of Hydrolysis Kinetics

Arylboronic acids and their derivatives are not infinitely stable, particularly in the aqueous and often basic conditions required for many of their applications.[1][2][3] The primary non-productive pathway for these reagents is protodeboronation, a process initiated by hydrolysis, which converts the arylboronic acid back to the corresponding arene.[1][2][3] This degradation not only consumes the starting material, reducing the yield of the desired product, but can also lead to the formation of impurities that complicate downstream processing.

The kinetics of this hydrolysis—how fast it proceeds under various conditions—is therefore a critical parameter. For drug development professionals, understanding the hydrolytic stability of a boronic acid-containing active pharmaceutical ingredient (API) is a regulatory expectation and crucial for formulation and storage. For process chemists, kinetic data informs the optimization of reaction conditions to minimize degradation and maximize yield.

The "How": A Comparative Look at Methodologies for Kinetic Analysis

Several analytical techniques can be employed to monitor the hydrolysis of arylboronic acids. The choice of method depends on factors such as the specific properties of the arylboronic acid, the desired level of sensitivity, and the available instrumentation.

Key Analytical Techniques:
Technique Principle Advantages Limitations
¹H and ¹⁹F NMR Spectroscopy Monitors the disappearance of the arylboronic acid signal and the appearance of the corresponding arene signal over time. ¹⁹F NMR is particularly useful for fluorine-containing arylboronic acids.[1][2]Provides rich structural information, allowing for unambiguous identification of reactants and products. In situ monitoring is possible, providing real-time kinetic data.[3]Lower sensitivity compared to chromatographic methods. Requires deuterated solvents for locking, which can be expensive.
High-Performance Liquid Chromatography (HPLC) Separates the arylboronic acid from its hydrolysis product (arene) on a stationary phase, with quantification typically achieved by UV detection.[4]High sensitivity and resolving power. Established and widely available technique. Stability-indicating methods can be developed to separate all degradation products.[4]Potential for on-column degradation of the boronic acid, which can complicate data interpretation.[4][5][6][7] Requires careful method development to minimize this effect.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Offers higher resolution and sensitivity than HPLC, with the mass spectrometer providing definitive identification of the analyte and its degradation products.[4][8]Excellent for identifying and elucidating the structure of unknown degradation products.[4] High throughput is possible.[8]More complex instrumentation and data analysis compared to HPLC-UV.
Stopped-Flow UV-Vis Spectroscopy Rapidly mixes the arylboronic acid solution with the hydrolysis medium and monitors the change in absorbance over a very short timescale.[9]Ideal for studying very fast reactions that occur on the millisecond to second timescale.Requires a dedicated instrument. Provides less structural information than NMR.
Causality Behind Experimental Choices: Why One Method Over Another?

The selection of an analytical technique is not arbitrary. For instance, NMR spectroscopy is the method of choice when a detailed mechanistic understanding is the primary goal. The ability to observe all proton- or fluorine-containing species simultaneously provides a comprehensive picture of the reaction progress.[1][2][3] However, if the primary objective is to quantify the rate of degradation of a potent API present at low concentrations, the superior sensitivity of HPLC or UPLC-MS would be more appropriate.[4][8]

A significant challenge in using reversed-phase HPLC is the potential for on-column hydrolysis , where the acidic nature of the silica-based stationary phase can catalyze the degradation of the analyte.[4][5][6][7] To mitigate this, one might choose a column with end-capping to minimize exposed silanol groups, or add a competing base like triethylamine (TEA) to the mobile phase.[4] Alternatively, a faster analysis with a shorter column can reduce the residence time of the analyte on the column, thereby minimizing on-column degradation.[4]

Experimental Data: A Comparative Analysis of Hydrolysis Rates

The rate of arylboronic acid hydrolysis is highly dependent on several factors, including pH, temperature, and the electronic and steric nature of the substituents on the aromatic ring.

The Profound Influence of pH

The pH of the medium has a dramatic effect on the rate of hydrolysis. A kinetic model has been developed that considers the different speciation of the boronic acid at various pH values.[1][2][3] Generally, hydrolysis can proceed through multiple pathways, including reactions of the neutral boronic acid and the anionic boronate form.[1][2] For many (hetero)arylboronic acids, pH-rate profiles show a complex relationship, often with a rate maximum observed when the pH is close to the pKa of the boronic acid, indicating a self-catalyzed pathway.[1][2]

Substituent Effects: A V-Shaped Relationship

The electronic nature of the substituents on the aryl ring also plays a crucial role. A study of a wide range of substituted arylboronic acids revealed a "V-shaped" Hammett plot.[1] This indicates that both electron-donating and strongly electron-withdrawing substituents can accelerate the rate of protodeboronation, albeit through different mechanisms. Electron-donating groups facilitate electrophilic attack on the aromatic ring, while electron-withdrawing groups can promote a pathway involving a transient aryl anion.[1]

Comparative Kinetic Data

The following table summarizes representative pseudo-first-order rate constants (k_obs) for the hydrolysis of different arylboronic acids under specific conditions. This data is synthesized from various literature sources to provide a comparative overview.

Arylboronic AcidConditionsk_obs (s⁻¹)Reference
Phenylboronic acid50% aq. dioxane, 70 °C, pH 7~1 x 10⁻⁵[1]
4-Methoxyphenylboronic acid50% aq. dioxane, 70 °C, pH 7~5 x 10⁻⁵[1]
4-Nitrophenylboronic acid50% aq. dioxane, 70 °C, pH 7~2 x 10⁻⁵[1]
2-Thiopheneboronic acid50% aq. dioxane, 70 °C, pH 7~1 x 10⁻⁴[1]

Note: The values presented are approximate and intended for comparative purposes. Actual rates will vary with precise experimental conditions.

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of kinetic data, well-defined experimental protocols are essential.

Protocol 1: Kinetic Analysis of Arylboronic Acid Hydrolysis by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the arylboronic acid in a suitable deuterated solvent (e.g., dioxane-d₈).

    • Prepare a series of buffer solutions in D₂O covering the desired pH range.

    • In an NMR tube, combine a known volume of the arylboronic acid stock solution with a known volume of the D₂O buffer solution to achieve the desired final concentration and pH. An internal standard (e.g., 1,4-dioxane) should be included for accurate quantification.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Place the NMR tube in a thermostatted environment (e.g., a water bath or the NMR spectrometer's temperature controller) at the desired reaction temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton on the arylboronic acid and its corresponding arene product.

    • Normalize the integrals to the internal standard.

    • Plot the concentration of the arylboronic acid versus time.

    • Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a first-order exponential decay equation: [A]t = [A]₀ * e^(-k_obs * t).

Protocol 2: Kinetic Analysis by Stability-Indicating HPLC-UV
  • Method Development:

    • Develop an HPLC method that provides baseline separation of the arylboronic acid, its corresponding arene, and any other potential impurities.

    • Optimize mobile phase composition, gradient, flow rate, and column temperature.

    • To minimize on-column hydrolysis, consider using a column with low silanol activity, a mobile phase with a neutral or slightly basic pH (if the compound is stable), and a fast gradient to reduce analysis time.[6][7]

  • Kinetic Experiment:

    • Prepare a solution of the arylboronic acid in the desired reaction medium (e.g., a buffered aqueous solution).

    • Maintain the solution at a constant temperature.

    • At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold aprotic solvent like acetonitrile).

    • Analyze the quenched samples by the developed HPLC method.

  • Data Analysis:

    • Determine the peak areas of the arylboronic acid and the arene product at each time point.

    • Plot the concentration (or peak area) of the arylboronic acid versus time.

    • Calculate the pseudo-first-order rate constant (k_obs) as described in the NMR protocol.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_data Data Processing A Prepare Arylboronic Acid Stock Solution C Combine in Reaction Vessel A->C B Prepare Buffer Solutions B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E t = 0, 1, 2...n F Quench Reaction E->F G Analyze by HPLC or NMR F->G H Quantify Reactant and Product G->H I Plot Concentration vs. Time H->I J Determine Rate Constant (k_obs) I->J

Caption: Experimental workflow for a typical kinetic study of arylboronic acid hydrolysis.

Hydrolysis_Mechanism cluster_main General Hydrolysis (Protodeboronation) cluster_pH pH-Dependent Speciation ArBOH2 Ar-B(OH)₂ (Arylboronic Acid) ArH Ar-H (Arene) ArBOH2->ArH + H₂O BOH3 B(OH)₃ (Boric Acid) ArBOH2->BOH3 + H₂O ArBOH2_species Ar-B(OH)₂ (Trigonal) H2O H₂O ArBOH3_minus Ar-B(OH)₃⁻ (Tetrahedral Boronate) ArBOH2_species->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2_species + H⁺ OH_minus OH⁻ H_plus H⁺

References

A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Biaryl Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Drug Discovery

Substituted biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The conformational behavior of these molecules, specifically the rotation around the aryl-aryl single bond, can have a profound impact on their biological activity. This restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule can exist as stable, non-interconvertible stereoisomers.[1][2] The three-dimensional arrangement of the substituents in these atropisomers dictates their interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.[3][4] Therefore, a thorough understanding and precise characterization of the conformational landscape of substituted biaryl products are paramount for rational drug design and development.

This guide provides a comparative analysis of the three primary techniques employed for the conformational analysis of substituted biaryls: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Computational Modeling. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a critical comparison of their performance, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategies for their biaryl-containing compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is an unparalleled tool for studying the conformation and dynamics of molecules in solution, providing insights that are directly relevant to their biological environment.[5][6] For substituted biaryls, NMR can provide information on the time-averaged conformation, the presence of multiple conformers, and the energy barrier to rotation around the biaryl axis.

A. Key NMR Parameters for Conformational Analysis
  • Chemical Shifts (δ): The chemical shifts of protons and carbons, particularly those ortho to the biaryl linkage, are sensitive to the dihedral angle. Changes in the electronic environment due to different spatial arrangements of the aryl rings lead to variations in chemical shifts.[7]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between nuclei. For biaryls, NOE (or ROESY for medium-sized molecules) experiments can provide direct evidence for the spatial proximity of protons on the two aryl rings, allowing for the determination of the preferred conformation and estimation of the dihedral angle.[8][9] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances up to ~5 Å.[10]

  • Scalar Coupling Constants (J): While through-bond scalar couplings are less commonly used for direct dihedral angle determination in biaryls, long-range couplings (e.g., 4JHH or nJCH) can sometimes provide conformational information.[11]

  • Dynamic NMR (DNMR): Variable temperature (VT) NMR experiments are crucial for studying the kinetics of conformational exchange, such as the interconversion of atropisomers. By monitoring the coalescence of signals from the two isomers as the temperature is increased, the rotational energy barrier (ΔG‡) can be determined.[12][13]

B. Experimental Workflow: Conformational Analysis by NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Dissolve biaryl in appropriate deuterated solvent Concentration Optimize concentration (e.g., 1-10 mg/mL) Sample->Concentration OneD_NMR 1D ¹H and ¹³C NMR Concentration->OneD_NMR TwoD_COSY 2D COSY OneD_NMR->TwoD_COSY VT_NMR Variable Temperature (VT) NMR (if atropisomers are observed) OneD_NMR->VT_NMR TwoD_NOESY 2D NOESY/ROESY TwoD_COSY->TwoD_NOESY Assign Assign signals using 1D and 2D spectra TwoD_NOESY->Assign VT_NMR->Assign NOE_Quant Qualitative/Quantitative NOE analysis for dihedral angle estimation Assign->NOE_Quant DNMR_Analysis DNMR lineshape analysis to determine rotational barrier (ΔG‡) Assign->DNMR_Analysis Structure Propose solution-state conformation(s) NOE_Quant->Structure DNMR_Analysis->Structure

Caption: Workflow for the conformational analysis of substituted biaryls using NMR spectroscopy.

II. Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in the solid state.[5][14] For substituted biaryls, this technique can unambiguously determine the molecular conformation, including the precise dihedral angle between the aryl rings, bond lengths, and bond angles.[15]

A. The Power and Pitfalls of Crystallographic Data

The primary advantage of X-ray crystallography is its ability to provide a definitive and highly accurate molecular structure.[16] However, it is crucial to recognize that the conformation observed in the crystal may not be the only, or even the most populated, conformation in solution. Crystal packing forces, which are the intermolecular interactions that hold the molecules in the crystal lattice, can influence the molecular conformation.[17][18] Therefore, while the crystal structure provides an invaluable reference point, it should be interpreted with an understanding of its solid-state context.

B. Experimental Workflow: X-ray Crystallography

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_solve Structure Solution & Refinement cluster_analyze Analysis Purify Purify biaryl compound Crystallize Grow single crystals (e.g., slow evaporation, vapor diffusion, cooling) Purify->Crystallize Mount Mount a suitable single crystal Crystallize->Mount Diffract Collect diffraction data using an X-ray diffractometer Mount->Diffract Solve Solve the phase problem (e.g., direct methods) Diffract->Solve Refine Refine the structural model (e.g., using SHELXL) Solve->Refine Validate Validate the final structure Refine->Validate Analyze Analyze conformation (dihedral angles, bond lengths, intermolecular interactions) Validate->Analyze

Caption: Workflow for determining the conformation of a substituted biaryl using single-crystal X-ray crystallography.

III. Computational Modeling: In Silico Insights into Conformational Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the conformational preferences of biaryl compounds.[5][14][19] These methods allow for the calculation of the potential energy surface for rotation around the biaryl bond, providing theoretical values for the lowest energy conformations and the rotational energy barriers.[15][20]

A. The Synergy of Theory and Experiment

A key strength of computational modeling is its ability to provide a complete energetic profile of the rotation, which can be challenging to obtain experimentally.[4] However, the accuracy of these calculations is highly dependent on the chosen level of theory and basis set. Therefore, it is considered best practice to validate computational results against experimental data from NMR or X-ray crystallography whenever possible.[21]

B. Experimental Workflow: Computational Modeling

Comp_Workflow cluster_build Model Building cluster_calc Calculation cluster_analyze Analysis Build Build the 3D structure of the biaryl Optimize Geometry optimization to find energy minima Build->Optimize Scan Perform a relaxed scan of the dihedral angle Optimize->Scan TS_Search Locate transition state(s) Scan->TS_Search Energy Plot potential energy surface TS_Search->Energy Barrier Determine rotational energy barrier (ΔE‡) Energy->Barrier Compare Compare calculated conformation and barrier with experimental data Barrier->Compare

Caption: Workflow for the computational modeling of the conformational properties of a substituted biaryl.

IV. Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific questions being asked about the biaryl compound. The following table provides a comparative summary of the strengths and limitations of each method.

FeatureNMR SpectroscopyX-ray CrystallographyComputational Modeling
State of Matter SolutionSolid (crystal)Gas phase or with solvent model
Information Obtained Time-averaged conformation, dynamics, rotational barriers, multiple conformersStatic, high-resolution 3D structure, precise dihedral anglesPotential energy surface, rotational barriers, lowest energy conformations
Strengths - Provides data in a biologically relevant state[5]- Can measure dynamic processes[12]- Does not require crystallization- Unambiguous determination of conformation[14]- Provides precise bond lengths and angles- Gold standard for absolute configuration- Can explore the entire conformational landscape[4]- Relatively fast and cost-effective- Can predict properties of yet-to-be-synthesized molecules
Limitations - Provides a time-averaged structure- Can be difficult to interpret for complex systems- Resolution is lower than X-ray- Requires high-quality single crystals- Conformation can be influenced by crystal packing[17]- Provides no information on dynamics- Accuracy is dependent on the level of theory- Requires validation with experimental data[21]- May not accurately model solvent effects
Typical Sample Amount 1-10 mg< 1 mg (for a single crystal)N/A
Time to Result Hours to daysDays to weeks (including crystallization)Hours to days

V. Case Study: A Head-to-Head Comparison

To illustrate the complementary nature of these techniques, let's consider a hypothetical substituted biaryl, "Biaryl-X".

  • NMR analysis of Biaryl-X in solution reveals two sets of signals at room temperature, indicating the presence of two slowly interconverting atropisomers. Variable temperature NMR experiments show a coalescence temperature of 80 °C, from which a rotational barrier of 22 kcal/mol is calculated. NOESY data suggests a preferred dihedral angle of approximately 60° for the major atropisomer.

  • X-ray crystallography of Biaryl-X yields a single crystal structure showing a dihedral angle of 75°. The crystal packing reveals significant intermolecular hydrogen bonding and π-stacking interactions that likely influence this conformation.

  • Computational modeling (DFT) predicts a lowest energy conformation with a dihedral angle of 55° and a rotational barrier of 21 kcal/mol, which is in excellent agreement with the NMR data. The calculated energy penalty for adopting the 75° conformation seen in the crystal is only 1.5 kcal/mol, suggesting that this conformation is easily accessible and can be stabilized by the intermolecular interactions observed in the crystal lattice.

This case study highlights how the combination of all three techniques provides a comprehensive understanding of the conformational behavior of Biaryl-X. NMR reveals the dynamic nature and preferred conformation in solution, X-ray crystallography provides a high-resolution snapshot of a stable solid-state conformation, and computational modeling bridges the two by providing the energetic landscape of the conformational space.

VI. Detailed Experimental Protocols

A. Protocol for Determining the Rotational Barrier of an Atropisomer by Variable Temperature (VT) NMR
  • Sample Preparation: Prepare a solution of the biaryl compound in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) with a high boiling point to allow for a wide temperature range. The concentration should be optimized to give good signal-to-noise in a reasonable time.

  • Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum at room temperature to identify the signals corresponding to the two atropisomers.

  • Temperature Increments: Gradually increase the temperature of the NMR probe in increments (e.g., 10 °C). At each temperature, allow the sample to equilibrate for at least 10-15 minutes before acquiring a new 1D ¹H NMR spectrum.

  • Identify Coalescence: Continue increasing the temperature until the two sets of signals broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this occurs is the coalescence temperature (Tc).

  • Calculate Rotational Barrier (ΔG‡): Use the Eyring equation to calculate the free energy of activation for rotation from the coalescence temperature and the chemical shift difference (Δν) between the two signals at a temperature well below coalescence.

B. Protocol for Single-Crystal X-ray Structure Determination of a Substituted Biaryl
  • Crystal Growth: Grow single crystals of the biaryl compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection: Mount a selected crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect a full sphere of diffraction data.

  • Data Processing: Integrate the raw diffraction images and scale the data to obtain a set of unique reflections with their intensities and standard uncertainties.

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods, typically with software like SHELXS.[2][21] This will provide an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and displacement parameters against the experimental data using a program like SHELXL.[3] This is an iterative process of least-squares refinement and manual model building.

  • Structure Validation: Validate the final structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and check for any inconsistencies.

C. Protocol for DFT Calculation of the Rotational Energy Barrier of a Biaryl
  • Model Building: Construct the 3D model of the substituted biaryl molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the ground-state conformation(s).[4]

  • Relaxed Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the aryl-aryl bond in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.

  • Transition State Search: Identify the maximum energy point(s) on the potential energy surface, which correspond to the transition state(s) for rotation. Perform a transition state optimization starting from the geometry of the highest energy point of the scan.

  • Frequency Calculation: Perform a frequency calculation on the optimized ground state and transition state structures. The ground state should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the rotation around the biaryl bond.

  • Calculate Rotational Barrier (ΔE‡): The rotational energy barrier is the difference in electronic energy (including zero-point vibrational energy correction) between the transition state and the ground state.

VII. Conclusion

The conformational analysis of substituted biaryl products is a multifaceted challenge that requires a strategic and often integrated analytical approach. NMR spectroscopy, X-ray crystallography, and computational modeling each provide unique and valuable insights into the conformational landscape of these important molecules. While X-ray crystallography offers an unambiguous, high-resolution snapshot of the solid-state conformation, NMR spectroscopy provides crucial information about the dynamic behavior and preferred conformation in the more biologically relevant solution state. Computational modeling serves as a powerful predictive and interpretive tool that can bridge the gap between the static and dynamic pictures.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a solid, powdered compound that presents several potential hazards. Its chemical structure incorporates both a boronic acid moiety and a brominated aromatic ring, necessitating a cautious approach to handling.

Primary Hazards:

  • Skin, Eye, and Respiratory Irritation: Boronic acids are known to cause irritation upon contact.[1][2][3][4] Inhalation of the dust can lead to respiratory tract irritation.[2][3][5]

  • Toxicity of Halogenated Aromatic Compounds: Halogenated aromatic compounds can be harmful if swallowed or absorbed through the skin.[6] Some compounds in this class are suspected carcinogens and may cause damage to organs with prolonged or repeated exposure.[7]

  • Hygroscopic Nature: Some boronic acids are hygroscopic, meaning they can absorb moisture from the air.[1] This can affect the compound's stability and handling characteristics.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6][8]Protects against splashes and airborne particles that can cause serious eye irritation.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6][8][10][11]Prevents skin contact, which can lead to irritation or absorption of the chemical.[9] Gloves should be inspected before use and changed immediately if contaminated.[9][12]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[9][13]Protects skin from accidental spills and contact.[9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling the solid compound, especially if there is a risk of dust generation.[6][8][9]Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[1][3][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE weigh_transfer 4. Weigh and Transfer (Minimize Dust) prep_area->weigh_transfer gather_materials 3. Assemble Materials & Spill Kit reaction_setup 5. Perform Experiment decontaminate 6. Decontaminate Glassware (Collect Rinsate) weigh_transfer->decontaminate segregate_waste 7. Segregate Waste (Halogenated vs. Non-halogenated) doff_ppe 9. Doff PPE Correctly decontaminate->doff_ppe dispose 8. Label and Store Waste wash_hands 10. Wash Hands Thoroughly

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8]

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6][8]

    • Have a chemical spill kit readily available.

  • Handling:

    • When transferring the solid, use a spatula and handle it gently to avoid generating dust.[9]

    • Keep the container tightly closed when not in use.[9]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[6]

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][14]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][2] Seek immediate medical attention.[1]
Small Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Hazardous Waste: This compound should be treated as hazardous chemical waste.[15]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][10][16] Use a designated, properly labeled waste container.[6]

  • No Drain Disposal: This compound should never be disposed of down the sanitary sewer.[15]

  • Containerization: Collect all waste, including contaminated PPE and rinsates from cleaning glassware, in a designated and compatible hazardous waste container.[6][15] High-density polyethylene (HDPE) or glass containers are generally suitable.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance.[6][15]

Waste Disposal Workflow

start Waste Generation (Solid, Liquid, Contaminated PPE) characterize Characterize as Hazardous Halogenated Waste start->characterize segregate Segregate from Non-Halogenated Waste characterize->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.